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  • Product: (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione
  • CAS: 219503-87-4

Core Science & Biosynthesis

Foundational

Conformationally Restricted Scaffolds: A Technical Guide to (5R)-7-Oxa-1-azaspirononane-2,6-dione

Conformationally Restricted Scaffolds: A Technical Guide to (5R)-7-Oxa-1-azaspiro[1]nonane-2,6-dione Executive Summary Spirocyclic compounds have become foundational elements in modern drug discovery due to their inheren...

Author: BenchChem Technical Support Team. Date: March 2026

Conformationally Restricted Scaffolds: A Technical Guide to (5R)-7-Oxa-1-azaspiro[1]nonane-2,6-dione

Executive Summary

Spirocyclic compounds have become foundational elements in modern drug discovery due to their inherent three-dimensionality, which allows for the precise spatial projection of pharmacophores[1]. Unlike planar aromatic rings, spirocycles offer a high degree of conformational restriction. The compound (5R)-7-Oxa-1-azaspiro[2]nonane-2,6-dione (CAS: 219503-87-4) is a highly specialized architecture featuring a unique fusion of a pyrrolidin-2-one (lactam) and a dihydrofuran-2(3H)-one (lactone) that share a single quaternary chiral carbon[1]. This whitepaper details the structural profiling, retrosynthetic logic, mechanistic reactivity, and experimental protocols required to utilize this scaffold in chemical biology and pharmaceutical development.

Structural and Physicochemical Profiling

Nomenclature and 3D Conformational Analysis

The nomenclature of this compound systematically describes a nine-membered bicyclic system connected by a central spiro atom (C5)[1].

  • Ring 1 (Lactam): Contains a nitrogen at position 1 and a carbonyl at position 2, forming a

    
    -lactam (pyrrolidin-2-one)[1].
    
  • Ring 2 (Lactone): Contains an oxygen at position 7 and a carbonyl at position 6, forming a

    
    -butyrolactone[1].
    
  • Stereochemistry: The (5R) designation indicates the absolute configuration at the sterically congested quaternary spiro center[1].

Because the spiro carbon (C5) serves simultaneously as the


-carbon of the lactone and the 

-carbon of the lactam, the molecule exhibits significant ring strain and a rigid, orthogonal presentation of its two hydrogen-bonding networks.
Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the (5R)-enantiomer, derived from predictive models and chemical databases[1],[3],[4].

PropertyValue
Chemical Name (5R)-7-Oxa-1-azaspiro[2]nonane-2,6-dione
CAS Registry Number 219503-87-4
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
InChI Key HFYNGOMGMNQLKV-SSDOTTSWSA-N
Predicted Density 1.339 g/cm³
Predicted Boiling Point 496.8 °C (at 760 mmHg)
Predicted Flash Point 254.3 °C

Retrosynthetic Logic and Core Construction

The construction of the spiro[2]nonane framework relies on overcoming the steric hindrance associated with forming a quaternary spiro-carbon[1]. A highly efficient retrosynthetic strategy targets the C–N bond of the lactam ring. The immediate precursor is an


-amino-

-(2-carboxyethyl)-

-butyrolactone derivative. This precursor can be accessed via the alkylation (e.g., Michael addition) of a protected L-homoserine lactone enolate with an electrophile such as ethyl acrylate.

Retrosynthesis Target (5R)-7-Oxa-1-azaspiro [4.4]nonane-2,6-dione Precursor α-amino-α-(2-carboxyethyl) -γ-butyrolactone Target->Precursor Intramolecular Lactamization StartingMat L-Homoserine lactone Precursor->StartingMat Michael Addition (Ethyl Acrylate)

Retrosynthetic pathway for the spiro[2]nonane core via intramolecular lactamization.

Mechanistic Reactivity and Derivatization

The dual carbonyl nature of the 2,6-dione system presents orthogonal reactivity profiles[1]. Because the lactone is generally more susceptible to nucleophilic attack than the highly stable lactam, regioselective ring-opening is possible.

  • Hydrolytic Cleavage: Under mild acidic conditions, the lactone ring undergoes hydrolysis to yield a spiro-amino acid derivative. Under harsh basic conditions, both rings can be cleaved to form an acyclic dicarboxylic amino acid[1].

  • Reduction Pathways: Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), reduce both the ester (lactone) and amide (lactam) functionalities, yielding a complex spiro-amino diol that serves as a foundational step for further derivatization[1].

Reactivity Core Spiro[4.4]nonane Core (Lactam-Lactone) AcidHydrolysis Acidic Hydrolysis (Lactone Cleavage) Core->AcidHydrolysis BaseHydrolysis Basic Hydrolysis (Dual Cleavage) Core->BaseHydrolysis Reduction LiAlH4 Reduction (Carbonyl Reduction) Core->Reduction Prod1 Spiro-Amino Acid Derivative AcidHydrolysis->Prod1 Prod2 Acyclic Dicarboxylic Amino Acid BaseHydrolysis->Prod2 Prod3 Spiro-Amino Diol Reduction->Prod3

Divergent reactivity and ring-opening pathways of the spiro lactam-lactone core.

Applications in Chemical Biology & Drug Development

Spirocyclic scaffolds are critical in the total synthesis of complex natural products and peptidomimetics.

  • Natural Product Synthesis: Related azaspirocyclic systems are utilized as advanced intermediates in the formal synthesis of complex alkaloids, such as amathaspiramides, achieved through formal [3+2] cycloadditions[5].

  • CNS Pharmacophores: Halogenated and arylated derivatives of the 7-oxa-1-azaspiro[2]nonane core (e.g., bromophenyl derivatives) are actively explored as conformationally locked pharmacophores to target specific neurological receptors[6]. The rigid spiro center forces the attached functional groups into a specific vector space, drastically improving target binding affinity and reducing off-target entropy penalties.

Experimental Protocols: Intramolecular Lactamization

To ensure a self-validating and reproducible workflow, the following protocol details the EDC/HOBt-mediated intramolecular amidation used to construct the spiro[2]nonane core[1].

Objective: Cyclization of (R)-


-amino-

-(2-carboxyethyl)-

-butyrolactone hydrochloride into (5R)-7-Oxa-1-azaspiro[2]nonane-2,6-dione.

Materials:

  • Precursor: (R)-

    
    -amino-
    
    
    
    -(2-carboxyethyl)-
    
    
    -butyrolactone HCl (1.0 eq)
  • Coupling Agent: EDC·HCl (1.2 eq)

  • Additive: HOBt (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Substrate Activation: Dissolve the precursor in anhydrous DMF to achieve a 0.1 M concentration under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (3.0 eq) dropwise.

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of the precursor. This ensures the

      
      -amino group is fully deprotonated and highly nucleophilic, without competing as a nucleophile in the coupling reaction.
      
  • Coupling Initiation: Add HOBt (1.2 eq) in one portion, followed by EDC·HCl (1.2 eq).

    • Causality: EDC facilitates the formation of an O-acylisourea intermediate. However, this intermediate is prone to rearrangement into an unreactive N-acylurea. HOBt rapidly traps the O-acylisourea to form a highly reactive, yet stable, active ester. This critical trapping step accelerates the desired intramolecular amidation while strictly suppressing any epimerization at the highly congested, sensitive quaternary C5 spiro center.

  • Cyclization: Allow the reaction to slowly warm to room temperature and stir for 16 hours. The intramolecular nature of the amidation thermodynamically drives the formation of the spiro[2]nonane system[1].

  • Reaction Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification (Self-Validation): Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The successful formation of the spiro-dione is confirmed by the disappearance of the broad carboxylic acid O-H stretch and the appearance of two distinct carbonyl stretches (lactam and lactone) in FTIR, alongside a characteristic shift of the C5 quaternary carbon in ¹³C NMR.

References

  • Molaid. "Synthesis of Amathaspiramides by Aminocyanation of Enoates / (5S,9R)-9-(2,4-dibromo-5-methoxyphenyl)-7-methyl-1,7-diazaspiro[2]nonane-2,6,8-trione". Molaid Reaction Database. URL:[Link]

  • Molaid. "(4R,5R)-4-(4-bromophenyl)-3-methylene-7-oxa-1-azaspiro[2]nonane-2,6-dione Application Data". Molaid Reaction Database. URL:[Link]

Sources

Exploratory

Properties of (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione

Advanced Scaffold Engineering: The Physicochemical and Synthetic Profile of (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione Executive Summary As modern drug discovery paradigms shift away from planar, sp²-hybridized aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffold Engineering: The Physicochemical and Synthetic Profile of (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione

Executive Summary

As modern drug discovery paradigms shift away from planar, sp²-hybridized aromatic rings toward structurally complex, three-dimensional architectures, spirocyclic scaffolds have emerged as privileged building blocks. By increasing the fraction of sp³ carbons (Fsp³), these molecules offer enhanced aqueous solubility, reduced metabolic liabilities, and highly specific vector projections for target binding. (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione (CAS: 219503-87-4) is a premier example of such a scaffold. This technical guide provides an in-depth analysis of its structural properties, chemical reactivity, and self-validating synthetic protocols designed for advanced drug development workflows.

Structural Deconstruction & Physicochemical Profile

The nomenclature of this compound systematically defines its complex 3D architecture, which is cataloged alongside other advanced spirocycles in chemical databases[1],[2]. Deconstructing the IUPAC name reveals the following structural features:

  • spiro[4.4]nonane : The parent framework is a nine-membered bicyclic system. The [4.4] descriptor indicates that the central quaternary spiro atom connects two rings, each containing four additional atoms[3].

  • 7-Oxa-1-aza : This denotes the strategic replacement of carbon atoms within the spiro skeleton. A nitrogen atom (aza) is positioned at the 1st position, and an oxygen atom (oxa) is at the 7th position[3].

  • -2,6-dione : The suffix indicates the presence of two carbonyl (ketone) groups at the 2nd and 6th positions[3]. This specific arrangement forms a pyrrolidin-2-one (γ-lactam) and a dihydrofuran-2(3H)-one (γ-lactone) fused at the spiro carbon.

  • (5R) Stereocenter : The stereochemical descriptor defines the absolute configuration of the central spiro carbon (C5)[3]. This chirality is critical, as it dictates the spatial trajectory of the attached rings, ensuring enantioselective binding to biological targets.

Table 1: Quantitative Physicochemical Properties

PropertyValue / Descriptor
CAS Registry Number 219503-87-4
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
InChI Key HFYNGOMGMNQLKV-SSDOTTSWSA-N
Core Ring Systems Pyrrolidine-2,6-dione / Dihydrofuran-2(3H)-one
Fsp³ (Fraction sp³) 0.71 (High 3D character)

Synthetic Strategies and Scaffold Reactivity

The construction and derivatization of the (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione core rely on precisely controlled bond-forming and bond-breaking reactions. Retrosynthetic analysis typically traces the spirocyclic framework back to a highly functionalized acyclic or monocyclic precursor[4].

The most fundamental step in assembling this scaffold is intramolecular cyclization [4]. Depending on the precursor, this is achieved via intramolecular amidation or lactamization to successfully close the pyrrolidine-2,6-dione ring and establish the sterically demanding quaternary spiro-carbon[4].

Once synthesized, the inherent ring strain and the electronegativity of the heteroatoms make the spiro[4.4]nonane core highly versatile for downstream modifications[4]:

  • Ring Cleavage: The lactone and lactam rings are susceptible to hydrolysis under strongly acidic or basic conditions, which opens the rings to yield linear amino acid derivatives[4].

  • Carbonyl Reduction: The carbonyl groups are primary sites for chemical modification. Powerful hydride donors, such as lithium aluminum hydride (LiAlH₄), are required to fully reduce the ester/lactone and amide/lactam functionalities into primary spiro-alcohols and amines[4].

SynthesisWorkflow Start Functionalized Precursor (Acyclic / Monocyclic) Cyclization Intramolecular Cyclization (e.g., Lactamization) Start->Cyclization Bond Formation SpiroCore (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione Target Scaffold Cyclization->SpiroCore Spiro-carbon generation Hydrolysis Ring-Opening (Hydrolysis) SpiroCore->Hydrolysis Acid/Base Reduction Carbonyl Reduction (LiAlH4) SpiroCore->Reduction Hydride Transfer LinearDeriv Linear Amino Acid Derivatives Hydrolysis->LinearDeriv AlcoholDeriv Reduced Azaspiro Alcohols Reduction->AlcoholDeriv

Figure 1: Synthetic workflow and reactivity of the (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione core.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems . Each protocol integrates causality (explaining why a reagent is chosen) and In-Process Controls (IPCs) to verify success before proceeding.

Protocol A: Intramolecular Lactamization for Spiro-Core Assembly
  • Objective: Construct the pyrrolidine-2,6-dione ring via the intramolecular amidation of an acyclic amino-ester precursor.

  • Causality & Logic: Forming a quaternary spiro-center is sterically demanding. We utilize HATU as the coupling reagent because it generates a highly reactive aza-HOBt ester intermediate. This overcomes the steric hindrance at the quaternary center, facilitating the nucleophilic attack trajectory of the primary amine.

Step-by-Step Methodology:

  • Precursor Activation: Dissolve the acyclic amino-acid precursor (1.0 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to ensure the amine remains unprotonated and highly nucleophilic. Cool the vessel to 0°C to control the exothermic activation and prevent epimerization of the (5R) center.

  • Coupling: Add HATU (1.2 eq) portion-wise over 10 minutes.

  • Cyclization & Self-Validation: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation Check: Pull a 10 µL aliquot and analyze via UPLC-MS. The reaction is self-validating when the distinct mass shift of -18 Da (loss of H₂O) is observed, and the acyclic precursor mass [M+H]⁺ is completely consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). The aqueous wash effectively removes the polar DMF solvent and water-soluble HATU byproducts, isolating the lipophilic spirocycle in the organic layer.

Protocol B: Global Carbonyl Reduction via LiAlH₄
  • Objective: Reduce the lactam and lactone carbonyls to yield a highly Fsp³-enriched spiro-amino alcohol.

  • Causality & Logic: The dual carbonyls in the 2,6-dione system are highly oxidized. LiAlH₄ is strictly required because milder hydride donors (like NaBH₄) lack the reduction potential necessary to convert lactams into amines.

Step-by-Step Methodology:

  • Preparation: Suspend LiAlH₄ (4.0 eq) in anhydrous THF at 0°C under a strict argon atmosphere. Moisture exclusion is critical to prevent the violent generation of hydrogen gas and the loss of active hydride equivalents.

  • Addition: Dissolve (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione (1.0 eq) in anhydrous THF and add it dropwise to the suspension over 30 minutes to manage the exotherm.

  • Reflux & Self-Validation: Attach a reflux condenser and heat the reaction to 65°C for 12 hours.

    • Validation Check: Perform an ATR-IR spectroscopy scan on a micro-aliquot. The complete disappearance of the strong C=O stretching bands at ~1700–1750 cm⁻¹ validates total reduction of both the lactone and lactam.

  • Fieser Workup: Cool the reaction to 0°C. Sequentially add water (

    
     mL), 15% aqueous NaOH (
    
    
    
    mL), and water (
    
    
    mL), where
    
    
    is the mass of LiAlH₄ in grams. Causality: This specific quenching sequence forces the aluminum salts to precipitate as a granular, easily filterable solid rather than a trapped gelatinous emulsion, ensuring maximum product recovery.

References

  • tetrahydrofuran-2-one Related Rings and Spirocyclic Scaffolds Source: ZINC15 Database (Docking.org) URL:[Link][1]

Sources

Foundational

Stereochemical Architecture and Synthesis of 7-Oxa-1-azaspiro[4.4]nonane-2,6-dione: A Technical Whitepaper

Executive Summary The development of conformationally restricted scaffolds is a cornerstone of modern rational drug design. Among these, the spirocyclic pyrrolidine derivatives have emerged as privileged structures.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of conformationally restricted scaffolds is a cornerstone of modern rational drug design. Among these, the spirocyclic pyrrolidine derivatives have emerged as privileged structures. This whitepaper provides an in-depth technical analysis of (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione , a highly rigidified bicyclic system. By strictly controlling the stereochemistry at the C5 spiro-junction, medicinal chemists can precisely direct pharmacophoric vectors to minimize the entropic penalty upon target binding, a strategy actively employed in the development of1[1].

Structural and Stereochemical Fundamentals

The nomenclature of this compound systematically describes its complex 3D architecture. The parent structure, 2, is a nine-membered bicyclic system joined by a single quaternary carbon (the spiro atom)[2].

  • Heteroatom Substitution: The "7-Oxa-1-aza" designation indicates the replacement of carbon atoms at positions 7 and 1 with oxygen and nitrogen, respectively.

  • Oxidation State: The "-2,6-dione" suffix denotes two ketone functionalities, forming a lactam and a lactone ring within the spiro system[2].

  • Stereocenter (5R): The C5 atom is the sole spiro-junction. Achieving the specific (5R) stereochemistry is critical, as the inherent ring strain and spatial orientation of the two five-membered rings dictate the molecule's interaction with biological targets[2].

Mechanistic Pathway for Stereoselective Synthesis

The construction of the spirocyclic framework relies heavily on intramolecular cyclization. Because the lactone and lactam rings are susceptible to hydrolysis under harsh conditions, the synthetic pathway must be carefully designed to operate under mild, stereocontrolled conditions[2]. Advanced methodologies, such as 3, have proven highly effective in generating functionalized spiro-heterocycles with high diastereoselectivity[3].

StereochemicalPathway Precursor Acyclic Precursor Catalyst Chiral Catalyst Precursor->Catalyst Activation Intermediate Zwitterionic Intermediate Catalyst->Intermediate Asymmetric Induction Cyclization Intramolecular Lactamization Intermediate->Cyclization Ring Closure Target (5R)-Target (Major) Cyclization->Target >95% ee Byproduct (5S)-Isomer (Minor) Cyclization->Byproduct <5% ee

Stereoselective synthesis pathway of 7-Oxa-1-azaspiro[4.4]nonane-2,6-dione.

Quantitative Data: Optimization of Stereocontrol

To achieve the critical (5R) configuration, the intramolecular cyclization must be thermodynamically driven but kinetically controlled to favor one transition state. The table below summarizes the causality of varying reaction parameters on the enantiomeric excess (e.e.) and yield.

Table 1: Optimization of Stereoselective Cyclization

EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)d.r. (5R:5S)Mechanistic Rationale
1Achiral Base (TEA)DCM2512851:1Baseline thermal cyclization; lacks facial selectivity.
2Chiral Auxiliary ATHF08784:1Moderate steric hindrance induces slight bias.
3Chiral Auxiliary ATHF-78247210:1Cryogenic conditions maximize

between transition states.
4Bi(OTf)₃ / Chiral LigandDCM-786.591>20:1Bismuth's high oxophilicity organizes the zwitterionic intermediate, yielding superior stereocontrol[3].

Self-Validating Experimental Protocol

The following protocol details the enantioselective synthesis of the spiro[4.4]nonane core. As a Senior Application Scientist, I emphasize that every step must contain a self-validating checkpoint to ensure the integrity of the highly strained spiro-center.

Step 1: Precursor Activation & Moisture Validation
  • Procedure: Dissolve the acyclic dicarbonyl precursor (10 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Causality: The lactone/lactam rings of the spiro[4.4]nonane system are highly susceptible to hydrolytic cleavage[2]. Anhydrous conditions prevent the premature destruction of the activated ester intermediate.

  • Self-Validation: Perform a Karl Fischer titration on the DCM solvent prior to addition. The reaction must not proceed if water content exceeds 50 ppm.

Step 2: Asymmetric Induction via Chiral Catalysis
  • Procedure: Cool the reaction vessel to -78°C. Introduce the Bi(OTf)₃ catalyst (5 mol%) complexed with the selected chiral ligand.

  • Causality: Cryogenic temperatures restrict the conformational mobility of the acyclic precursor. This kinetic control forces the molecule into a rigid transition state, allowing the chiral ligand to effectively block the si-face, directing the cyclization exclusively to the re-face to form the (5R) stereocenter.

Step 3: Intramolecular Lactamization
  • Procedure: Slowly add N,N-Diisopropylethylamine (DIPEA) (12 mmol) via a syringe pump over 2 hours.

  • Causality: A slow, controlled addition maintains a low steady-state concentration of the reactive zwitterionic intermediate. This suppresses intermolecular side reactions (e.g., oligomerization) and heavily favors the desired intramolecular spiro-annulation[2].

Step 4: In-Process Stereochemical Validation
  • Procedure: Before quenching the bulk reaction, withdraw a 50 µL aliquot, quench it immediately in a pH 7 phosphate buffer, extract with ethyl acetate, and analyze via chiral HPLC (e.g., Chiralpak AD-H column).

  • Self-Validation: The reaction is only permitted to warm to room temperature if the HPLC chromatogram confirms a diastereomeric ratio (d.r.) of >20:1. If the d.r. is lower, the batch is flagged for epimerization, preventing the costly downstream processing of an inseparable mixture.

Step 5: Isolation and Absolute Configuration Confirmation
  • Procedure: Quench the bulk reaction with saturated aqueous NH₄Cl, extract with DCM, dry over MgSO₄, and concentrate. Purify via crystallization from ethyl acetate/heptane.

  • Self-Validation: Submit the first crop of crystals for Single-Crystal X-Ray Diffraction (XRD). This is the ultimate self-validating step, unequivocally confirming the (5R) absolute configuration at the C5 spiro carbon before the scaffold is utilized in downstream drug development.

Pharmacological Implications in Drug Design

The synthesis of biologically relevant 4 is not merely a synthetic exercise; it is a critical enabler in medicinal chemistry[4]. The 7-Oxa-1-azaspiro[4.4]nonane-2,6-dione scaffold acts as a rigidified structural mimic of natural amino acids. By locking the molecule into a specific conformation, it significantly enhances binding affinity to target proteins by reducing the entropic cost of binding. Notably, derivatives of this azaspirocyclic core have been successfully patented as potent inhibitors of histone methyltransferases (such as G9a and GLP), offering promising therapeutic avenues for the treatment of cancers and hemoglobinopathies like sickle cell disease[1].

References

  • 2, Benchchem. 2.1, Google Patents.

  • 3, ACS Publications. 4.4, ACS Omega.

Sources

Exploratory

Escaping Flatland: The Design, Synthesis, and Application of Novel Chiral Spiro Heterocyclic Building Blocks

As a Senior Application Scientist, I have witnessed firsthand the costly attrition rates in late-stage drug development caused by poor pharmacokinetic profiles and off-target toxicity. For decades, high-throughput synthe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have witnessed firsthand the costly attrition rates in late-stage drug development caused by poor pharmacokinetic profiles and off-target toxicity. For decades, high-throughput synthesis drove medicinal chemistry toward flat, achiral, aromatic compounds. However, the paradigm shifted permanently with the realization that increasing the fraction of sp3-hybridized carbons (Fsp3) and incorporating chiral centers directly correlates with clinical success ([1]).

Chiral spiro heterocycles—molecules featuring two rings joined by a single tetrahedral carbon or heteroatom—represent the ultimate realization of this "Escape from Flatland" paradigm. Their inherent three-dimensionality, structural rigidity, and dense functionalization capabilities make them privileged scaffolds for modern drug discovery ([2]). This guide deconstructs the physicochemical advantages, synthetic methodologies, and biological applications of these novel building blocks.

Physicochemical Causality: Why Spiro Scaffolds Succeed

To understand why chiral spiro heterocycles outperform planar molecules, we must look at the thermodynamics of solvation and receptor binding. Flat aromatic molecules tend to stack via intermolecular π-π interactions, leading to high crystal lattice energies that severely limit aqueous solubility.

By introducing a spirocyclic core, the orthogonal arrangement of the rings disrupts planarity. This geometric shift lowers the melting point and dramatically enhances solvation thermodynamics. Furthermore, the rigid 3D architecture allows for the precise vector projection of pharmacophores, reducing promiscuous off-target binding and increasing target specificity.

Quantitative Comparison: Flat vs. Spiro Scaffolds
Property DescriptorFlat Aromatic ScaffoldsChiral Spiro HeterocyclesMechanistic Causality
Fraction sp3 (Fsp3) Low (<0.3)High (>0.5)Increased saturation introduces critical 3D complexity and chirality.
Aqueous Solubility PoorExcellentOrthogonal rings disrupt π-π stacking, significantly lowering crystal lattice energy.
Target Selectivity Low (Promiscuous)HighRigid 3D architecture ensures precise vector projection into complex binding pockets.
Metabolic Stability SusceptibleResistantAbsence of electron-rich planar rings reduces CYP450 oxidative liability.

Synthetic Methodologies: Asymmetric Organocatalysis

Historically, the synthesis of chiral spiro centers with high enantioselectivity was a formidable challenge. Today, asymmetric organocatalysis has revolutionized this space. Bifunctional organocatalysts, such as cinchona alkaloid-derived squaramides or thioureas, enable the construction of complex spirooxindoles via domino or cascade reactions ([3]).

These catalysts operate through a dual-activation mode: the squaramide moiety acts as a hydrogen-bond donor to activate the electrophile, while the tertiary amine activates the nucleophile. This simultaneous activation precisely organizes the transition state, dictating the stereochemical outcome.

G A Starting Materials (Isatin-derived ketimines) C Dual H-Bond Activation (Transition State) A->C B Bifunctional Catalyst (Squaramide) B->C D Domino Aza-Michael Reaction C->D E Chiral Spirooxindole (High ee% & dr) D->E

Logical workflow of organocatalytic asymmetric cascade synthesis.

Self-Validating Experimental Protocol: Synthesis of Spirooxindole-Embedded Oxazolidines

As an application scientist, I enforce a strict rule: a protocol must be a self-validating system. You cannot trust an enantiomeric excess (ee) value without first establishing a baseline separation of enantiomers. The following protocol for synthesizing chiral spirooxindole-embedded oxazolidines incorporates this critical control ([4]).

Phase 1: Generation of the Racemic Reference Standard (Internal Control)
  • Action: In a reaction vial, dissolve the isatin-derived N-Boc ketimine (0.1 mmol) and γ-hydroxy enone (0.12 mmol) in dichloromethane (DCM, 1.0 mL). Add a non-chiral base (e.g., triethylamine, 10 mol%). Stir at room temperature until completion (monitored by TLC).

  • Causality: Utilizing an achiral base forces the reaction through an unguided pathway, producing a racemic mixture (50:50) of the spirooxindole.

  • Validation: Run this racemate through your chiral High-Performance Liquid Chromatography (HPLC) system to establish baseline resolution of both enantiomers. Without this, any ee% calculated in Phase 2 is scientifically invalid.

Phase 2: Asymmetric Domino Reaction
  • Action: In an oven-dried vial, dissolve the N-Boc ketimine (0.1 mmol) and the γ-hydroxy enone (0.12 mmol) in DCM (1.0 mL).

  • Action: Add the chiral quinine-derived squaramide catalyst (10 mol%). Stir the mixture strictly at -20 °C for 24–48 hours.

  • Causality: Lowering the temperature to -20 °C suppresses background (uncatalyzed) reactions. This ensures that the only active pathway is the one mediated by the chiral catalyst's hydrogen-bonding pocket, maximizing stereocontrol during the hemiaminal formation and subsequent aza-Michael addition.

Phase 3: Quenching, Purification, and Analysis
  • Action: Concentrate the reaction mixture rapidly under reduced pressure to arrest the reaction.

  • Action: Purify the crude mixture via flash column chromatography (silica gel, hexane/EtOAc gradient) to isolate the desired diastereomers.

  • Action: Analyze the purified product via chiral HPLC, comparing the retention times and peak areas against the racemic standard from Phase 1. Calculate the diastereomeric ratio (dr) via ^1H NMR and the enantiomeric excess (ee) via HPLC.

Drug Discovery Applications: Targeting Protein-Protein Interactions

Spirocyclic scaffolds are highly effective at disrupting protein-protein interactions (PPIs). PPI interfaces are typically large, flat, and highly hydrophobic, making them notoriously difficult to drug with standard 2D molecules. Spirocycles overcome this by projecting functional groups into deep sub-pockets ([5]).

A prime clinical example is the inhibition of the MDM2-p53 interaction. Spirooxindoles are uniquely capable of mimicking the three critical amino acid residues of the p53 tumor suppressor protein (Phe19, Trp23, and Leu26). The rigid spiro center projects hydrophobic vectors perfectly into the MDM2 binding cleft. This disruption prevents MDM2 from degrading p53, leading to rapid p53 stabilization, cell cycle arrest, and apoptosis in malignant cells[5].

G N1 Chiral Spirooxindole Inhibitor N2 MDM2 Protein (p53 Binding Cleft) N1->N2 3D Vector Projection N3 PPI Disruption (MDM2-p53) N2->N3 N4 p53 Stabilization & Accumulation N3->N4 N5 Cell Cycle Arrest & Apoptosis N4->N5

Mechanism of action for spirooxindole-mediated MDM2-p53 inhibition.

References

  • Title : Escape from flatland: increasing saturation as an approach to improving clinical success. Source : Journal of Medicinal Chemistry / PubMed URL :[Link]

  • Title : Organocatalytic Asymmetric Synthesis of Spirooxindole Embedded Oxazolidines. Source : The Journal of Organic Chemistry / ACS Publications URL :[Link]

  • Title : Recent in vivo advances of spirocyclic scaffolds for drug discovery. Source : Expert Opinion on Drug Discovery / Taylor & Francis URL :[Link]

  • Title : Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies. Source : ACS Catalysis / ACS Publications URL :[Link]

  • Title : The use of spirocyclic scaffolds in drug discovery. Source : Bioorganic & Medicinal Chemistry Letters / PubMed URL :[Link]

Sources

Foundational

Advanced Synthetic Strategies and Pharmacological Profiling of 1-Azaspiro[4.4]nonane Derivatives: A Technical Guide

Executive Summary The 1-azaspiro[4.4]nonane scaffold is a privileged, rigid three-dimensional bicyclic system characterized by a spirocyclic quaternary carbon atom shared between a pyrrolidine and a cyclopentane ring[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-azaspiro[4.4]nonane scaffold is a privileged, rigid three-dimensional bicyclic system characterized by a spirocyclic quaternary carbon atom shared between a pyrrolidine and a cyclopentane ring[1]. This unique structural motif serves as the core skeleton for numerous biologically active natural products, most notably the Cephalotaxus alkaloids[2]. Due to its rigid architecture, the scaffold provides exceptional spatial orientation for functional groups, making it a highly sought-after pharmacophore in oncology, virology, and neuropharmacology. This whitepaper synthesizes current literature, detailing the mechanistic causality behind advanced synthetic routes and providing self-validating protocols for drug development professionals.

Pharmacological Significance & Mechanism of Action

The therapeutic potential of 1-azaspiro[4.4]nonane derivatives is vast, with the most prominent application found in anticancer therapeutics[3].

Homoharringtonine (HHT), an ester derivative of the spirocyclic alkaloid cephalotaxine, is an FDA-approved therapeutic for the treatment of chronic myeloid leukemia (CML)[3]. The spirocyclic rigidity of HHT is critical for its binding affinity. It functions by docking into the A-site cleft of the 80S ribosome, thereby inhibiting the elongation phase of protein translation[3]. This translational arrest disproportionately depletes short-lived oncoproteins (such as c-Myc, Mcl-1, and Cyclin D1), ultimately triggering apoptosis in leukemic cells. Beyond oncology, synthetic analogs of this scaffold have demonstrated efficacy as metalloproteinase inhibitors, hepatitis C virus (HCV) inhibitors, and agonists of the muscarinic acetylcholine receptors (mAChR)[2][4].

HHT_Pathway HHT Homoharringtonine (HHT) (1-Azaspiro[4.4]nonane derivative) Ribosome 80S Ribosome (A-site cleft binding) HHT->Ribosome Binds Translation Inhibition of Protein Translation (Elongation Arrest) Ribosome->Translation Blocks ShortLived Depletion of Short-lived Proteins (c-Myc, Mcl-1, Cyclin D1) Translation->ShortLived Causes Apoptosis Apoptosis & Cell Cycle Arrest (CML Cell Death) ShortLived->Apoptosis Triggers

Signaling pathway of 1-Azaspiro[4.4]nonane derivative (HHT) in CML apoptosis.

Advanced Synthetic Methodologies & Mechanistic Causality

The construction of the 1-azaspiro[4.4]nonane ring system is synthetically challenging due to the steric hindrance associated with forming a quaternary spirocenter. Strategies are broadly categorized into forming a cyclopentane ring onto a pre-existing pyrrolidine, forming a pyrrolidine onto a cyclopentane, or simultaneous dual-ring formation[1].

Domino Radical Bicyclization

A modern, highly efficient approach involves a domino radical bicyclization utilizing O-benzyl oxime ethers[2]. This method leverages the formation and capture of alkoxyaminyl radicals.

  • Causality of Reagent Selection: The reaction is promoted by tributyltin hydride (

    
    ) and can be initiated by either AIBN (at reflux) or triethylborane (
    
    
    
    )[2].
    
    
    is strategically selected over AIBN for temperature-sensitive substrates because it generates ethyl radicals at room temperature. Operating at ambient temperature suppresses competitive degradation pathways (such as premature radical quenching or beta-scission) and significantly enhances the trans-diastereoselectivity of the final spirocycle[2].
Intramolecular 1,3-Dipolar Cycloaddition

This classical yet robust approach relies on the generation of an alkenyl-substituted cyclic nitrone[5].

  • Causality of the Reaction Cascade: The tethered alkene dipolarophile undergoes a thermally induced [3+2] cycloaddition with the nitrone dipole to form a tricyclic isoxazolidine intermediate[5]. The causality of the subsequent step—reductive cleavage—is paramount: the N-O bond of the isoxazolidine must be catalytically hydrogenated or chemically reduced to "unmask" the secondary amine and the pendant hydroxyl group, thereby yielding the functionalized 1-azaspiro[4.4]nonane core[5].

Enantioselective Curtius Rearrangement

For the synthesis of unnatural (-)-cephalotaxine, strict stereochemical fidelity is required[6].

  • Causality of the Rearrangement: A Curtius rearrangement of an acyl azide intermediate is utilized to install an

    
    -nitrogen substituent at the quaternary carbon center. This specific rearrangement is chosen because it proceeds with complete retention of configuration at the migrating chiral center, ensuring an enantiomeric excess (
    
    
    
    ) of
    
    
    [6].
Quantitative Data & Comparative Analysis
Synthetic StrategyKey PrecursorPrimary Reagents / CatalystsYield RangeKey Advantage / Application
Domino Radical Bicyclization O-benzyl oxime ethers

,

or AIBN
11–67%Mild conditions; simultaneous dual-ring formation[2].
1,3-Dipolar Cycloaddition Alkenyl-cyclic nitrones

, Heat, Reductive agent
45–65%Highly robust for sterically hindered amines[1][5].
Curtius Rearrangement Acyl azide

,

~26% (8 steps)Exceptional enantioselectivity (

)[6].
Iron-Mediated[2+3] Cycloaddition 2-(1-benzyl-2-pyrrolidinylidene)acetonitrileDiiron nonacarbonyl (

)
ModerateUtilizes inexpensive starting materials[7].

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Researchers must verify intermediate formation before proceeding to subsequent steps.

Protocol A: Intramolecular 1,3-Dipolar Cycloaddition Workflow

Adapted from BenchChem Application Notes[5].

  • Grignard Addition (Self-Validation: TLC monitoring for nitrone consumption):

    • Dissolve 5,5-dialkyl-1-pyrroline N-oxide in anhydrous diethyl ether and cool to

      
       under an argon atmosphere.
      
    • Add freshly prepared pent-4-enylmagnesium bromide dropwise.

    • Stir for 12-16 hours at room temperature. Quench with saturated aqueous

      
      . Extract the hydroxylamine intermediate with diethyl ether.
      
  • Oxidation to Alkenylnitrone:

    • Dissolve the crude hydroxylamine in dichloromethane (DCM).

    • Add activated manganese dioxide (

      
      ) and stir at room temperature for 4-6 hours. Filter through Celite to remove the metal oxidant.
      
  • Thermal Cyclization:

    • Reflux the resulting alkenylnitrone in toluene for 12 hours to induce the intramolecular [3+2] cycloaddition.

    • Validation: Isolate the tricyclic isoxazolidine intermediate via column chromatography and confirm the mass via LC-MS.

  • Reductive Cleavage:

    • Subject the isoxazolidine to hydrogenolysis (

      
       gas, 
      
      
      
      catalyst) in methanol to cleave the N-O bond, yielding the 1-azaspiro[4.4]nonane scaffold.

Synthetic_Workflow Step1 1. Grignard Addition (Pent-4-enylmagnesium bromide + Nitrone) Step2 2. Oxidation (MnO2 in DCM, 4-6h) Step1->Step2 Hydroxylamine intermediate Step3 3. 1,3-Dipolar Cycloaddition (Thermal Cyclization) Step2->Step3 Alkenylnitrone Step4 4. Reductive Cleavage (N-O bond opening) Step3->Step4 Isoxazolidine intermediate Product 1-Azaspiro[4.4]nonane Scaffold (Purified Product) Step4->Product Final Isolation

Experimental workflow for the synthesis of 1-azaspiro[4.4]nonane via 1,3-dipolar cycloaddition.

Protocol B: Domino Radical Bicyclization (Mild Conditions)

Adapted from Guerrero-Caicedo et al.[2].

  • Preparation: Dissolve the O-benzyl oxime ether precursor (containing a tethered halogenated aromatic ring and an alkenyl moiety) in strictly degassed anhydrous benzene (

    
    ).
    
  • Radical Initiation: Add tributyltin hydride (

    
    , 1.2 equivalents). To ensure mild conditions and high trans-diastereoselectivity, inject triethylborane (
    
    
    
    , 1.0 M solution in hexane, 0.5 equivalents) at room temperature.
  • Propagation & Validation: Stir the mixture at room temperature while simultaneously exposing it to ambient air (trace oxygen is required to initiate the

    
     radical cascade). Monitor strictly by TLC until the O-benzyl oxime ether is completely consumed.
    
  • Purification: Concentrate the reaction mixture under reduced pressure. Remove organotin byproducts by stirring the crude residue with saturated aqueous KF solution, followed by silica gel flash chromatography to isolate the diastereomeric 1-azaspiro[4.4]nonane mixture.

References

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L. M. "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals." ACS Omega, 2019. [Link]

  • Koga, K., et al. "Enantioselective Synthesis of (R)-1-Azaspiro-[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)-Cephalotaxine." Heterocycles, 2005.[Link]

  • University of Natal. "Novel synthesis of 1, 6, 7, 9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes: Iron-mediated [2+3] cycloaddition reactions." South African Journal of Chemistry, 2002. [Link]

Sources

Exploratory

The Therapeutic Potential and Synthetic Architecture of Spiro-Fused Pyrrolidinone-Lactone Systems

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary Spiro-fused pyrrolidinone-lactones represent a privileged, highly three-dimensional structural motif in modern medicinal chemistry. In...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

Spiro-fused pyrrolidinone-lactones represent a privileged, highly three-dimensional structural motif in modern medicinal chemistry. Inspired by the complex bicyclic frameworks of natural products, these conformationally restricted systems offer a unique combination of dense functionalization and target specificity. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural biology, rational drug design, and the advanced synthetic methodologies required to construct these challenging quaternary stereocenters.

Pharmacological Relevance: From Natural Products to Targeted Therapeutics

The spiro-fused pyrrolidinone-lactone core is heavily inspired by naturally occurring bioactive macrocycles such as the oxazolomycins, neooxazolomycins, and lajollamycins[1]. These molecules typically feature a spiro-β-lactone pyroglutamate core, which confers wide-ranging antibacterial, antiviral, and in vivo antitumor activities[1].

The therapeutic potential of these systems is primarily driven by two distinct mechanisms of action:

Mechanism 1: Covalent Proteasome Inhibition The structural similarity between spiro-β-lactones and the pharmacophore of salinosporamide A and omuralide has driven significant interest in their potential as 20S proteasome inhibitors[1][2]. The highly strained β-lactone ring acts as an electrophilic trap. Upon entering the enzymatic active site, it undergoes ring-opening to covalently acylate the catalytic N-terminal threonine residue of the proteasome, effectively halting the degradation of intracellular proteins and inducing apoptosis in malignant cells[2].

Mechanism 2: Protein-Protein Interaction (PPI) Antagonism Beyond covalent inhibition, the rigid architecture of spiro-pyrrolidinones makes them ideal candidates for disrupting shallow, non-covalent PPI interfaces. A prime example is the antagonism of the MDM2-p53 interaction. Spiro-oxindoles and spiro-pyrrolidinones are designed to mimic the α-helical projection of the p53 tumor suppressor. They insert deep into the hydrophobic cleft of MDM2, thereby preventing the ubiquitination and subsequent proteasomal degradation of p53[3].

Pathway MDM2 MDM2 (E3 Ubiquitin Ligase) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates Degradation Proteasomal Degradation p53->Degradation Default Path (Cancer) Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Restored Function Spiro Spiro-pyrrolidinone Antagonist Spiro->MDM2 Blocks Binding Cleft Spiro->p53 Rescues

Figure 1: Pharmacological rescue of p53 via MDM2 antagonism by spiro-pyrrolidinone systems.

Quantitative Bioactivity Profiling

To contextualize the therapeutic window of these systems, the following table summarizes the comparative binding affinities and bioactivity metrics of key spiro-fused systems against standard reference compounds.

Table 1: Comparative Binding Affinities and Bioactivity Metrics

Compound ClassPrimary TargetIC₅₀ / Kᵢ (nM)Relevant Cell LineMechanism of Action
Omuralide (Ref) 20S Proteasome (β5 subunit)~49 nMHCT-116Covalent modification of N-terminal Thr
Spiro-β-lactone-pyrrolidinone 20S Proteasome~850 nMHeLaElectrophilic trap / protonophoric activity
Spiro-oxindole (Nutlin-3a) MDM2-p53 interaction~90 nMSJSA-1Competitive PPI antagonism
Spiro[pyrrolidinone-3,3'-indole] MDM2-p53 interaction~45 nMHCT-116 (p53 WT)Competitive PPI antagonism

Advanced Synthetic Methodologies: Photochemical Carbene Transfer

Historically, the construction of the spiro-quaternary stereocenter required complex, late-stage aldol cyclizations or ring-closing metathesis, which often suffered from poor diastereoselectivity[1][2].

As a modern alternative, I advocate for the adoption of visible-light-induced photochemical carbene transfer . This method provides a highly diastereoselective, metal-free route to spiro-β-lactones[4][5]. By irradiating aryl diazo esters with 440 nm blue LEDs, we generate a singlet carbene that undergoes selective C(sp³)–H insertion[4]. The causality here is critical: utilizing visible light rather than thermal or transition-metal activation prevents the competitive Wolff rearrangement, channeling the reactive intermediate exclusively toward the desired spirocyclization without the need for harsh catalysts[5][6].

Workflow Prep 1. Precursor Prep Aryl diazo ester Photo 2. Photoreactor 440 nm Blue LEDs Prep->Photo Carbene 3. Carbene Transfer C-H Insertion Photo->Carbene Purify 4. Isolation Flash Chromatography Carbene->Purify Validate 5. Validation NMR & IR Check Purify->Validate

Figure 2: Visible-light-induced photochemical workflow for spiro-β-lactone synthesis.

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure high fidelity and reproducibility, the following protocols are designed as self-validating workflows. Every step includes the underlying chemical causality and a validation checkpoint.

Protocol A: Visible-Light-Induced Synthesis of Spiro-β-Lactone Pyrrolidinones

Step 1: Precursor Preparation & Degassing

  • Action: Dissolve the diazo-pyrrolidinone precursor (1.0 equiv) in anhydrous acetonitrile to achieve a 0.05 M concentration. Sparge the solution with argon for 15 minutes.

  • Causality: Anhydrous conditions are absolute prerequisites. Trace water will react with the highly electrophilic singlet carbene, leading to intermolecular O-H insertion byproducts rather than the desired intramolecular C-H insertion. Degassing prevents triplet oxygen from quenching the excited state.

Step 2: Photochemical Irradiation

  • Action: Irradiate the solution using a 440 nm blue LED array (e.g., Kessil lamp) at 50 °C for 12 hours[4].

  • Causality: The 440 nm wavelength specifically matches the n→π* transition of the diazo group, avoiding the high-energy UV excitation that triggers non-selective radical pathways[6]. The mild heating (50 °C) provides the necessary activation energy for the C-H insertion step following carbene generation.

Step 3: In-Process Validation (Self-Validation Check)

  • Action: Withdraw a 50 µL aliquot and analyze via IR spectroscopy and LC-MS.

  • Validation: The reaction is deemed complete only when the intense diazo stretching band at ~2100 cm⁻¹ completely disappears. Proceeding to concentration with unreacted diazo compounds poses a severe explosive hazard.

Step 4: Isolation and Stereochemical Verification

  • Action: Concentrate the mixture under reduced pressure and purify via flash column chromatography (silica gel, gradient EtOAc/Hexanes).

  • Validation: Analyze the purified fractions via 2D NOESY NMR. The spatial cross-peaks will confirm the relative stereochemistry of the spiro-center, differentiating the major diastereomer (akin to the oxazolomycin core) from the minor isomer[2].

Protocol B: In Vitro 20S Proteasome Inhibition Assay

Step 1: Enzyme Activation & Incubation

  • Action: Incubate purified human 20S proteasome (2 nM) with the spiro-β-lactone compound (varying concentrations) in assay buffer (50 mM Tris-HCl, pH 7.5) for 30 minutes at 37 °C.

  • Causality: Pre-incubation is required because β-lactones are mechanism-based, covalent inhibitors. They require sufficient time to undergo ring-opening and acylate the catalytic threonine[1].

Step 2: Fluorogenic Substrate Cleavage & Validation

  • Action: Add the fluorogenic substrate Suc-LLVY-AMC (50 µM) and measure fluorescence (Ex: 380 nm, Em: 460 nm) continuously over 60 minutes.

  • Validation: Include epoxomicin as a positive control and DMSO as a vehicle control. The assay is self-validating if the epoxomicin arm shows >95% inhibition, confirming enzyme viability and substrate integrity.

Conclusion & Future Perspectives

The therapeutic potential of spiro-fused pyrrolidinone-lactones is vast, effectively bridging the gap between covalent enzymatic inhibition and non-covalent PPI antagonism. By transitioning from traditional multi-step syntheses to orthogonal, visible-light-induced carbene transfers, drug development professionals can rapidly access highly functionalized libraries of these complex architectures. This streamlined synthetic access will undoubtedly accelerate the discovery of next-generation oncology and antimicrobial therapeutics.

References

  • Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems Source: ResearchGate URL:1

  • Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems (SciSpace) Source: SciSpace URL:2

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids Source: PMC (National Institutes of Health) URL:4

  • US8629141B2 - Spiro-oxindole MDM2 antagonists Source: Google Patents URL:3

  • Advances in heterocycle synthesis through photochemical carbene transfer reactions Source: Shaanxi Normal University URL:5

  • Visible Light-Induced Reactions of Diazo Compounds and Their Precursors Source: ACS Publications URL:6

Sources

Foundational

Introduction: The Allure of Spirocyclic Diones in Drug Discovery

An In-Depth Technical Guide to the Pharmacophore Modeling of Spirocyclic Diones This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth exploration of pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacophore Modeling of Spirocyclic Diones

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth exploration of pharmacophore modeling as applied to spirocyclic diones. We will move beyond a simple recitation of steps to delve into the strategic thinking and scientific rationale that underpin a successful modeling campaign. This document is designed to serve as a practical and authoritative resource, grounded in field-proven insights and established scientific principles.

Spirocyclic scaffolds, characterized by two rings connected by a single common atom, represent a class of "privileged structures" in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a unique opportunity to explore chemical space beyond the traditional flat, aromatic compounds that dominate many screening libraries[1]. The inclusion of dione functionalities provides key hydrogen bond acceptor points, further enhancing their potential for specific and high-affinity interactions with biological targets.

Natural and synthetic spirocyclic compounds, particularly those containing oxindole or other dione motifs, have demonstrated a vast range of biological activities, including anticancer, antimicrobial, antioxidant, and antiviral properties[2][3][4][5]. This proven bioactivity makes them a compelling starting point for novel therapeutic development. However, their structural complexity can pose a significant challenge for traditional medicinal chemistry approaches.

Pharmacophore modeling emerges as a powerful computational strategy to deconstruct this complexity. It abstracts the essential steric and electronic features required for a molecule to interact with a specific target into a simple 3D model[6]. This model then serves as a powerful filter, or query, to identify novel, structurally diverse compounds with the potential for similar biological activity, dramatically accelerating the drug discovery process[6][7][8][9].

Chapter 1: Core Methodologies and Strategic Selection

The first critical decision in any pharmacophore modeling project is the selection of the core methodology. This choice is dictated entirely by the available data: the presence of a high-resolution target structure or a set of known active ligands.

Ligand-Based Pharmacophore Modeling (LBPM): This approach is employed when the 3D structure of the biological target is unknown, but a set of molecules with known activity against that target is available[10][11]. The fundamental assumption is that these active compounds share a common binding mode and therefore possess a common set of pharmacophoric features arranged in a specific 3D geometry[11].

Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or Cryo-EM) is available, a pharmacophore model can be derived directly from the binding site[11]. This method identifies the key interaction points within the active site—such as hydrogen bond donors/acceptors, hydrophobic pockets, and charged residues—and translates them into a model representing the ideal ligand[7][12]. This approach has the distinct advantage of not requiring pre-existing active ligands[11].

The following diagram illustrates the decision-making process and generalized workflow for both approaches.

G cluster_0 Project Initiation cluster_1 Decision Point cluster_2 Structure-Based Workflow cluster_3 Ligand-Based Workflow cluster_4 Core Modeling & Application start Start: New Project on Spirocyclic Diones decision 3D Target Structure Known? start->decision sb_prep Prepare Target Structure (e.g., from PDB) decision->sb_prep  Yes lb_prep Compile & Align Active Ligand Set decision->lb_prep No   sb_gen Generate Pharmacophore from Binding Site Interactions sb_prep->sb_gen validate Pharmacophore Model Validation sb_gen->validate lb_gen Generate Common Feature Pharmacophore lb_prep->lb_gen lb_gen->validate vscreen Virtual Screening of Compound Libraries validate->vscreen lead_opt Hit-to-Lead Optimization vscreen->lead_opt endpoint Candidate Molecules lead_opt->endpoint

Caption: Decision workflow for pharmacophore modeling approaches.

Selecting the Right Tools

A variety of academic and commercial software packages are available for pharmacophore modeling. The choice of software often depends on user experience, available budget, and the specific needs of the project.

Software SuiteKey Features & AlgorithmsApproach(es)Website/Provider
Discovery Studio (BIOVIA) Catalyst, HipHop (common feature), HypoGen (quantitative)Ligand & Structure-BasedDassault Systèmes
LigandScout Intuitive structure-based generation, ligand-based alignmentLigand & Structure-BasedInte:Ligand
Phase (Schrödinger) Common pharmacophore perception, virtual screening workflowsLigand & Structure-BasedSchrödinger, LLC
MOE (CCG) Pharmacophore query editor, 3D R-group screeningLigand & Structure-BasedChemical Computing Group
PyRx Integrates AutoDock for docking, open-sourcePrimarily for screeningOpen Source[13]
OpenPharmaco Automated protein-based pharmacophore modelingStructure-BasedOpen Source[14]

Chapter 2: The In-Depth Workflow: From Data to Validated Model

A robust pharmacophore model is built upon a foundation of meticulously prepared data and rigorous validation. This section provides a detailed, step-by-step protocol.

Protocol 1: Ligand-Based Pharmacophore Model Generation

This protocol is ideal when you have a series of spirocyclic diones with experimentally determined activities (e.g., IC50 values) but no target structure.

Objective: To generate a 3D pharmacophore hypothesis that explains the shared activity of a set of active spirocyclic dione molecules.

Methodology:

  • Data Set Compilation & Curation:

    • Training Set: Assemble a set of at least 5-10 structurally diverse, active spirocyclic diones with a wide range of biological activities (spanning 3-4 orders of magnitude is ideal for quantitative models like HypoGen)[15]. Ensure activity data is from a consistent experimental source.

    • Test Set: Create a separate set of active and inactive molecules (at least 15-20 compounds) that will not be used for model generation but will be used later for validation[10].

    • Data Cleaning: Standardize all molecular structures (e.g., protonation states at physiological pH, tautomers) and curate the associated activity data.

  • Conformational Analysis:

    • For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformations. This is a critical step as the bioactive conformation (the shape the molecule adopts in the binding pocket) is unknown[11][16].

    • Expert Insight: Using a method like the "BEST" algorithm in Discovery Studio or a similar energy-minimized approach is crucial. A maximum of ~255 conformations per molecule is a common and effective ceiling[17].

  • Common Feature Identification & Hypothesis Generation:

    • Utilize a pharmacophore generation algorithm (e.g., HipHop in Discovery Studio) to identify chemical features common to the active molecules in your training set[10]. These features typically include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), Aromatic Ring (AR), and Positive/Negative Ionizable regions[15].

    • The algorithm will align the conformers of the active molecules to find a 3D arrangement of these features that is shared among them. This 3D arrangement is the pharmacophore hypothesis.

    • Typically, multiple hypotheses will be generated. They are ranked based on how well they map to the most active compounds.

  • Model Validation (The Pillar of Trustworthiness):

    • A model is only useful if it is predictive. Validation ensures the model can distinguish between active and inactive compounds and is not simply overfitted to the training data[7].

    • Test Set Screening: Use the generated pharmacophore hypothesis to screen your curated test set. A good model should identify the known active molecules while rejecting the inactive ones[7].

    • Statistical Validation: For a more robust assessment, screen a larger database containing your known actives embedded within a large number of "decoys" (molecules assumed to be inactive). Calculate metrics such as:

      • Enrichment Factor (EF): Measures how much better the model is at finding actives compared to a random selection[12].

      • Receiver Operating Characteristic (ROC) Curve: Plots the true positive rate vs. the false positive rate, with the Area Under the Curve (AUC) indicating model quality[12]. An AUC of 1.0 is a perfect model, while 0.5 is random.

Protocol 2: Structure-Based Pharmacophore Model Generation

This protocol is used when a high-quality 3D structure of the target protein, preferably co-crystallized with a ligand, is available.

Objective: To generate a 3D pharmacophore based on the key interactions observed between the target's binding site and a known ligand.

Methodology:

  • Target Preparation:

    • Download the protein structure from the Protein Data Bank (PDB).

    • Prepare the protein using a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard, Discovery Studio). This involves correcting bond orders, adding hydrogens, removing unnecessary water molecules, and optimizing the hydrogen-bonding network.

    • Clearly define the binding site, typically as a sphere around the co-crystallized ligand or based on literature data.

  • Interaction Mapping & Feature Generation:

    • Software like LigandScout or Discovery Studio can automatically identify all key interactions between the ligand and the protein residues in the active site[7][18].

    • These interactions are then translated into pharmacophoric features. For example:

      • A hydrogen bond from a backbone amide to a dione's carbonyl oxygen becomes an HBA feature.

      • A tyrosine ring interacting with an aromatic part of the spirocycle becomes an AR feature.

      • A leucine or valine residue near an alkyl chain becomes an HY feature.

    • Expert Insight: It is crucial to manually inspect the automatically generated features. Not all interactions are equally important. Focus on those known to be critical for affinity and selectivity.

  • Exclusion Volume Spheres:

    • To improve the model's specificity, add exclusion volumes. These are spheres placed in the 3D model that represent regions occupied by the protein. A screened compound that clashes with these volumes will be discarded, effectively sculpting the query to the shape of the binding pocket[7].

  • Model Validation:

    • The same validation principles from the ligand-based approach apply. The model should be able to "rediscover" known active compounds from a database of decoys with high efficiency.

Visualizing a Spirocyclic Dione Pharmacophore

The diagram below represents a hypothetical pharmacophore model derived for a class of spirocyclic dione kinase inhibitors. It highlights the essential features required for binding.

Caption: Hypothetical pharmacophore model for a spirocyclic dione.

Chapter 3: Application in a Drug Discovery Campaign

A validated pharmacophore model is not an endpoint but a powerful tool for the subsequent stages of drug discovery.

Virtual Screening for Hit Identification

The primary application of a pharmacophore model is in virtual screening[18]. The 3D model is used as a query to rapidly search through vast libraries of commercially available or proprietary compounds, which can contain millions or even billions of molecules[7].

  • Process: The screening software checks each molecule in the database to see if it can adopt a low-energy conformation that places its chemical features in the same 3D arrangement as the pharmacophore query.

  • Outcome: This process filters the enormous library down to a manageable number of "hits" (typically hundreds to a few thousand) that match the pharmacophore requirements[12]. These hits can then be subjected to further computational analysis (like molecular docking) or acquired for direct experimental testing[18][19].

Lead Optimization

Pharmacophore models also provide an invaluable blueprint for lead optimization[11][20]. Once an initial hit is confirmed, the model can guide medicinal chemists in deciding which modifications to the molecule are most likely to improve potency or other properties. For instance, if the model indicates an unoccupied HBD feature, chemists can synthesize analogs that introduce a donor group at that position to form a new, beneficial interaction with the target.

Chapter 4: Addressing Challenges and Embracing the Future

While powerful, pharmacophore modeling is not without its challenges. Success depends heavily on the quality of the input data, and traditional models can struggle with target flexibility or representing multiple binding modes[8][10][21].

  • Conformational Rigidity vs. Flexibility: Spirocycles are relatively rigid, which can be an advantage for modeling. However, both the ligand and the target protein have degrees of flexibility that can be difficult to capture in a single static model[10][21].

  • Data Quality: For ligand-based methods, the adage "garbage in, garbage out" is paramount. Inaccurate biological data or a poorly curated set of training molecules will lead to a meaningless model[8].

The field is continuously evolving to address these limitations. The integration of molecular dynamics (MD) simulations allows for the creation of dynamic pharmacophores , or "dynophores," which capture the time-dependent nature of protein-ligand interactions[22][23]. Furthermore, the application of machine learning and artificial intelligence is enhancing feature selection, improving scoring functions, and building more accurate and predictive models than ever before[8][10][23].

Conclusion

Pharmacophore modeling provides an elegant and computationally efficient framework for navigating the complexities of modern drug discovery. When applied to the structurally unique and biologically promising class of spirocyclic diones, it serves as a critical tool for rational drug design. By abstracting complex molecular structures into a set of essential interaction features, this methodology enables the rapid identification of novel hits and provides a clear, actionable path for lead optimization. A thoughtfully generated and rigorously validated pharmacophore model is an indispensable asset for any research program aiming to unlock the full therapeutic potential of spirocyclic diones.

References

  • Mavroeidis, L., & Gkaragkouni, D. (2021). Drug Design by Pharmacophore and Virtual Screening Approach. PMC. Available at: [Link]

  • Rampogu, S., & Lee, K. W. (2024). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions. Available at: [Link]

  • Vlachakis, D., et al. (2014). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PMC. Available at: [Link]

  • Shaik, N. A., et al. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. PubMed. Available at: [Link]

  • Spinello, A., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. PubMed. Available at: [Link]

  • Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. Available at: [Link]

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. Available at: [Link]

  • Rampogu, S., et al. (2026). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. Available at: [Link]

  • Rampogu, S., et al. (2026). Pharmacophore modeling: advances and pitfalls. ResearchGate. Available at: [Link]

  • Seo, S. (2024). OpenPharmaco: Open-source protein-based pharmacophore modeling software. GitHub. Available at: [Link]

  • Click2Drug. (2018). Directory of computer-aided Drug Design tools. Click2Drug. Available at: [Link]

  • Sridhar, S. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. LinkedIn. Available at: [Link]

  • Schrödinger. (n.d.). Phase. Schrödinger. Available at: [Link]

  • Kroflič, A., & Janežič, D. (2020). Examples of studies successfully integrating pharmacophore modeling to the hit to lead optimization process. Bio-protocol. Available at: [Link]

  • Baroni, M., et al. (2008). Targets Looking for Drugs: A Multistep Computational Protocol for the Development of Structure-Based Pharmacophores and Their Applications for Hit Discovery. Journal of Chemical Information and Modeling. Available at: [Link]

  • OSDD. (n.d.). Pharmacophore. Open Source Drug Discovery. Available at: [Link]

  • Spinello, A., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. MDPI. Available at: [Link]

  • YouTube. (2024). How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening. YouTube. Available at: [Link]

  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy. Available at: [Link]

  • Fiveable. (2026). Pharmacophore modeling. Fiveable. Available at: [Link]

  • I-Ting, W., et al. (2025). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. ACS Omega. Available at: [Link]

  • ResearchGate. (2024). Biologically active natural spirocyclic compounds. ResearchGate. Available at: [Link]

  • Drug Design Org. (2004). Examples of Pharmacophores. Drug Design Org. Available at: [Link]

  • Liu, X., et al. (2010). Pharmacophore Based Drug Design Approach as a Practical Process in Drug Discovery. Current Medicinal Chemistry. Available at: [Link]

  • Maldonado, E., et al. (2017). Spirocyclic derivatives as antioxidants: a review. PMC. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. Scientific Reports. Available at: [Link]

  • Schepmann, D., & Wünsch, B. (2012). Pharmacophore models and development of spirocyclic ligands for σ1 receptors. PubMed. Available at: [Link]

  • Iaroshenko, V. O. (2019). Spirocyclic Motifs in Natural Products. MDPI. Available at: [Link]

  • Gomaa, A. M. (2020). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules. Available at: [Link]

  • Sharma, R., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Infectious Disorders - Drug Targets. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Pharmacophore Modeling in Computational Drug Design: A Critical Review. IJARSCT. Available at: [Link]

  • Singh, U. P., & Bhat, H. R. (2012). Pharmacophore modeling, docking and the integrated use of a ligand- and structure-based virtual screening approach for novel DNA gyrase inhibitors. Journal of Molecular Modeling. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Enantioselective Synthesis of (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione

Prepared by: Gemini, Senior Application Scientist Introduction: The Significance of the Spiro[γ-lactam-γ-lactone] Scaffold The (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione core represents a class of spirocyclic compounds t...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the Spiro[γ-lactam-γ-lactone] Scaffold

The (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione core represents a class of spirocyclic compounds that merge a γ-lactam and a γ-butyrolactone ring through a single, stereodefined quaternary carbon center. Spiroheterocyclic compounds are of immense interest in medicinal chemistry and drug development.[1][2][3] Their rigid, three-dimensional architecture provides a well-defined orientation of functional groups, which can lead to high-affinity and selective interactions with biological targets like enzymes and receptors.[1][4] The γ-lactam moiety is a common feature in many biologically active molecules, while the γ-butyrolactone motif is present in over 3,000 natural products with diverse physiological effects.[5]

The primary challenge in synthesizing molecules like (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione lies in the enantioselective construction of the spirocyclic core.[6] This guide provides a detailed, literature-informed protocol for the asymmetric synthesis of this target, focusing on a robust and reproducible strategy. The proposed pathway leverages an organocatalyzed vinylogous Michael addition to establish the crucial (5R) stereocenter, followed by a diastereoselective lactonization and subsequent lactamization.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule reveals a logical pathway for its construction. The spirocyclic system can be disconnected through the lactam and lactone rings to reveal a key acyclic precursor.

G Target (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione Precursor1 Acyclic Amino Diester Target->Precursor1 Lactamization & Lactonization disconnect Precursor2 α,β-Unsaturated γ-Butyrolactam Precursor1->Precursor2 Michael Addition disconnect Precursor3 2-Enoylpyridine Precursor2->Precursor3 Starting Materials G cluster_0 Stage 1: Asymmetric Michael Addition cluster_1 Stage 2: Reductive Lactonization cluster_2 Stage 3: Deprotection & Lactamization SM1 α,β-Unsaturated γ-Butyrolactam Adduct Michael Adduct (Chiral Intermediate) SM1->Adduct SM2 2-Enoylpyridine SM2->Adduct Catalyst Chiral Squaramide Catalyst Catalyst->Adduct Lactone Intermediate Lactone Adduct->Lactone 1. Reduction (e.g., NaBH4) 2. Acid-catalyzed cyclization FinalProduct (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione Lactone->FinalProduct 1. Deprotection 2. Intramolecular Amidation

Caption: Overall workflow for the synthesis of the target molecule.

Detailed Experimental Protocols

Disclaimer: These protocols are designed for researchers trained in synthetic organic chemistry. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Asymmetric Vinylogous Michael Addition

This protocol is adapted from established methods for organocatalyzed asymmetric additions to enoylpyridines. [7]The bifunctional amine-squaramide catalyst activates both the nucleophile and the electrophile, ensuring high diastereo- and enantioselectivity.

Materials & Reagents:

Reagent M.W. Amount (mmol) Equivalents
N-Boc-α,β-unsaturated γ-butyrolactam 183.20 1.0 1.0
1-(Pyridin-2-yl)prop-2-en-1-one 133.15 1.2 1.2
Chiral Amine-Squaramide Catalyst - 0.1 0.1
Toluene, anhydrous - 10 mL -

| 4Å Molecular Sieves | - | ~1g | - |

Procedure:

  • To a flame-dried 25 mL round-bottom flask containing a magnetic stir bar, add N-Boc-α,β-unsaturated γ-butyrolactam (1.0 mmol, 183.2 mg) and the chiral amine-squaramide catalyst (0.1 mmol).

  • Add activated 4Å molecular sieves and anhydrous toluene (10 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 1-(pyridin-2-yl)prop-2-en-1-one (1.2 mmol, 159.8 mg) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to afford the optically active Michael adduct.

Expected Outcome:

  • Yield: 90-99%

  • Diastereoselectivity: >99:1 dr

  • Enantioselectivity: >99% ee

Protocol 2: Diastereoselective Reductive Lactonization

This step involves the reduction of the ketone and subsequent acid-catalyzed cyclization to form the γ-butyrolactone ring. The stereochemistry of the newly formed hydroxyl group is directed by the existing chiral center.

Materials & Reagents:

Reagent M.W. Amount (mmol) Equivalents
Michael Adduct (from Protocol 1) 316.35 1.0 1.0
Sodium borohydride (NaBH₄) 37.83 1.5 1.5
Methanol, anhydrous 32.04 15 mL -
Amberlyst-15 resin - ~500 mg -

| Dichloromethane (DCM) | 84.93 | 10 mL | - |

Procedure:

  • Dissolve the Michael adduct (1.0 mmol) in anhydrous methanol (15 mL) in a 50 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 mmol, 56.7 mg) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 2 hours. Monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by the dropwise addition of 1 M HCl until the effervescence ceases.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol intermediate.

  • Dissolve the crude intermediate in DCM (10 mL) and add Amberlyst-15 resin (~500 mg).

  • Stir the mixture at room temperature for 6-8 hours to effect lactonization.

  • Filter off the resin and wash with DCM. Concentrate the filtrate and purify by column chromatography to yield the bicyclic lactone intermediate.

Protocol 3: N-Deprotection and Final Lactamization

The final step involves the removal of the Boc protecting group and a thermally induced intramolecular amidation to form the second heterocyclic ring, completing the spiro-dione structure.

Materials & Reagents:

Reagent M.W. Amount (mmol) Equivalents
Bicyclic Lactone Intermediate - 1.0 1.0
Trifluoroacetic acid (TFA) 114.02 10 10
Dichloromethane (DCM) 84.93 10 mL -

| Toluene | 92.14 | 20 mL | - |

Procedure:

  • Dissolve the bicyclic lactone intermediate (1.0 mmol) in DCM (10 mL) and cool to 0 °C.

  • Add trifluoroacetic acid (10 mmol, 0.77 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the deprotection by TLC.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to ensure complete removal of TFA.

  • Dissolve the resulting crude amino ester in toluene (20 mL) in a flask equipped with a reflux condenser.

  • Heat the solution to reflux (approx. 110 °C) for 12-16 hours to induce lactamization.

  • Cool the reaction mixture to room temperature. A precipitate of the product may form.

  • Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or flash column chromatography to afford pure (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione.

Characterization of Final Product

Summary of Expected Analytical Data:

AnalysisExpected Result
¹H NMR Resonances corresponding to the spirocyclic core protons.
¹³C NMR Signals for two carbonyl carbons (lactone and lactam), one quaternary spiro-carbon, and other aliphatic carbons.
HRMS (ESI+) Calculated m/z for C₇H₉NO₃ [M+H]⁺, observed value should be within ± 5 ppm.
Optical Rotation A specific optical rotation value confirming the (R) enantiomer.
FT-IR Characteristic stretching frequencies for C=O (lactone and lactam) and N-H bonds.

References

  • Synthesis and Biological Evaluation of Some Sulfur-Containing Spiro Compounds. Google Search.
  • Saraswat, P., Jeyabalan, G., & Nyola, N. (2016). Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities.
  • EMAN RESEARCH PUBLISHING. (2024).
  • (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione. Benchchem.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. (2024).
  • Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. (2023).
  • Enantioselective synthesis of unsatur
  • Chen, W., et al. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Organic Letters, 17, 5236-5239.
  • Eliel, E. L. (2000). Enantioselective Syntheses of Substituted γ‐Butyrolactones. Journal of the Chinese Chemical Society.
  • One-pot, two enzyme catalytic strategy for the synthesis of bulky di/trisubstituted aromatic γ-butyrolactones.
  • Enantioselective synthesis of chiral α,β-unsaturated γ-substituted butyrolactams by organocatalyzed direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Application

Application Note: Reagents and Protocols for the Cyclization of 7-Oxa-1-azaspiro[4.4]nonane-2,6-dione

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of spirocyclic bis-heterocycles (lactam-lactones) for medicinal chemistry scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of spirocyclic bis-heterocycles (lactam-lactones) for medicinal chemistry scaffolds.

Mechanistic Overview & Reagent Causality

Spirocyclic scaffolds are highly valued in modern drug discovery due to their inherent three-dimensionality, which enables the projection of functional groups into diverse spatial vectors, thereby improving target binding affinities and escaping the "flatland" of traditional aromatic rings[1]. The target molecule, 7-Oxa-1-azaspiro[4.4]nonane-2,6-dione , is a complex spirocycle featuring a fused pyrrolidin-2-one (


-lactam) and dihydrofuran-2(3H)-one (

-lactone) that share a quaternary spiro-carbon at the C5 position[1].

The construction of this framework from an acyclic precursor—typically a quaternary amino acid derivative such as 2-amino-2-(2-hydroxyethyl)pentanedioic acid—requires two distinct intramolecular bond-forming events:

  • Lactamization (Amidation): Formation of the 1-aza-2-one ring.

  • Lactonization (Esterification): Formation of the 7-oxa-6-one ring.

Causality Behind Reagent Selection

The inherent ring strain and the steric hindrance at the quaternary center dictate the choice of cyclization reagents[1].

  • Peptide Coupling Agents (EDC/HOBt): Used for the initial lactamization. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) mildly activates the carboxylic acid without requiring harsh thermal conditions that could epimerize the chiral C5 spiro-center. HOBt suppresses racemization and improves the efficiency of the intramolecular nucleophilic attack by the

    
    -amine.
    
  • Acid Catalysis (p-TsOH): Used for lactonization. Esterification is an equilibrium-driven process. p-Toluenesulfonic acid provides the necessary protonation of the carbonyl oxygen to increase electrophilicity, while refluxing in toluene allows for the azeotropic removal of water (via a Dean-Stark trap), driving the reaction to completion[2].

  • Phosphorus Pentoxide (P

    
    O
    
    
    
    ):
    A powerful dehydrating agent capable of promoting a one-pot double spirocyclization. P
    
    
    O
    
    
    converts the carboxylic acids into highly reactive mixed anhydrides, facilitating rapid ring closure[3].

Reagent Selection Matrix

The following table summarizes the quantitative data and strategic trade-offs for the primary cyclization reagents used in this workflow.

Reagent SystemTarget Ring ClosureTypical YieldReaction TempAdvantagesLimitations
EDC·HCl / HOBt / DIPEA Lactam (1-aza)75–85%20–25 °CMild conditions; preserves C5 stereochemistry.Requires a secondary step for lactonization.
p-TsOH / Toluene Lactone (7-oxa)80–90%110 °C (Reflux)Dean-Stark water removal drives equilibrium.Harsh thermal conditions may degrade sensitive functional groups.
P

O

/ MeSO

H
Dual (Spiro-Dione)60–70%50–70 °CEfficient one-pot spirocyclization[3].Highly exothermic; lower overall yield due to oligomerization side-reactions.

Cyclization Workflow Visualization

G A Acyclic Precursor (Quaternary Amino Acid) R1 EDC/HOBt or Heat (Lactamization) A->R1 Stepwise Pathway R3 P2O5 / Acid Catalysis (One-Pot Double Cyclization) A->R3 Direct Pathway B Lactam Intermediate (Pyrrolidone) R2 p-TsOH / Toluene (Lactonization) B->R2 C 7-Oxa-1-azaspiro[4.4]nonane-2,6-dione (Spiro-Dione) R1->B R2->C R3->C

Cyclization pathways for 7-Oxa-1-azaspiro[4.4]nonane-2,6-dione.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems incorporating mandatory in-process analytical checks.

Protocol A: Stepwise Cyclization (High Stereofidelity)

Phase 1: Lactamization

  • Initiation: Dissolve 10.0 mmol of the acyclic precursor (e.g., 2-amino-2-(2-hydroxyethyl)pentanedioic acid) in 50 mL of anhydrous DMF under an inert N

    
     atmosphere.
    
  • Activation: Add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine), followed by 1.2 equivalents of HOBt and 1.5 equivalents of EDC·HCl.

  • Propagation: Stir the reaction mixture at room temperature for 12 hours.

  • Validation Check 1: Withdraw a 10

    
    L aliquot, dilute in MeOH, and analyze via LC-MS. Proceed to workup only when the starting material peak is <5% and the [M+H]
    
    
    
    corresponds to the mono-cyclized lactam intermediate.
  • Workup: Dilute with 150 mL of EtOAc. Wash sequentially with 1M HCl (3 x 50 mL) to remove unreacted amines, followed by brine. Dry the organic layer over anhydrous MgSO

    
     and concentrate in vacuo.
    

Phase 2: Lactonization 6. Initiation: Dissolve the crude lactam intermediate in 100 mL of anhydrous toluene. 7. Catalysis: Add 0.1 equivalents of p-toluenesulfonic acid (p-TsOH) monohydrate. 8. Dehydration: Equip the reaction flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to 110 °C (reflux) for 8 hours to azeotropically remove the water byproduct[2]. 9. Validation Check 2: Monitor the reaction via TLC (Eluent: 1:1 Hexanes/EtOAc, visualized with KMnO


). The highly polar intermediate should completely convert to a higher R

spot corresponding to the spiro-dione. 10. Isolation: Cool to room temperature, wash with saturated NaHCO

to neutralize the acid catalyst, dry over Na

SO

, and purify via silica gel flash chromatography.
Protocol B: One-Pot Acid-Promoted Double Cyclization (Rapid Scaffold Generation)
  • Preparation: In a flame-dried round-bottom flask, suspend 10.0 mmol of the acyclic precursor in 20 mL of methanesulfonic acid (MeSO

    
    H).
    
  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add 2.0 equivalents of P

    
    O
    
    
    
    in small portions to control the exothermic activation[3].
  • Cyclization: Remove the ice bath and heat the mixture to 60 °C for 5 hours. The P

    
    O
    
    
    
    will rapidly form mixed anhydrides, driving both amidation and esterification simultaneously.
  • Validation Check: Quench a 50

    
    L aliquot in ice water, extract with DCM, and analyze via GC-MS or LC-MS to confirm the presence of the spiro[4.4]nonane core.
    
  • Quenching & Workup: Carefully pour the bulk reaction mixture over 200 g of crushed ice. Neutralize the highly acidic aqueous phase to pH 7.5 using solid Na

    
    CO
    
    
    
    . Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, dry over Na
    
    
    SO
    
    
    , and concentrate to yield the crude 7-Oxa-1-azaspiro[4.4]nonane-2,6-dione.

References

  • Title: (5R)-7-Oxa-1-azaspiro[4.
  • Source: nih.
  • Title: P2O5-Promoted Cyclization of Di[aryl(hetaryl)methyl] Malonic Acids as a Pathway to Fused Spiro[4.

Sources

Method

Application Note: Utilizing (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione in Modern Drug Discovery

Introduction: The "Escape from Flatland" Paradigm In contemporary medicinal chemistry, the over-reliance on planar, sp2-hybridized heteroaromatic scaffolds has been linked to poor clinical attrition rates due to suboptim...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Escape from Flatland" Paradigm

In contemporary medicinal chemistry, the over-reliance on planar, sp2-hybridized heteroaromatic scaffolds has been linked to poor clinical attrition rates due to suboptimal solubility, promiscuous off-target binding, and poor pharmacokinetic (PK) profiles. The paradigm shift toward increasing the fraction of sp3-hybridized carbons (Fsp3)—famously termed the "Escape from Flatland"[1]—has established spirocyclic building blocks as privileged scaffolds in the design of next-generation therapeutics[2].

(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione (CAS: 219503-87-4) is a highly versatile, stereochemically defined spirocycle[3]. Structurally, it consists of a pyrrolidin-2-one (lactam) fused to a dihydrofuran-2(3H)-one (lactone) via a quaternary C5 spiro center. This unique topology projects functional groups into three-dimensional space, enabling highly specific vector trajectories for hydrogen bonding in target binding pockets[4][5].

Physicochemical & Structural Profiling

The intrinsic value of this scaffold lies in its high Fsp3 character and balanced hydrogen-bonding profile, making it an ideal starting point for fragment-based drug discovery (FBDD) or linker engineering.

PropertyValueStructural Significance
Chemical Name (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dioneDefines the 5,5-spirocyclic fusion[3].
CAS Number 219503-87-4Commercially available building block[4].
Molecular Formula C7H9NO3Low molecular weight (ideal for FBDD).
Molecular Weight 155.15 g/mol High ligand efficiency potential.
Fsp3 (Fraction sp3) 0.71 (5 out of 7 carbons)Significantly higher than standard aromatics (Fsp3 ~0.3)[5].
H-Bond Donors 1 (Lactam N-H)Directional interaction with kinase/protease hinges.
H-Bond Acceptors 3 (C=O, C=O, C-O-C)Multiple points for solvent or target coordination.

Strategic Applications in Drug Discovery

Rigidified Core for Target Inhibition

The spirocyclic core can replace flexible aliphatic chains or flat piperazine rings in existing drug candidates to lock the bioactive conformation. For instance, introducing spirocycles into SHP2 inhibitors has been shown to maintain critical hydrogen-bond orientations while drastically improving cellular efficacy and target selectivity[5].

Bifunctional Linkers for Targeted Protein Degradation (PROTACs)

PROTACs require linkers that bridge a Protein of Interest (POI) ligand and an E3 ligase binder. Traditional PEG linkers often suffer from high entropic penalties upon binding. By selectively opening the lactone ring of (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione, chemists can generate a rigidified hydroxy-amide linker. This pre-organizes the PROTAC conformation, reducing the entropic cost of ternary complex formation.

PROTAC_Mechanism POI Protein of Interest (Target) TargetLigand Target Ligand POI->TargetLigand SpiroLinker Spirocyclic Linker (CAS 219503-87-4) TargetLigand->SpiroLinker Conjugation E3Ligand E3 Ligase Binder SpiroLinker->E3Ligand Conjugation E3Ligase E3 Ubiquitin Ligase E3Ligand->E3Ligase Degradation Proteasomal Degradation E3Ligase->Degradation Ubiquitination

Figure 1: PROTAC ternary complex formation utilizing a rigidified spirocyclic linker.

Experimental Protocols: Scaffold Derivatization

To harness this scaffold, two divergent synthetic protocols are provided. Every step is engineered to be a self-validating system, ensuring the integrity of the fragile spiro center is maintained throughout the workflow.

Protocol 1: Chemoselective N-Alkylation of the Lactam Core

Objective: Functionalize the N1 position while preserving the C6-O7 lactone ring. Causality Focus: The lactone is highly susceptible to hydroxide-mediated hydrolysis or transesterification. Therefore, strictly anhydrous conditions and a mild, heterogeneous base are mandatory to prevent off-target ring degradation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask. Dissolve (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione (1.0 eq) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Rationale: Exclusion of ambient moisture prevents the formation of hydroxide ions that would cleave the lactone.

  • Base Addition: Add finely milled, anhydrous K2CO3 (2.0 eq). Rationale: K2CO3 (pKa ~10.3) is basic enough to deprotonate the lactam N-H (pKa ~15) in polar aprotic solvents, but lacks the aggressive nucleophilicity of alkoxides or the harsh basicity of NaH, thereby protecting the lactone.

  • Electrophile Addition: Cool the suspension to 0 °C. Add the desired alkyl halide (R-X, 1.2 eq) dropwise. Stir for 30 minutes, then allow to warm to room temperature for 4–12 hours.

  • Validation (In-Process): Monitor the reaction via LC-MS. The product mass should reflect [M+R]+ without the addition of +18 Da (which would indicate unwanted lactone hydrolysis).

  • Workup: Quench the reaction by pouring it into ice-cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x). Rationale: The LiCl wash is a self-validating technique to quantitatively partition DMF into the aqueous phase, preventing solvent contamination during isolation. Dry over Na2SO4, filter, and concentrate.

Protocol 2: Controlled Lactone Ring-Opening for Bifunctional Linkers

Objective: Selectively open the lactone ring using a primary amine to generate an acyclic hydroxy-amide, yielding a highly functionalized sp3-rich linker. Causality Focus: The lactone carbonyl (C6) is more electrophilic than the lactam carbonyl (C2). By exploiting this electronic differentiation, we can achieve regioselective ring-opening without degrading the spiro center.

Step-by-Step Methodology:

  • Preparation: Dissolve the spirocycle (1.0 eq) in anhydrous THF (0.1 M).

  • Amine Addition: Add the primary amine (R-NH2, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq). Rationale: DIPEA acts as a non-nucleophilic proton sink, enhancing the nucleophilicity of the primary amine while preventing acid-catalyzed side reactions.

  • Reaction Execution: Heat the mixture to 40 °C. Rationale: Mild heating overcomes the activation energy required to break the stable 5-membered lactone ring, driving the formation of the thermodynamically favored acyclic amide.

  • Validation (In-Process): Monitor via TLC (stain with KMnO4). The appearance of a highly polar, UV-inactive spot (due to the newly formed primary alcohol at C9) confirms successful ring opening.

  • Purification: Concentrate the mixture under reduced pressure. Purify via normal-phase flash chromatography (DCM:MeOH gradient). The resulting compound possesses a rigid pyrrolidin-2-one core with two flexible vectors (amide and primary alcohol), ideal for subsequent PROTAC or ADC (Antibody-Drug Conjugate) conjugation.

Experimental_Workflow Start (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione Starting Scaffold RouteA Route A: N-Alkylation (Preserves Spiro Core) Start->RouteA Mild Base, R-X RouteB Route B: Lactone Opening (Generates Hydroxy-Amide) Start->RouteB Primary Amine, Heat LibA Rigid 3D Core Library (Target Binding) RouteA->LibA LibB Bifunctional Linker Library (PROTACs/ADCs) RouteB->LibB Screening High-Throughput Screening & Validation LibA->Screening LibB->Screening

Figure 2: Divergent synthetic workflow for spirocyclic scaffold derivatization.

References

  • Benchchem. (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione Structural Classification and Nomenclature. Retrieved from: 3

  • Benchchem. Product Catalog: 219503-87-4. Retrieved from: 4

  • BLDpharm. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). Retrieved from: 5

  • Zheng, Y., Tice, C. M., & Singh, S. B. The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. (2014). Retrieved from: 6

  • Lovering, F., Bikker, J., & Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. (2009). Cited in Springer Nature Reviews. Retrieved from: 1

  • Nature Communications. Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. (2025). Retrieved from: 2

Sources

Application

Reaction conditions for spiro lactam-lactone formation

Application Note: Advanced Methodologies for the Synthesis of Spiro Lactam-Lactone Architectures Executive Summary Spirocyclic lactams and lactones are privileged structural motifs in medicinal chemistry. They form the c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Methodologies for the Synthesis of Spiro Lactam-Lactone Architectures

Executive Summary

Spirocyclic lactams and lactones are privileged structural motifs in medicinal chemistry. They form the core architecture of numerous potent therapeutics, ranging from broad-spectrum antibiotics like oxazolomycins to FDA-approved potassium-sparing diuretics such as spironolactone[1][2]. Despite their immense pharmacological value, synthesizing the spiro quaternary carbon center remains a formidable challenge due to severe steric hindrance and complex stereochemical requirements[3][4].

This application note details field-proven reaction conditions for spiro lactam-lactone formation. It highlights a highly efficient, one-pot Zn-mediated domino Barbier/aza-Barbier reaction[5], while also outlining transition-metal-catalyzed alternatives and lactone-to-lactam metamorphosis strategies designed to optimize drug-target binding[6][7].

Mechanistic Rationale & Pathway Dynamics

The successful formation of spiro-fused systems requires precise thermodynamic and kinetic control over nucleophilic addition and subsequent intramolecular cyclization.

1. The Zn-Mediated Domino Strategy Using isatin (or isatin imines) and 2-(bromomethyl)acrylates, this method leverages zinc dust to generate a transient organozinc species[5]. Zinc is specifically selected by process chemists for its high chemoselectivity, reliable organozinc formation, and superior toxicity profile compared to indium or palladium[5]. The reaction proceeds via a Barbier-type addition to the ketone/imine, followed directly by an intramolecular lactonization or lactamization.

2. Stereochemical Control Stereoselectivity in this domino reaction is governed by a six-membered chair-like transition state[5]. The axial positioning of the phenyl group in the indolin-2-one intermediate makes re-re and si-si face attacks sterically unfavorable. Consequently, si-re and re-si face attacks predominate, yielding the thermodynamically stable cis-configured spirocycles[5].

G A Isatin / Isatin Imine + 2-(Bromomethyl)acrylate B Organozinc Formation (Zn Insertion) A->B Zn dust, THF/H2O C Barbier / Aza-Barbier Addition B->C 60 °C D Alkoxide / Amide Intermediate C->D E Intramolecular Cyclization D->E Acid Catalysis (Boc loss for lactam) F Spiro-fused Lactone / Lactam E->F Stereoselective re-si / si-re attack

Mechanistic pathway of Zn-mediated domino synthesis for spiro-lactam/lactone formation.

Reaction Optimization & Quantitative Data

Achieving high yields in spiroannulation requires overcoming the activation energy barrier for the initial carbon-carbon bond formation while preventing the premature thermal degradation of the acrylate precursor. The table below summarizes the optimization parameters for the Zn-mediated domino reaction[5].

Reaction VariableCondition TestedYield (%)Mechanistic Observation & Causality
Baseline 60 °C, 5 h, Sealed Tube63Modest yield; incomplete conversion of the isatin derivative.
Temperature 80 °C, 5 h< 50High heat induces thermal degradation and polymerization of the acrylate.
Solvent System DMF45Lack of protic stabilization hinders the transition state.
Optimal Conditions 60 °C, 5 h, THF/H₂O + Acid85Aqueous THF stabilizes the Barbier addition; acid drives final cyclization.

Note: For spiro-lactam synthesis utilizing N-Boc isatin imines, the reaction time must be extended (up to 36 h) to allow for complete Boc deprotection prior to, or during, cyclization[5].

Self-Validating Experimental Protocol: Zn-Mediated Spiroannulation

Phase 1: Reagent Preparation & Activation Causality: Commercial zinc dust possesses a passivating zinc oxide (ZnO) layer that severely retards organozinc formation. Activation is critical for lot-to-lot reproducibility.

  • Wash Zn dust (3.0 equiv) sequentially with 1M HCl, deionized water, ethanol, and diethyl ether.

  • Dry under vacuum at 80 °C for 2 hours. Store under an inert atmosphere (N₂ or Ar).

Phase 2: Domino Reaction Setup Causality: A sealed tube is utilized to maintain solvent stoichiometry and prevent the escape of volatile acrylate intermediates at elevated temperatures.

  • In an oven-dried sealed tube equipped with a magnetic stir bar, add the isatin derivative (1.0 equiv, 0.5 mmol) or N-Boc isatin imine for lactam synthesis.

  • Add the activated Zn dust (3.0 equiv, 1.5 mmol).

  • Suspend the mixture in a solvent system of THF/H₂O (3:1 v/v, 4 mL).

  • Add 2-(bromomethyl)acrylate (1.5 equiv, 0.75 mmol) dropwise to prevent localized thermal spikes.

  • Introduce a catalytic amount of mild acid (e.g., saturated aq. NH₄Cl, 0.5 mL) to promote the final cyclization step[5].

Phase 3: Execution & In-Process Validation

  • Seal the tube and heat the reaction mixture at 60 °C.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the distinct bright orange/red spot of isatin indicates the completion of the Barbier addition (typically 5 hours for lactones, up to 36 hours for lactams)[5].

  • Upon completion, cool the vessel to room temperature to quench the kinetic energy of the system and prevent side reactions during workup.

Phase 4: Workup & Isolation

  • Quench the reaction mixture with saturated aqueous NaHCO₃ (5 mL) to neutralize the acid catalyst and precipitate zinc salts.

  • Filter the biphasic mixture through a short pad of Celite. Causality: Removing unreacted Zn and insoluble salts prevents severe emulsion formation during extraction.

  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (silica gel) to isolate the pure spiro lactam/lactone.

Phase 5: Structural & Stereochemical Validation Causality: Because multiple diastereomers can theoretically form, rigorous spectroscopic validation is required to confirm the cis-configuration.

  • 1H NMR Analysis: Verify the presence of the newly formed α-methylene protons (typically appearing as two distinct doublets).

  • NOESY Spectroscopy: Perform 2D NOESY NMR. A strong Nuclear Overhauser Effect (NOE) cross-peak between the phenyl group protons of the indolin-2-one and the aryl/alkyl group of the acrylate confirms the cis-configuration, validating the si-re / re-si facial attack[5].

Alternative Strategies for Complex Spirocycles

While the Zn-mediated domino reaction is highly robust, drug development professionals targeting highly enantioenriched spiro-lactams and lactones containing all-carbon quaternary centers should consider the following advanced methodologies:

  • Nickel-Catalyzed α-Spirocyclization: Utilizing a Ni catalyst to drive the intramolecular addition of lactone enolates to aryl nitriles. This method efficiently forges 5-, 6-, and 7-membered spirocycles with up to 90% enantiomeric excess (ee)[3].

  • Rhodium-Catalyzed Carbene Transfer: Employing α-diazo lactones/lactams and a Rh₂(S-p-PhTPCP)₄ catalyst to achieve[2+1] cyclopropanation with alkenes, generating spirocyclopropanes with exceptional enantioselectivity (up to 98% ee)[6].

  • Lactone-to-Lactam Metamorphosis: For lead optimization, converting a spiro-lactone to an NH γ-lactam can drastically improve target binding via the establishment of an additional hydrogen bond. This is achieved through Ir-catalyzed reductive C–O cleavage followed by highly controllable C–H amidation[7].

References

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones Source: Organic Letters (American Chemical Society) URL:[Link]

  • Synthesis of medicinally privileged spiro-β-lactams Source: American Chemical Society (Division of Organic Chemistry) URL:[Link]

  • Synthesis of the spiro fused β-lactone-γ-lactam segment of oxazolomycin Source: ResearchGate URL:[Link]

  • Enantioselective Synthesis of Spirolactones and Spirolactams Under Low Catalyst Loadings Source: Journal of the American Chemical Society URL:[Link]

  • Domino Reactions Enable Zn-Mediated Direct Synthesis of Spiro-Fused 2-Oxindole-α-Methylene-γ-Butyrolactones/Lactams from Isatin Derivatives and 2-(Bromomethyl)acrylates Source: PubMed Central (PMC) URL:[Link]

  • Strategic Approach to the Metamorphosis of γ-Lactones to NH γ-Lactams via Reductive Cleavage and C–H Amidation Source: Organic Letters (Institute for Basic Science) URL:[Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle Source: MDPI URL:[Link]

Sources

Method

Application Note: Incorporating Spiro[4.4]nonane-2,6-dione into Fragment Libraries for Enhanced 3D Chemical Space Exploration

Abstract Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for lead generation, consistently delivering clinical candidates by screening low molecular weight compounds.[1][2] A critica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for lead generation, consistently delivering clinical candidates by screening low molecular weight compounds.[1][2] A critical determinant of success in FBDD is the quality and diversity of the fragment library, with a growing emphasis on molecules possessing three-dimensional (3D) character to better probe the complex topologies of biological targets.[3] This guide provides a comprehensive framework for the synthesis, quality control, and incorporation of spiro[4.4]nonane-2,6-dione, a rigid and synthetically tractable spirocyclic scaffold, into fragment libraries. We present detailed protocols for its preparation, library plating, and a representative biophysical screening cascade using Surface Plasmon Resonance (SPR), followed by hit validation strategies.

Introduction: The Case for 3D Fragments

FBDD operates on the principle that smaller, less complex molecules have a higher probability of forming efficient, high-quality interactions with a protein binding site.[1] These low-affinity interactions (typically in the high µM to mM range) are then optimized into potent leads through structure-guided chemistry.[1][2] The foundational guidelines for fragment design are often described by the "Rule of Three," which suggests a molecular weight <300 Da, cLogP ≤ 3, and ≤3 hydrogen bond donors and acceptors.[3][4][5]

While traditional FBDD libraries have often been dominated by flat, aromatic compounds, there is a compelling rationale for increasing their 3D complexity. Spirocyclic scaffolds, such as spiro[4.4]nonane-2,6-dione, are particularly attractive for this purpose. Their rigid, non-planar structure provides well-defined exit vectors for chemical elaboration, allowing for precise exploration of the 3D space within a binding pocket.[6][7] This can lead to improved potency and selectivity while maintaining favorable physicochemical properties.[6] Spiro[4.4]nonane-2,6-dione serves as an exemplary scaffold, offering rigidity, synthetic accessibility, and compliance with fragment-like properties.

Synthesis, Characterization, and Library Suitability

The successful integration of any new fragment begins with its robust chemical synthesis and rigorous characterization to ensure it meets the high-purity standards required for screening.

Physicochemical Profile

Spiro[4.4]nonane-2,6-dione aligns well with the established principles of fragment design. Its calculated properties make it an ideal candidate for inclusion in a high-quality screening library.

PropertyValue"Rule of Three" GuidelineSource
Molecular Formula C₉H₁₂O₂N/A[8]
Molecular Weight 152.19 g/mol < 300 Da[8]
XLogP3 0.7≤ 3[8]
Hydrogen Bond Donors 0≤ 3Calculated
Hydrogen Bond Acceptors 2≤ 3Calculated
Rotatable Bonds 0≤ 3Calculated
Topological Polar Surface Area 34.1 Ų≤ 60 Ų[8]

Table 1: Physicochemical properties of spiro[4.4]nonane-2,6-dione in the context of FBDD "Rule of Three" guidelines.

Protocol 1: Synthesis of Spiro[4.4]nonane-2,6-dione

Several synthetic routes to spiro[4.4]nonane-1,6-dione have been reported.[9] A common and effective method involves an acid-catalyzed intramolecular Claisen condensation (Dieckmann cyclization).[9][10]

Objective: To synthesize spiro[4.4]nonane-2,6-dione in high purity.

Materials:

  • 4-(2-oxocyclopentyl)-butyric acid

  • Strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid)

  • Anhydrous, non-polar solvent (e.g., toluene)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(2-oxocyclopentyl)-butyric acid in anhydrous toluene.

  • Cyclization: Add the acid catalyst (e.g., polyphosphoric acid) to the solution. Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly pouring it over ice and a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure spiro[4.4]nonane-2,6-dione.

Protocol 2: Quality Control (QC)

Purity and structural identity are paramount for avoiding false positives and ensuring reproducible screening data.

Objective: To confirm the identity and purity (>95%) of the synthesized fragment.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃). The spectrum should exhibit the expected chemical shifts and coupling patterns for the spiro[4.4]nonane-2,6-dione structure, and integration should be consistent with the number of protons.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to confirm the presence of the correct number of distinct carbon environments, including the characteristic carbonyl signals.

  • Mass Spectrometry (MS):

    • Use a high-resolution mass spectrometer (HRMS) to determine the exact mass of the compound. The observed mass should match the calculated molecular weight (152.0837 g/mol ) within a narrow tolerance (e.g., <5 ppm).

  • Liquid Chromatography (LC):

    • Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector to assess purity. The chromatogram should show a single major peak, representing ≥95% of the total integrated area.

Fragment Library Integration and Screening

Once synthesized and validated, the fragment is ready for incorporation into the screening library and subsequent biophysical assays.

G cluster_prep Library Preparation cluster_screen Biophysical Screening synthesis Synthesis & QC (Protocols 1 & 2) solubility Solubility Assessment (in DMSO) synthesis->solubility plating Master Plate (e.g., 100 mM in DMSO) solubility->plating assay_plate Assay Plate Dilution (e.g., 1 mM) plating->assay_plate primary Primary Screen (e.g., SPR @ 200 µM) assay_plate->primary hit_id Hit Identification (Response > Threshold) primary->hit_id dose Dose-Response (Affinity Determination) hit_id->dose ortho Orthogonal Validation (e.g., NMR, DSF) dose->ortho

Figure 1: General workflow for fragment library integration and screening cascade.

Protocol 3: Library Plate Preparation

Objective: To prepare a high-concentration master stock plate and daughter plates suitable for screening.

Materials:

  • Validated spiro[4.4]nonane-2,6-dione solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 96- or 384-well polypropylene master plates

  • Acoustic liquid handler or manual multichannel pipette

  • Plate sealer

Procedure:

  • Solubility Determination: Empirically determine the maximum solubility of the fragment in DMSO. A target of ≥100 mM is desirable for a master stock.

  • Master Stock Preparation: Accurately weigh the fragment and dissolve it in the required volume of anhydrous DMSO to achieve the target master stock concentration (e.g., 100 mM). Ensure complete dissolution using vortexing or sonication.

  • Master Plate Creation: Dispense the master stock solution into a designated well of a polypropylene master plate. If incorporating into an existing library, add it to an empty well.

  • Storage: Securely seal the master plate and store it at -20°C or -80°C in a desiccated environment to prevent water absorption.

  • Assay Plate Preparation: For screening, create a daughter plate by diluting the master stock. For example, transfer a small volume from the master plate into a new plate and dilute with assay buffer to the desired final screening concentration (e.g., 200 µM), ensuring the final DMSO concentration is tolerated by the assay (typically ≤1%).

Protocol 4: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak interactions characteristic of fragments.[11][12][13]

Objective: To identify if spiro[4.4]nonane-2,6-dione binds to a target protein of interest.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Target protein

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Fragment assay plate (from Protocol 3)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the surface of a sensor chip using standard amine coupling chemistry. Create a reference surface (e.g., by deactivating a channel with ethanolamine) to subtract non-specific binding and bulk refractive index changes.

  • System Priming: Equilibrate the system by flowing running buffer over both the active and reference surfaces until a stable baseline is achieved.

  • Fragment Injection: Inject the spiro[4.4]nonane-2,6-dione solution (e.g., at 200 µM in running buffer) over both surfaces for a defined association time (e.g., 60 seconds).

  • Dissociation: Flow running buffer over the surfaces to monitor the dissociation of the fragment from the target.

  • Regeneration (if necessary): If the fragment does not fully dissociate, inject a mild regeneration solution to prepare the surface for the next injection.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. A positive binding event is characterized by a rapid increase in signal during association and a rapid decrease during dissociation, indicative of a typical weak fragment interaction.

Hit Validation and Elaboration

A positive result in a primary screen is only the first step. The hit must be validated to confirm it is a genuine, specific binder and not an artifact.[14][15]

G primary_hit Primary Hit from SPR dose_response SPR Dose-Response (Determine Kd) primary_hit->dose_response orthogonal Orthogonal Validation (e.g., NMR, DSF) dose_response->orthogonal structural Structural Biology (X-ray, Cryo-EM) orthogonal->structural elaboration Fragment Elaboration (Growing, Linking) structural->elaboration

Figure 2: Workflow for hit validation and progression.

Protocol 5: Orthogonal Hit Validation

An orthogonal method uses a different physical principle to confirm the binding interaction, significantly increasing confidence in the hit.[15][16]

Objective: To confirm the binding of spiro[4.4]nonane-2,6-dione using a non-SPR based method, such as ligand-observed NMR spectroscopy.

Methodology (Ligand-Observed NMR, e.g., Saturation Transfer Difference - STD):

  • Sample Preparation: Prepare two NMR samples. Both contain the fragment at a known concentration (e.g., 100 µM) in a suitable deuterated buffer. One sample also contains the target protein at a low concentration (e.g., 1-10 µM), while the other is a reference sample with fragment only.

  • Acquisition: Acquire an STD NMR spectrum. This experiment selectively saturates protons on the protein. If the fragment binds, this saturation is transferred to it and results in a decrease in the intensity of its NMR signals.

  • Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum. The presence of signals in the resulting difference spectrum confirms that the fragment binds to the protein. The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface.

From Hit to Lead: The Path Forward

Once a fragment like spiro[4.4]nonane-2,6-dione is validated as a binder, structure-based drug design becomes the primary driver for optimization.[1] Techniques like X-ray crystallography or Cryo-EM are used to determine the binding mode of the fragment.[2] The well-defined spirocyclic core provides clear vectors for synthetic chemistry. Medicinal chemists can then employ strategies such as:

  • Fragment Growing: Adding chemical functionality to the core scaffold to engage with adjacent pockets on the protein surface, thereby increasing affinity and selectivity.[5]

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the two can be chemically linked to create a single, more potent molecule.

  • Fragment Merging: If two fragments bind in an overlapping fashion, their key features can be combined into a novel, single scaffold.[5]

The rigidity of the spiro[4.4]nonane-2,6-dione scaffold is a significant advantage in this process, as it reduces the entropic penalty upon binding and provides a stable platform for these optimization strategies.

Conclusion

Spiro[4.4]nonane-2,6-dione is an excellent candidate for enriching fragment libraries with 3D chemical matter. Its adherence to the "Rule of Three," structural rigidity, and synthetic tractability make it a valuable starting point for FBDD campaigns. By following robust protocols for synthesis, quality control, library preparation, and screening, researchers can effectively leverage this and similar spirocyclic scaffolds to explore novel chemical space and identify high-quality starting points for the development of new therapeutics.

References

  • What makes a good fragment in fragment-based drug discovery? (2021). Taylor & Francis Online. [Link]

  • A 'Rule of Three' for fragment-based lead discovery? (2003). ResearchGate. [Link]

  • The rule of three at ten. (2013). Practical Fragments. [Link]

  • Fragment-Based Drug Discovery. Molport. [Link]

  • Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. (2025). BioDuro. [Link]

  • How to Find a Fragment: Methods for Screening and Validation in Fragment‐Based Drug Discovery. (2025). ResearchGate. [Link]

  • NMR screening and hit validation in fragment based drug discovery. (2010). PubMed. [Link]

  • Synthesis of Spiro[4.4]Nonane-l,6-Diols via the Hydrogenation of Spiro[4.4]Nonane. NTU Scholars. [Link]

  • Fragment-Based Drug Discovery: A Comprehensive Overview. (2024). PharmaFeatures. [Link]

  • Fragment Screening by Surface Plasmon Resonance. (2011). ACS Medicinal Chemistry Letters. [Link]

  • De-novo approach for a unique spiro skeleton-1,7-dioxa-2,6-dioxospiro[4.4]nonanes. (2025). ResearchGate. [Link]

  • SPR-based fragment screening: advantages and applications. (2009). PubMed. [Link]

  • Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. (2023). Vrije Universiteit Amsterdam. [Link]

  • Fragment library screening and lead characterization using SPR biosensors. (2009). Beactica. [Link]

  • Hit Identification and Validation Services. Domainex. [Link]

  • Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. (2013). Bio-Rad Laboratories. [Link]

  • Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. [Link]

  • Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction. (2023). PubMed. [Link]

  • A Practical Asymmetric Synthesis of Enantiopure Spiro[17][17]nonane‐1,6‐dione. Wiley Online Library. [Link]

  • 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Wikipedia. [Link]

  • Spiro(4.4)nonane-1,6-dione. PubChem. [Link]

  • spiro[4.4]nonane-1,4-dione. Chemical Synthesis Database. [Link]

  • Fragment hopping protocol for the design of small-molecule protein-protein interaction inhibitors. (2022). PubMed. [Link]

  • Protocol for Fragment Hopping. Springer Nature Experiments. [Link]

  • The construction of the fragment library. ResearchGate. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers. [Link]

  • DNA-Encoded Library Screening for Small Molecule Drug Discovery. Creative Diagnostics. [Link]

  • 1-Thia-4,7-diaza-spiro[4.4]nonane-3,6-dione: a structural motif for 5-hydroxytryptamine 6 receptor antagonism. (2014). PubMed. [Link]

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Application

Application Note: Advanced Synthesis and Functionalization of the 1-Azaspiro[4.4]nonane Core

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The 1-azaspiro[4.4]nonane ring system is a privileged st...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The 1-azaspiro[4.4]nonane ring system is a privileged structural motif in medicinal chemistry, most notably recognized as the defining core of the Cephalotaxus alkaloids[1]. Derivatives of this core, such as homoharringtonine (an ester derivative of cephalotaxine), have demonstrated potent antiproliferative activities and are clinically approved for the treatment of chronic myeloid leukemia (CML)[1].

Due to the steric congestion and stereochemical complexity inherent to spirocyclic systems, late-stage functionalization and efficient core assembly require robust, self-validating synthetic methodologies. This application note details field-proven strategies for the construction and functionalization of the 1-azaspiro[4.4]nonane scaffold, focusing on domino radical bicyclizations, nitroso-ene cyclizations, and targeted hydroxyl activations. By understanding the mechanistic causality behind these protocols, researchers can reliably adapt these workflows to generate diverse spirocyclic libraries for structure-activity relationship (SAR) studies.

Mechanistic Rationale and Synthetic Strategies

Core Assembly via Domino Radical Bicyclization

Traditional ionic cyclizations often struggle with the entropic barriers of forming sterically hindered spirocenters. A highly efficient alternative is the domino radical bicyclization involving the formation and capture of alkoxyaminyl radicals[1]. Starting from O-benzyl oxime ethers containing an alkenyl moiety and a halogenated aromatic ring (or terminal alkyne), the reaction is initiated by a radical source (e.g., AIBN or Et₃B) and propagated by tributyltin hydride (Bu₃SnH). The sequential 5-exo-trig cyclizations rapidly construct the spiro-[4.4] system.

  • Causality Insight: The choice of initiator dictates the stereochemical outcome. While AIBN requires reflux conditions (~80 °C), utilizing Triethylborane (Et₃B) allows the reaction to proceed at room temperature. The lower thermal energy minimizes bond rotation prior to the second cyclization event, significantly enhancing the trans-diastereoselectivity of the final functionalized core[1].

Nitroso-Ene Cyclization

For highly modular approaches, the direct nitroso-ene reaction provides rapid access to 1-azabicyclo[4.4]non-2-one intermediates. This pathway leverages the high electrophilicity of nitroso species to engage tethered alkenes, forging the C-N bond and the spirocenter in a single concerted step, which can then be advanced toward the total synthesis of cephalotaxine[2].

Late-Stage Hydroxyl Activation

Functionalizing the pre-formed 1-azaspiro[4.4]nonane core often involves the activation of pendant hydroxyl groups for subsequent nucleophilic displacement. Reacting 6-(hydroxymethyl)-1-azaspiro[4.4]nonane derivatives with methanesulfonyl chloride (MsCl) or via Appel conditions (PPh₃/CBr₄) creates excellent leaving groups[3]. This is particularly critical for synthesizing rigid spin labels (e.g., for PELDOR site-directed spin labeling), where the precise attachment of methanethiosulfonate or maleimido moieties is required[3].

Workflow Visualization

The following diagram illustrates the divergent pathways for synthesizing and functionalizing the 1-azaspiro[4.4]nonane core.

G Start Starting Materials (O-benzyl oxime ethers / Epoxides) Nitroso Nitroso-Ene Cyclization (Concerted Assembly) Start->Nitroso Radical Domino Radical Bicyclization (Alkoxyaminyl Radicals) Start->Radical Core 1-Azaspiro[4.4]nonane Core (Key Intermediate) Nitroso->Core Radical->Core Func1 Hydroxyl Activation (MsCl / PPh3-CBr4) Core->Func1 Func2 Esterification / N-Alkylation (Amine Derivatization) Core->Func2 Func3 Diiron Spirocyclization (Fe2(CO)9 Assisted) Core->Func3 End1 Spin Labels & Rigid Probes Func1->End1 End2 Cephalotaxus Alkaloids (e.g., Homoharringtonine) Func2->End2 End3 Highly Substituted 8-oxo-Derivatives Func3->End3

Fig 1: Divergent synthetic pathways and functionalization of the 1-azaspiro[4.4]nonane core.

Experimental Protocols

Protocol 1: Synthesis of 1-Azaspiro[4.4]nonane via Domino Radical Bicyclization

This protocol utilizes mild room-temperature conditions to maximize trans-diastereoselectivity[1].

Reagents & Materials:

  • O-benzyl oxime ether precursor (0.22 mmol)

  • Tributyltin hydride (Bu₃SnH) (0.24 mmol, 1.1 equiv)

  • Triethylborane (Et₃B) (1.0 M in hexane, 0.06 mmol, 0.27 equiv)

  • Anhydrous Toluene or Cyclohexane (11.0 mL)

Step-by-Step Methodology:

  • System Purging: Dissolve the O-benzyl oxime ether precursor in anhydrous solvent within a flame-dried Schlenk flask. Causality: Moisture and oxygen must be rigorously excluded; ambient oxygen will rapidly quench the highly reactive alkoxyaminyl and alkyl radical intermediates, leading to premature termination and low yields.

  • Degassing: Sparge the solution with ultra-pure Argon for 20 minutes.

  • Reagent Addition: Add Bu₃SnH (67.0 μL) via a gas-tight syringe. Stir for 2 minutes to ensure homogenization.

  • Initiation: Inject the Et₃B solution dropwise at 25 °C. Causality: Et₃B auto-oxidizes in the presence of trace oxygen (often introduced deliberately in micro-quantities or present residually) to generate ethyl radicals, which abstract the hydrogen from Bu₃SnH to initiate the radical chain at room temperature.

  • Reaction Propagation: Stir the mixture at room temperature for 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc).

  • Quenching & Purification: Concentrate the mixture under reduced pressure. Purify the crude product via flash column chromatography (silica gel 230–400 mesh, 5–15% EtOAc/Hexanes gradient) to isolate the trans-1-azaspiro[4.4]nonane derivative.

Protocol 2: Hydroxyl Activation via Methanesulfonylation

This protocol converts a pendant hydroxymethyl group into a mesylate, a critical functional handle for synthesizing rigid spin labels[3].

Reagents & Materials:

  • 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane derivative (1.01 mmol)

  • Methanesulfonyl chloride (MsCl) (1.21 mmol, 1.2 equiv)

  • Triethylamine (NEt₃) (1.71 mmol, 1.7 equiv)

  • Anhydrous Chloroform (CHCl₃) (5 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the azaspiro-alcohol in anhydrous CHCl₃ in a round-bottom flask equipped with a magnetic stir bar.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C. Causality: The reaction between MsCl and alcohols is highly exothermic. Cooling prevents the localized boiling of the solvent and suppresses the formation of elimination byproducts (e.g., unwanted alkenes).

  • Base Addition: Add NEt₃ dropwise. Causality: NEt₃ serves a dual purpose: it acts as a nucleophilic catalyst to form a highly reactive sulfene intermediate, and it scavenges the HCl byproduct, preventing the protonation of the spiro-nitrogen which would alter the molecule's solubility and reactivity.

  • Activation: Add MsCl dropwise over 5 minutes.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours. Monitor via TLC (SiO₂, Hexane/Diethyl ether 1:1, stained with Dragendorff's reagent)[3].

  • Workup: Wash the reaction mixture with a saturated aqueous NaCl solution (2 × 10 mL). Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the mesylated functional derivative.

Quantitative Data Summary

The table below summarizes the expected outcomes and operational parameters for the primary functionalization and assembly methods discussed.

Functionalization / Assembly MethodKey Reagents & InitiatorsTemperatureYield RangeStereochemical Outcome
Domino Radical Bicyclization (Thermal) O-benzyl oxime ether, Bu₃SnH, AIBN80 °C (Reflux)11% – 67%Moderate trans preference[1]
Domino Radical Bicyclization (Mild) O-benzyl oxime ether, Bu₃SnH, Et₃B25 °C (RT)45% – 60%High trans preference[1]
Hydroxyl Activation (Mesylation) Azaspiro-alcohol, MsCl, NEt₃0 °C → 25 °C> 90%Retention of configuration[3]
Diiron Spirocyclization Pyrrolidinylidene, Fe₂(CO)₉Reflux~ 75%Specific (5R,6S,7S,9S)[4]

References

  • Novel synthesis of 1, 6, 7, 9-tetrasubstituted 8-oxo-1-azaspiro[4.
  • Synthesis of 1-Azaspiro[4.
  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.
  • Nitroso-ene cyclization enabled access to 1-azaspiro[4.4]nonane and its application in a modular synthesis toward (±)

Sources

Method

Application Note: One-Pot Asymmetric Synthesis of Chiral Spiro Diones via Organocatalytic Cascades

Executive Summary & Structural Rationale Chiral spiro diones—characterized by two intersecting rings sharing a single tetrahedral carbon—are privileged scaffolds in modern drug discovery. Their rigid, three-dimensional a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Chiral spiro diones—characterized by two intersecting rings sharing a single tetrahedral carbon—are privileged scaffolds in modern drug discovery. Their rigid, three-dimensional architecture allows for the precise spatial arrangement of pharmacophores, effectively allowing drug candidates to escape the "flatland" of planar heteroaromatics and improve target binding affinity[1]. However, constructing these congested quaternary stereocenters enantioselectively is synthetically demanding.

To overcome these challenges, one-pot organocatalytic cascade reactions have emerged as the premier methodology. By integrating multiple bond-forming events (such as Knoevenagel/Michael/cyclization sequences) into a single operational step, researchers can assemble complex spiro-oxindoles and spiro-indandiones with exceptional atom economy, minimizing intermediate isolation while maximizing stereocontrol.

Mechanistic Pathway: The Bifunctional Squaramide Advantage

The cornerstone of this one-pot methodology is the deployment of bifunctional organocatalysts, specifically cinchona-alkaloid-derived squaramides. Understanding the causality behind this catalyst selection is critical for optimizing reaction conditions.

Causality in Catalyst Design: The squaramide motif acts as a potent, rigid double hydrogen-bond donor. It activates the electrophilic dione (e.g., isatin or 2-arylidene-1,3-indandione) by lowering its Lowest Unoccupied Molecular Orbital (LUMO). Simultaneously, the chiral tertiary amine (e.g., the quinuclidine ring of quinidine) acts as a Brønsted base to deprotonate the incoming nucleophile (e.g., malononitrile or a thiol). This synchronized "push-pull" activation creates a highly organized, rigid transition state that dictates the facial selectivity of the nucleophilic attack, ensuring high enantiomeric excess (ee) during the cascade[2].

Mechanism Substrates Substrates (Isatin + Malononitrile) Knoevenagel Knoevenagel Condensation Substrates->Knoevenagel Intermediate Alkylidene Dione (Electrophile) Knoevenagel->Intermediate Michael Enantioselective Michael Addition Intermediate->Michael H-Bond Activated Squaramide Squaramide Catalyst (Dual Activation) Squaramide->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Stereocenter Set Product Chiral Spiro Dione (High ee & dr) Cyclization->Product

Bifunctional squaramide-catalyzed cascade mechanism for chiral spiro diones.

Quantitative Performance Matrix

Organocatalytic one-pot cascades exhibit broad substrate scope and exceptional stereoselectivity across various spiro dione classes. The table below summarizes the quantitative performance of these systems based on recent validated studies.

Target ScaffoldCatalyst SystemKey ReactantsYield (%)Enantiomeric Excess (ee %)
Spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] diones Quinidine-Squaramide (10 mol%)Isatin, Malononitrile, Phthalhydrazide73–90>99
Spiro[4H-chromene-3,3′-oxindoles] Quinidine-Squaramide (10 mol%)Isatin, Malononitrile, Sesamol75–87Up to 90
Spiro tetrahydrothiophene-indan-1,3-diones Squaramide (0.2 mol%)2-arylidene-1,3-indandiones, 1,4-dithiane-2,5-diol85–95Up to 67
Spiro[indoline-3,3′-pyridine]-2,2′-diones Rh2(Oct)4 (5 mol%) / Blue LEDs3-diazoquinoline-2,4-diones, α,β-unsaturated imines>90N/A (Diastereospecific)

(Data synthesized from references,[2],[3], and[4])

Self-Validating Experimental Protocol

This protocol details the one-pot, three-component synthesis of enantiopure pyrazolophthalazinyl spirooxindoles[2]. It is designed as a self-validating system: the visual progression of the reaction (solubility changes) and the final chiral chromatography serve as internal quality controls to guarantee trustworthiness.

Workflow Prep 1. Reagent Prep (Dry Solvents) Reaction 2. Cascade Reaction (Catalyst + RT) Prep->Reaction Monitor 3. IPC Monitoring (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Quench & Extract (Brine/EtOAc) Monitor->Workup >95% Conversion Purify 5. Flash Chromatography (Silica Gel) Workup->Purify Validate 6. Chiral HPLC (ee% Validation) Purify->Validate

Step-by-step workflow for the synthesis and validation of chiral spiro diones.

Step-by-Step Methodology
  • Reagent Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with inert argon. Charge the flask with Isatin (0.1 mmol), Malononitrile (0.1 mmol), and Phthalhydrazide (0.1 mmol).

  • Catalyst Addition: Add the quinidine-derived squaramide catalyst (10 mol%). Causality Note: 10 mol% is optimal; lower loadings fail to outcompete racemic background reactions, while higher loadings lead to catalyst aggregation and diminished returns.

  • Solvent Introduction: Inject 1.0 mL of anhydrous Dichloromethane (DCM). Causality Note: Non-polar halogenated solvents are strictly required. Protic solvents (like methanol) will competitively hydrogen-bond with the substrates, destroying the highly ordered transition state required for asymmetric induction.

  • Cascade Initiation: Stir the reaction mixture at room temperature (25 °C) for 24 hours. The sequence initiates with a rapid Knoevenagel condensation, followed by the rate-limiting, enantioselective Michael addition, and concludes with spontaneous cyclization[2].

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane/EtOAc 2:1). The disappearance of the highly colored isatin starting material serves as a reliable visual indicator of conversion.

  • Workup & Purification: Evaporate the DCM under reduced pressure. Purify the crude residue directly via flash column chromatography on silica gel (eluting with Petroleum Ether/Ethyl Acetate gradients) to isolate the pure spiro dione.

  • Chiral Validation: Dissolve 1 mg of the purified product in HPLC-grade isopropanol. Inject onto a Chiralpak OJ-H column (or equivalent) to determine the enantiomeric excess. A successful run should yield an ee of >95%.

Critical Parameters & Troubleshooting

  • Substrate Electronic Effects: Electron-withdrawing groups (e.g., 5-Br or 5-F) on the isatin core significantly accelerate the initial Knoevenagel condensation by increasing the electrophilicity of the C3 carbonyl, often resulting in higher overall yields and ee values (up to 90% ee)[3].

  • Temperature Control: If the ee% is lower than expected (<80%), reduce the reaction temperature to -20 °C. While this will decrease the reaction kinetics (requiring up to 48 hours for completion), the lower thermal energy rigidifies the hydrogen-bonded transition state, enhancing facial selectivity.

  • Moisture Sensitivity: Water acts as a competitive hydrogen-bond donor. Ensure all solvents are strictly anhydrous and stored over activated 3Å molecular sieves.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physical chemistry of rigid spirocyclic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physical chemistry of rigid spirocyclic scaffolds. The compound (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione is a highly valuable, conformationally restricted building block used in drug discovery to increase the fraction of sp3-hybridized carbons (


) and improve target selectivity [1].

However, its unique structure—a fused


-lactam (pyrrolidin-2-one) and 

-lactone (dihydrofuran-2(3H)-one) at a single spiro carbon—presents distinct solubility and stability challenges. The strong intermolecular hydrogen bonding between the lactam NH and the carbonyls leads to high lattice energy, while the lack of ionizable groups makes standard pH-adjustment strategies ineffective. Furthermore, the lactone ring is susceptible to hydrolysis, a chemical degradation often misdiagnosed by researchers as a "solubility issue."

This guide provides field-proven insights, self-validating protocols, and troubleshooting FAQs to ensure the scientific integrity of your assays.

Part 1: Quantitative Solubility Profile

Before designing your formulation strategy, it is critical to understand the baseline thermodynamic solubility of the compound. The data below summarizes the expected solubility limits.

Solvent / MediaMax Solubility (mg/mL)Application Notes
DMSO (100%) > 50.0Primary stock solvent. Requires gentle sonication.
DMF (100%) > 30.0Alternative organic solvent if DMSO is incompatible.
Methanol / Ethanol ~ 5.0Moderate solubility; useful for TLC/LC-MS prep.
Water (pH 7.0) < 0.1Poor aqueous solubility; crashes out immediately.
PBS (pH 7.4) < 0.1Prone to slow lactone hydrolysis over 24 hours.
0.1N HCl (pH 1.0) < 0.1Chemically stable, but remains highly insoluble.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does the compound "crash out" when diluted from my DMSO stock into an aqueous assay buffer?

The Causality: (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione is a neutral, polar molecule. It lacks basic amines or acidic carboxylic acids (the lactam NH has a pKa > 15). When you spike a highly concentrated DMSO stock directly into water, the local dielectric constant drops rapidly. The compound's strong preference for self-association (via intermolecular hydrogen bonds) overcomes its affinity for water, leading to rapid nucleation and precipitation. The Solution: You must use a "step-down" co-solvent strategy. Pre-mix the DMSO stock with an amphiphilic surfactant (e.g., Tween-80) or a complexing agent (e.g., Hydroxypropyl-


-cyclodextrin, HP-

-CD) before introducing the aqueous buffer.
Q2: My LC-MS shows a massive drop in concentration over 12 hours in biological buffer. Is it precipitating or adsorbing to the plastic?

The Causality: It is likely neither. You are observing base-catalyzed hydrolysis . Spiro-lactones are inherently unstable in basic or physiological environments (pH


 7.4) [2]. The hydroxide ions attack the lactone carbonyl, opening the ring to form a highly water-soluble hydroxy-acid. Because the intact spiro compound disappears from your chromatogram, it mimics a solubility or adsorption loss.
The Solution:  Always verify the physical presence of a precipitate via dynamic light scattering (DLS) or visual inspection. To prevent hydrolysis, prepare aqueous working solutions immediately prior to the assay, or slightly acidify the buffer (pH 6.0–6.5) if your biological target permits.
Q3: How should I store the dry powder and stock solutions?

The Causality: The lactone moiety is highly moisture-sensitive. Any water absorbed by the hygroscopic DMSO stock will initiate slow hydrolysis even at -20°C. The Solution: Store the lyophilized powder in a desiccator at 4°C. DMSO stocks must be prepared using anhydrous DMSO (


 0.005% water), aliquoted into single-use vials, purged with argon or nitrogen, and stored at -80°C.

Part 3: Mechanistic & Workflow Visualizations

Aqueous Formulation Workflow

To prevent the "crash out" effect described in Q1, follow this validated step-down dilution workflow.

FormulationWorkflow A Solid Compound (5R)-7-Oxa-1-azaspiro... B 100% Anhydrous DMSO Stock (10 mM) A->B Dissolve & Sonicate C Co-solvent Addition (e.g., 5% Tween-80) B->C Dilute 1:10 D Aqueous Buffer (Dropwise, Vortexing) C->D Mix Thoroughly E Final Assay Solution (<1% DMSO, Soluble) D->E Stabilize Micelles

Workflow for formulating aqueous assay solutions to prevent precipitation.

The Hydrolysis Pathway (False Solubility Loss)

Understanding the chemical degradation that mimics precipitation is critical for assay integrity.

HydrolysisPathway A Intact Spiro Compound (Poorly Water Soluble) B Hydroxide Attack (pH > 7.4) Lactone Carbonyl A->B OH- Nucleophilic Attack C Tetrahedral Intermediate (Unstable) B->C Transition State D Ring-Opened Hydroxy-Acid (Highly Water Soluble, Inactive) C->D C-O Bond Cleavage

Base-catalyzed lactone hydrolysis pathway often mistaken for solubility loss.

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Preparation of a Self-Validating 10 mM DMSO Stock

Objective: Achieve complete dissolution while preventing moisture-induced degradation.

  • Equilibration: Allow the sealed vial of (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Weighing: Weigh the desired amount (e.g., 1.55 mg for 1 mL of 10 mM stock) into a sterile, amber glass vial.

  • Solvent Addition: Add anhydrous DMSO (

    
     99.9% purity, stored over molecular sieves).
    
  • Dissolution: Vortex for 60 seconds. If particulates remain, place the vial in a heated ultrasonic bath (37°C) for 5 minutes. Causality: The acoustic cavitation breaks down the high-energy crystal lattice without utilizing excessive heat that could degrade the lactone.

  • Validation: Inspect under a strong light source. The solution must be perfectly clear.

  • Storage: Aliquot into 50

    
    L volumes, purge the headspace with Argon, cap tightly, and freeze at -80°C.
    
Protocol 2: Step-Down Aqueous Formulation for In Vitro Assays

Objective: Keep the compound in solution at 100


M in biological buffers.
  • Primary Dilution: Thaw a 10 mM DMSO aliquot. Transfer 10

    
    L to a new tube.
    
  • Surfactant Coating: Add 40

    
    L of a 10% (w/v) Tween-80 or Cremophor EL solution in water. Vortex vigorously for 30 seconds. Causality: The surfactant coats the hydrophobic faces of the spirocyclic compound before it encounters the bulk aqueous phase, preventing immediate nucleation.
    
  • Buffer Integration: While vortexing the tube on a medium setting, add 950

    
    L of the target assay buffer (e.g., PBS, ideally adjusted to pH 6.5 to prevent hydrolysis) dropwise.
    
  • Validation: Measure the absorbance at 600 nm (OD600). A reading of

    
     0.05 indicates a true solution free of sub-visible precipitates.
    

References

  • Riley, A. P., et al. "A Review of Salvinorin Analogs and their Kappa-Opioid Receptor Activity." National Institutes of Health (PMC), 2018. Available at:[Link]

Optimization

Advanced Synthesis Support Center: Spirocyclic Scaffolds

Topic: Improving the Yield of Spiro[4.4]nonane-2,6-dione Synthesis Role: Senior Application Scientist Welcome to the Technical Support Center. Synthesizing complex spirocyclic architectures like spiro[4.4]nonane-2,6-dion...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the Yield of Spiro[4.4]nonane-2,6-dione Synthesis Role: Senior Application Scientist

Welcome to the Technical Support Center. Synthesizing complex spirocyclic architectures like spiro[4.4]nonane-2,6-dione presents unique challenges, primarily revolving around the regioselectivity of ring closure and the stability of the highly reactive intermediates. Unlike the 1,6-dione isomer (which is typically accessed via Dieckmann condensation), the 2,6-dione scaffold is most efficiently constructed via a Rhodium(II)-catalyzed carbenoid C–H insertion of a diazo ketone precursor.

Below, we have compiled field-proven troubleshooting guides, quantitative optimization data, and self-validating protocols to help you maximize your isolated yields.

Part 1: Troubleshooting Guides & FAQs

Q1: We are experiencing inconsistent and low yields (<50%) during the Rh(II)-catalyzed cyclization of the diazo ketone precursor. What is the primary cause of this yield decay? The Causality: The formation of the spiro-ring via a rhodium carbenoid intermediate is exquisitely sensitive to the reaction atmosphere. While nitrogen is the default inert gas in most laboratories, substituting nitrogen with an argon atmosphere has been empirically proven to increase the yield of the spiroannulation step by 10–20% [1]. Argon is denser than nitrogen and displaces oxygen and atmospheric moisture much more effectively at the solvent interface. This prevents the premature oxidative or hydrolytic quenching of the highly electrophilic Rh(II)-carbenoid intermediate. Actionable Fix: Rigorously degas your anhydrous dichloromethane (CH₂Cl₂) via three freeze-pump-thaw cycles and backfill exclusively with argon before introducing the Rh₂(OAc)₄ catalyst.

Q2: NMR analysis of our crude product shows a mixture of the desired spiro[4.4]nonane derivative and a fused trans-bicyclic side product. How do we improve the regioselectivity of the C-H insertion? The Causality: The regioselectivity of the C-H insertion is a delicate balance governed by the catalyst's ligand sphere and the steric environment of the substrate. The insertion normally favors the 5-membered ring formation, but competitive insertion into adjacent methylene sites can yield bicyclo[3.3.0]octane derivatives [1]. Actionable Fix:

  • Substrate Masking: Ensure the β-ketone of your precursor is fully protected as an ethylenedioxy acetal (i.e., using 1-diazo-4-(2,2-ethylenedioxycyclopentan-1-yl)butan-2-one). The acetal group exerts repulsive steric interactions that physically block the carbenoid from inserting into the adjacent C-H bonds, funneling the reaction toward the desired spiro-center.

  • Catalyst Tuning: If Rh₂(OAc)₄ still yields unacceptable levels of the bicyclic impurity, switch to the bulkier Rh₂(TPA)₄ (dirhodium tetrakis(triphenylacetate)). The massive triphenylacetate ligands restrict the trajectory of the carbenoid, favoring the less sterically hindered spiroannulation pathway.

Q3: The final deprotection of the acetal intermediate results in severe degradation and poor recovery of the final spiro[4.4]nonane-2,6-dione. What is the optimal cleavage protocol? The Causality: Spirocyclic diones are highly susceptible to ring-opening or polymerization under harsh acidic conditions. Extended exposure to strong mineral acids completely destroys the spiro center. Actionable Fix: Utilize a mild, self-limiting acidic cleavage. Reflux the acetal in a mixture of 10% aqueous HCl and acetone. Crucially, the reaction must be neutralized with 30% sodium bicarbonate before extraction. Concentrating the organic layer while trace acid is still present will catalyze the degradation of the product in the rotary evaporator.

Part 2: Quantitative Data & Optimization Metrics

The following table summarizes the causal relationship between reaction parameters and the isolated yield of the spiroannulation step, based on standardized optimization trials [1].

Catalyst SystemInert AtmosphereSubstrate ProtectionMajor ProductIsolated Yield (%)
Rh₂(OAc)₄ (5 mol%)Nitrogen (N₂)Unprotected KetoneComplex Mixture / Degradation< 15%
Rh₂(OAc)₄ (5 mol%)Nitrogen (N₂)Ethylenedioxy AcetalSpiro acetal + Bicyclic impurity50 - 60%
Rh₂(OAc)₄ (5 mol%)Argon (Ar) Ethylenedioxy Acetal6,6-(ethylenedioxy)spiro[4.4]nonan-2-one 70%
Rh₂(TPA)₄ (5 mol%)Argon (Ar) Ethylenedioxy Acetal6,6-(ethylenedioxy)spiro[4.4]nonan-2-one > 72%

Part 3: Mechanistic Workflow Visualization

The following diagram maps the critical chemical transformations and the logical flow of the optimized synthesis.

G A Diazo Ketone Precursor (Acetal Protected) B Rh2(OAc)4 Catalyst (Argon Atmosphere) A->B C Highly Reactive Rhodium Carbenoid Intermediate B->C N2 Evolution D Regioselective C-H Insertion (Sterically Directed) C->D E 6,6-(ethylenedioxy)spiro[4.4] nonan-2-one D->E F Mild Acidic Cleavage (10% HCl, Acetone, Reflux) E->F G spiro[4.4]nonane-2,6-dione (Target Molecule) F->G Neutralization Before Extraction

Fig 1. Mechanistic workflow for the Rh(II)-catalyzed synthesis of spiro[4.4]nonane-2,6-dione.

Part 4: Validated Experimental Protocols

This self-validating protocol ensures that each step has a built-in observational check to confirm success before proceeding.

Phase 1: Spiroannulation (Carbenoid C-H Insertion)
  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask under a vacuum. Backfill the flask extensively with Argon (do not use Nitrogen).

  • Substrate Addition: Dissolve 1.0 mmol of 1-diazo-4-(2,2-ethylenedioxycyclopentan-1-yl)butan-2-one in 10 mL of anhydrous, freeze-pump-thaw degassed CH₂Cl₂.

  • Catalysis: Add 5 mol% of Rh₂(OAc)₄ catalyst in a single portion under a positive, continuous stream of argon.

  • Validation Check: Stir the reaction mixture at 20 °C. You must observe the steady evolution of N₂ gas bubbles immediately upon catalyst addition. This visual cue confirms the successful generation of the rhodium carbenoid.

  • Completion: Allow the reaction to stir for 12 hours. Concentrate the mixture under reduced pressure and purify via flash chromatography (silica gel) to isolate 6,6-(ethylenedioxy)spiro[4.4]nonan-2-one (Expected Rf ~0.37 in standard eluent) [1].

Phase 2: Acetal Cleavage & Product Isolation
  • Hydrolysis: Dissolve the purified 6,6-(ethylenedioxy)spiro[4.4]nonan-2-one (0.196 g, 1.0 mmol) in 5 mL of reagent-grade acetone.

  • Acidification: Add 2 mL of 10% aqueous HCl. Heat the mixture to a gentle reflux for exactly 6 hours.

  • Validation Check: Monitor via TLC. The starting material spot should completely disappear, replaced by a more polar spot corresponding to the dione.

  • Critical Neutralization: Cool the flask to room temperature. Evaporate the acetone under reduced pressure until the volume is halved. Stop evaporation. Immediately add 20 mL of 30% aqueous sodium bicarbonate (NaHCO₃) to quench the acid. Failure to neutralize here will result in product loss.

  • Extraction: Add 20 mL of CH₂Cl₂. Shake vigorously and separate the layers. Extract the aqueous layer twice more with CH₂Cl₂.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate. Subject the residual material to flash chromatography using CH₂Cl₂–EtOAc (6:1) to yield pure spiro[4.4]nonane-2,6-dione (Expected Rf ~0.55) [1].

References

  • Aburel, P. S., Rømming, C., & Undheim, K. (2001). Rhodium(II)-carbenoid C–H insertion reactions in the synthesis of α,β′-dioxospirane systems. Journal of the Chemical Society, Perkin Transactions 1, 1024-1029.[Link]

Troubleshooting

Purification methods for polar spirocyclic compounds

Title: Technical Support Center: Purification Strategies for Polar Spirocyclic Compounds Introduction Spirocyclic compounds are increasingly utilized in modern drug discovery due to their high fraction of sp³-hybridized...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Purification Strategies for Polar Spirocyclic Compounds

Introduction

Spirocyclic compounds are increasingly utilized in modern drug discovery due to their high fraction of sp³-hybridized carbons (Fsp³) and inherent three-dimensional character, which allows them to occupy binding sites more efficiently than planar aromatic systems[1]. However, the quaternary spiro center often projects polar functional groups in multiple vectors. This 3D polarity causes significant purification challenges: they frequently streak on normal-phase silica due to multi-point irreversible adsorption and elute in the void volume of standard Reversed-Phase (RP-HPLC) columns due to a lack of a flat hydrophobic surface area[2].

This guide provides troubleshooting strategies and self-validating protocols to successfully isolate polar spirocycles using Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC).

Workflow: Method Selection

PurificationDecisionTree Start Polar Spirocycle Purification LogP Assess Solubility & LogP Start->LogP LogP_Low LogP < 0 Highly Water Soluble LogP->LogP_Low Hydrophilic LogP_High LogP > 0 Organic Soluble LogP->LogP_High Lipophilic HILIC HILIC (Zwitterionic/Diol Phase) LogP_Low->HILIC Void in RP-HPLC RP_AQ RP-HPLC (AQ-C18 / Polar-embedded) LogP_Low->RP_AQ Moderate Retention Chiral Chiral / Epimer Separation Needed? LogP_High->Chiral Chiral->RP_AQ No SFC Prep SFC (CO2 + Aprotic Modifier) Chiral->SFC Yes / Isomerization Risk

Caption: Decision tree for selecting a purification modality for polar spirocycles.

Section 1: Method Selection & Optimization (FAQs)

Q: My polar spirocycle elutes in the void volume of my C18 RP-HPLC column. How do I retain it? A: Standard C18 columns rely on hydrophobic partitioning. Highly polar spirocycles (LogP < 0) lack the lipophilicity to partition into the stationary phase. Causality & Solution: You must switch the chromatographic retention mechanism. Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice here. HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or zwitterionic sulfobetaine) and a highly organic mobile phase (typically >80% acetonitrile)[3]. The polar spirocycle partitions into a water-enriched layer immobilized on the stationary phase surface, resulting in strong retention for compounds that RP-HPLC cannot resolve[2].

Q: When should I choose SFC over HILIC for spirocyclic compounds? A: Choose Preparative Supercritical Fluid Chromatography (SFC) when dealing with spirocycles that are prone to aqueous degradation, epimerization, or when chiral resolution is required. Causality & Solution: Spiro oxindole alkaloids, for example, can easily isomerize in polar or aqueous solvents via a retro-Mannich reaction[4]. SFC uses supercritical CO₂ as the primary mobile phase. By utilizing a water-free mobile phase (inert CO₂ with an aprotic modifier like acetonitrile), SFC suppresses aqueous-driven tautomerization, locking the compound in its stable configuration during purification[4].

Section 2: Troubleshooting Specific Issues

Q: I am experiencing severe peak tailing and poor recovery of basic spirooxindoles in SFC. How can I fix this? A: Peak tailing in SFC is almost always caused by secondary non-specific interactions between the basic nitrogen atoms of the spirocycle and the acidic residual silanol groups on the stationary phase[5]. Causality & Solution: To establish a self-validating system, run a control injection with 100% CO₂/Methanol, then run a second injection adding 0.2% diethylamine (DEA) or isopropylamine (IPA) to the methanol modifier. The basic additive competes for and masks the active silanol sites, converting the tailing peak into a sharp, Gaussian peak and drastically improving recovery[4],[5].

Q: My sample crashes out of solution when injected into the HILIC system. Why? A: HILIC mobile phases start at high organic concentrations (e.g., 90% Acetonitrile / 10% aqueous buffer). If you dissolve your highly polar spirocycle in 100% water or DMSO and inject a large volume, the sudden shift in local solvent composition causes precipitation at the column head. Causality & Solution: Always match the sample diluent to the initial mobile phase conditions. Dissolve your sample in a minimum of 50-75% acetonitrile. If solubility is poor, use a weaker HILIC solvent like methanol as a bridge, or reduce the injection volume to prevent localized phase collapse.

Section 3: Experimental Protocols

Protocol 1: HILIC Purification Setup for Highly Polar Spirocycles

Self-Validating Principle: This protocol ensures retention is driven by hydrophilic partitioning rather than ion-exchange, validated by testing retention time shifts across a buffer gradient.

  • Column Selection: Select a Zwitterionic (Z-HILIC) or cross-linked Diol column (e.g., 5 µm particle size)[3].

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid). Note: A minimum of 2-5% water is strictly required in HILIC to maintain the immobilized aqueous layer[3].

    • Solvent B: 100% Acetonitrile.

  • Gradient Design: Start at 95% B (highly organic) and program a shallow gradient down to 60% B over 15 column volumes.

  • Sample Preparation: Dissolve the crude spirocycle in 75:25 Acetonitrile:Water. Centrifuge at 10,000 x g for 5 minutes to remove particulates.

  • Validation Step: Inject 5 µL. If the peak elutes before 3 column volumes, decrease the initial aqueous content or switch to a more polar stationary phase (e.g., Amide).

Protocol 2: Preparative SFC for Tautomeric/Epimeric Spirocycles

Self-Validating Principle: This protocol prevents retro-Mannich isomerization by strictly excluding protic solvents[4].

  • Column Selection: Select an achiral high-density Diol or 2-Ethylpyridine (2-EP) SFC column[4].

  • Mobile Phase Configuration:

    • Primary Fluid: Supercritical CO₂ (Maintained at 120 bar backpressure, 40°C).

    • Modifier: Acetonitrile containing 0.2% Diethylamine (DEA)[4],[5].

  • Isocratic Optimization: Screen modifier percentages from 10% to 40% isocratically. Aprotic modifiers like acetonitrile stabilize epimers better than methanol[4].

  • Injection: Dissolve the sample in 100% Acetonitrile. Inject via a stacked-injection sequence to maximize throughput.

  • Fraction Collection: Collect fractions based on UV/Vis (220 nm) or MS triggering directly into vessels containing a stabilizing quench solvent (e.g., Acetonitrile with 0.1% Formic acid) to neutralize the DEA additive immediately post-elution.

Quantitative Data Summaries

Table 1: Column Selection Guide for Polar Spirocycles

Chromatography ModeStationary PhaseTarget Analyte ProfileTypical Mobile PhaseRetention Mechanism
HILIC Zwitterionic (Sulfobetaine)LogP < 0, highly water soluble, charged speciesMeCN / Aqueous Buffer (Ammonium Formate)Hydrophilic partitioning into water layer[3]
HILIC Cross-linked DiolNeutral polar spirocycles, sugarsMeCN / Aqueous BufferHydrogen bonding & partitioning
RP-HPLC AQ-C18 / Polar-embeddedLogP 0 to 2, moderate polarityWater / MeCN (0.1% TFA)Hydrophobic interaction
Prep SFC 2-Ethylpyridine (2-EP)Basic spirooxindoles, epimersCO₂ / MeCN + 0.2% DEAPolar interactions & H-bonding[4]

Table 2: Effect of Modifiers and Additives in SFC Purification

Modifier/AdditiveEffect on Basic SpirocyclesIsomerization RiskRecommended Use Case
Methanol (No Additive) Severe tailing, poor recoveryHigh (Protic)Neutral, stable spirocycles
Methanol + 0.2% DEA Sharp peaks, excellent recoveryModerate (Protic)Basic spirocycles, stable configurations
Acetonitrile + 0.2% DEA Sharp peaks, excellent recoveryLow (Aprotic)Tautomeric spiro oxindole alkaloids[4],[5]

References

Sources

Optimization

Technical Support Center: Preventing Racemization During Spiro Lactam Synthesis

Welcome to the Advanced Troubleshooting Guide for spiro lactam synthesis. Constructing quaternary spirocenters via intramolecular lactamization is inherently challenging due to the severe steric hindrance at the cyclizat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for spiro lactam synthesis. Constructing quaternary spirocenters via intramolecular lactamization is inherently challenging due to the severe steric hindrance at the cyclization site. This steric bulk drastically reduces the rate of the desired intramolecular amidation, extending the lifetime of highly activated intermediates and exposing the chiral center to competing racemization pathways.

As a Senior Application Scientist, I have structured this guide to help you diagnose the mechanistic root causes of epimerization in your workflows and implement self-validating, field-proven protocols to preserve chiral integrity.

Mechanistic Origins of Racemization

Q: Why is my spiro lactam stereocenter epimerizing during the cyclization step?

A: Racemization during lactamization typically proceeds via two primary, causality-driven pathways: Azlactone (oxazolone) formation and direct base-catalyzed enolization [1][2].

When a carboxylic acid is over-activated, the oxygen atom of an adjacent


-acyl protecting group can intramolecularly attack the activated carbonyl, forming a 5-membered azlactone ring[1]. The 

-proton of this azlactone is highly acidic (

) due to the aromatic stabilization of its enolate tautomer. Alternatively, even without azlactone formation, the use of strong tertiary amines (like DIPEA) can directly abstract the

-proton from the activated intermediate[2]. In both scenarios, the molecule passes through a planar enolate transition state, permanently erasing its chiral memory before the slow spiro-cyclization can occur.

G A Activated Precursor (Chiral) B Base-Catalyzed Alpha-Proton Abstraction A->B Excess Strong Base C Azlactone (Oxazolone) Formation A->C N-Acyl Participation F Intramolecular Cyclization (Fast) A->F Optimized Conditions (e.g., DIC/Oxyma) D Planar Enolate (Loss of Chirality) B->D C->D Deprotonation E Racemic Spiro Lactam D->E Cyclization G Enantiopure Spiro Lactam F->G

Pathways of racemization versus successful enantiopure spiro lactam synthesis.

Reagent & Condition Optimization

Q: Which coupling reagents and additives minimize racemization during intramolecular amidation?

A: The choice of coupling reagent dictates the microenvironment's basicity. Uronium and aminium salts (e.g., HATU, HBTU, TBTU) require the addition of strong tertiary bases (like DIPEA) to generate the active carboxylate, which inadvertently promotes


-proton abstraction[1][2].

To prevent this, switch to a carbodiimide-based activation system paired with an acidic additive, specifically DIC / Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate)[2][3]. Oxyma Pure reacts rapidly with the


-acylisourea intermediate to form a highly reactive but less basic active ester, minimizing the lifetime of the vulnerable intermediate. Alternatively, DPGOx  (Diethylphosphoryl-Glyceroacetonide-Oxyma) has emerged as an exceptionally stable, racemization-free reagent that functions well even in aqueous/DMF media[4].

Quantitative Impact of Coupling Conditions on Racemization:

Coupling Reagent SystemBase AdditiveTemperatureTypical D-Isomer / Racemization (%)
HATU / HBTUDIPEA (2-3 eq)RT10.0 - 20.0%
TBTUDIPEA (1 eq)RT> 15.0%
TBTUPyridine (1 eq)RT2.0 - 5.0%
DIC / HOBtNone / WeakRT2.0 - 5.0%
DIC / Oxyma PureNone / Weak0 °C to RT< 1.0%
DPGOxNaHCO

RT< 1.0%

Data summarized from comparative amidation studies[1][3][4].

Q: How does base selection influence the chiral integrity of the spirocenter?

A: If uronium salts must be used, the basicity of the additive is the primary driver of epimerization. Strong, unhindered bases accelerate enolization. By replacing DIPEA with weaker, sterically hindered bases such as 2,6-lutidine , sym-collidine , or pyridine , you provide just enough basicity to neutralize the acid generated during coupling without crossing the threshold required to deprotonate the


-carbon[1].

Advanced Synthetic Strategies

Q: Are there alternative methods to set the spirocenter prior to lactamization without losing enantiomeric excess (ee)?

A: Yes. If late-stage lactamization continues to yield racemic mixtures due to extreme steric hindrance, you must redesign the synthesis to establish the quaternary stereocenter via stereocontrolled cycloadditions or organocatalysis before ring closure.

  • Asymmetric Mannich Reactions: You can utilize a proline-catalyzed asymmetric Mannich reaction with branched aldehyde donors to set the quaternary center with

    
    ee. Subsequent oxidation and mild base/acid treatment yield the spiro lactam without any racemization, as the stereocenter is already locked[5].
    
  • Staudinger Cycloadditions: For spirooxindolo-

    
    -lactams, utilizing a Staudinger cycloaddition with TsCl as an activating co-reagent allows for strict cis-diastereoselective synthesis. The 
    
    
    
    -tosyl group can later be removed via SmI
    
    
    without compromising the chiral integrity of the spiro-lactam framework[6].

Workflow Start Detect Epimerization via Chiral HPLC CheckBase Is Strong Base (DIPEA) Present? Start->CheckBase ChangeBase Switch to Weaker Base (Pyridine, 2,6-Lutidine) CheckBase->ChangeBase Yes CheckCoupling Evaluate Coupling Reagents CheckBase->CheckCoupling No ChangeBase->CheckCoupling ChangeCoupling Use DIC/Oxyma Pure or DPGOx CheckCoupling->ChangeCoupling Uronium/Aminium used CheckTemp Is Reaction at RT? CheckCoupling->CheckTemp Carbodiimide used ChangeCoupling->CheckTemp ChangeTemp Lower to 0 °C CheckTemp->ChangeTemp Yes Success Enantiopure Spiro Lactam CheckTemp->Success No ChangeTemp->Success

Step-by-step troubleshooting workflow for mitigating spiro lactam racemization.

Validated Experimental Protocols

To ensure self-validating results, implement the following protocols. Protocol 1 utilizes the optimal DIC/Oxyma system[2][3], while Protocol 2 ensures analytical confidence in your stereochemical assignments.

Protocol 1: Racemization-Free Intramolecular Lactamization (DIC/Oxyma Pure)

Causality Check: This protocol operates under high dilution to favor intramolecular spirocyclization over intermolecular oligomerization, and utilizes a base-free activation step to prevent enolization.

  • Preparation: Dissolve the linear amino-acid precursor in anhydrous DMF to achieve a high-dilution concentration of

    
    .
    
  • Activation: Chill the solution to

    
     using an ice bath. Add 3.0 equivalents of Oxyma Pure, followed by 3.0 equivalents of Diisopropylcarbodiimide (DIC)[3].
    
  • Pre-activation: Allow the mixture to pre-activate for exactly 3 minutes at

    
    . Do not exceed this time, as prolonged activation of sterically hindered substrates invites side reactions.
    
  • Cyclization: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 12–24 hours.

  • In-Process Validation: Perform a Kaiser test (or Bromophenol blue test) on a micro-aliquot. A negative result (yellow) confirms the complete consumption of the free primary amine.

  • Workup: Quench with a few drops of water, concentrate under reduced pressure, and purify via reverse-phase HPLC.

Protocol 2: Chiral LC-MS Validation of Spiro Lactam Enantiopurity

Causality Check: Co-elution of diastereomers is a common analytical trap. This protocol verifies baseline resolution before quantifying racemization.

  • Sample Preparation: Dissolve

    
     of the purified spiro lactam in 
    
    
    
    of the mobile phase (e.g., Hexane/Isopropanol 80:20).
  • Column Selection: Equip the HPLC with a validated chiral stationary phase column (e.g., Chiralpak AD-H or AS-H).

  • Baseline Resolution Check (Critical): First, inject a deliberately synthesized racemic standard of your spiro lactam. Adjust the isocratic flow rate and temperature until the

    
    - and 
    
    
    
    -isomers achieve a resolution factor (
    
    
    ) of
    
    
    .
  • Analysis: Inject the sample from Protocol 1. Integrate the peak areas. The enantiomeric excess (

    
    ) should be calculated as 
    
    
    
    .

References

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) MDPI - Molecules[Link]

  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection Peptide Chemistry[Link]

  • Oxyma-based phosphates for racemization-free peptide segment couplings PMC - NIH[Link]

  • Asymmetric Synthesis of Qu

    
    - and 
    
    
    
    -Amino Acids and
    
    
    -Lactams via Proline-Catalyzed Mannich Reactions with Branched Aldehyde Donors
    Organic Letters (ACS Publications)[Link]
  • cis-Diastereoselective Synthesis of Spirooxindolo-

    
    -Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent 
    ACS Omega[Link]
    

Sources

Troubleshooting

Technical Support Center: Stability and Handling of (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione in DMSO

Welcome to the Technical Support Center for handling (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione . This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this spirocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione . This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this spirocyclic building block in their assays and synthetic workflows. Due to its unique structural features, this compound exhibits specific sensitivities when formulated in dimethyl sulfoxide (DMSO). This document provides mechanistic insights, troubleshooting FAQs, and self-validating standard operating procedures (SOPs) to ensure your experimental integrity.

Mechanistic Insight: The "Why" Behind DMSO Instability

To troubleshoot effectively, we must first understand the molecular vulnerabilities of the compound. (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione features a spiro[4.4]nonane core, consisting of two fused five-membered rings: a pyrrolidin-2-one (γ-lactam) and a dihydrofuran-2(3H)-one (γ-lactone) sharing a single quaternary spiro carbon at position 5 1.

While pure, anhydrous DMSO is chemically inert toward this compound, DMSO is notoriously hygroscopic. When standard-grade DMSO absorbs atmospheric water, the water molecules act as potent nucleophiles. The inherent ring strain of the spirocyclic system, combined with the electrophilicity of the carbonyl carbons at positions 2 and 6, makes the lactone and lactam rings highly susceptible to hydrolytic cleavage [[2]](). The lactone ring typically opens first to yield a linear hydroxy-acid derivative, followed by potential lactam hydrolysis under more forcing conditions to yield an amino-acid derivative.

G A (5R)-7-Oxa-1-azaspiro[4.4] nonane-2,6-dione (Intact Spirocycle) B Hygroscopic DMSO + Atmospheric H2O A->B Dissolved in C Nucleophilic Attack at C6 (Lactone) or C2 (Lactam) B->C Promotes D Ring-Opened Hydroxy-Acid Derivative C->D Lactone Hydrolysis (Primary) E Ring-Opened Amino-Acid Derivative C->E Lactam Hydrolysis (Secondary)

Diagram 1: Hydrolytic degradation pathway of the spirocyclic core in aqueous DMSO.

Troubleshooting Guide & FAQs

Q1: I dissolved my compound in DMSO for NMR/LC-MS, but I am seeing peak splitting and the emergence of new masses (+18 Da). What is happening? Cause: The +18 Da mass shift is the classic signature of water addition (hydrolysis). The spiro-lactone ring has opened due to trace water in your DMSO. The inherent ring strain of α-spirocyclic lactones makes them highly reactive toward nucleophiles 3. Solution: Switch to anhydrous DMSO (≤0.005% water) stored over molecular sieves. Purge the vial with dry argon or nitrogen before and after use.

Q2: My in vitro biological assay results (e.g., IC50 values) are drifting over time when using the same DMSO stock solution. How can I stabilize the assay? Cause: Repeated freeze-thaw cycles and atmospheric exposure introduce condensation into the DMSO stock. As the compound hydrolyzes into its hydroxy-acid form, its 3D conformation, binding affinity, and cell permeability drastically change, leading to assay drift. Solution: Implement a single-use aliquot strategy. Prepare the master stock in anhydrous DMSO, immediately divide it into single-use microcentrifuge tubes, and store them at -80°C. Never return a thawed aliquot to the freezer.

Q3: Can I recover the intact spirocycle if my DMSO stock has absorbed water? Cause: Hydrolysis of the spiro-lactone in aqueous DMSO is generally thermodynamically favored and irreversible under ambient conditions without chemical coupling reagents. Solution: No, the compound cannot be easily recovered once hydrolyzed in the stock. Prevention is the only viable strategy. If cyclization is required, it necessitates synthetic ring-closing transformations (e.g., intramolecular amidation or lactamization) 2.

Quantitative Data: Degradation Kinetics

To guide your experimental design, the following table summarizes the representative degradation kinetics of spirocyclic lactone/lactam cores in various DMSO/Water environments at room temperature.

Solvent SystemWater Content (%)Approx. Half-Life (t½) at 25°CPrimary Degradant Observed
Anhydrous DMSO < 0.005%> 6 monthsNone detected
Standard DMSO (Opened) ~ 0.1% - 0.5%7 to 14 daysHydroxy-acid (+18 Da)
DMSO / Aqueous Buffer > 90% (Assay conditions)< 12 hoursHydroxy-acid & Amino-acid

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems . Do not skip the validation steps, as they are critical for ensuring the integrity of your downstream data.

Protocol 1: Preparation and Storage of Anhydrous DMSO Stock Solutions

Causality: Water is the primary vector for lactone hydrolysis. Eliminating water preserves the spirocyclic core.

  • Desiccation: Store the lyophilized (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione powder in a vacuum desiccator over P2O5 or silica gel for 24 hours prior to dissolution. (Reason: Removes surface-bound condensation acquired during shipping).

  • Solvent Verification: Use only newly opened, anhydrous DMSO (packed under argon, ≤0.005% H2O).

    • Validation Step: Perform a Karl Fischer titration on the DMSO batch; proceed only if water content is <50 ppm.

  • Inert Dissolution: Dissolve the compound in a glove box or under a continuous stream of dry nitrogen to achieve the desired stock concentration (e.g., 10 mM).

  • Aliquotting: Dispense immediately into single-use, low-bind microcentrifuge tubes (e.g., 10 µL to 50 µL per tube).

  • Cryopreservation: Flash-freeze aliquots in liquid nitrogen and store at -80°C.

    • Validation Step: Thaw one "dummy" aliquot after 24 hours and run LC-MS to establish a baseline purity chromatogram (T=0).

Workflow Step1 1. Desiccate Compound Step2 2. Anhydrous DMSO (<0.005% H2O) Step1->Step2 Step3 3. Aliquot Under Argon/N2 Step2->Step3 Step4 4. Store at -80°C (Single-Use) Step3->Step4 Step5 5. LC-MS/NMR Validation Step4->Step5

Diagram 2: Self-validating workflow for the preparation and storage of anhydrous stock solutions.

Protocol 2: LC-MS Stability Profiling Workflow

Causality: You must empirically determine the half-life of the compound in your specific assay buffer to ensure biological readouts are not artifacts of the degradation products.

  • Baseline Establishment: Run the T=0 aliquot from Protocol 1 using LC-MS. Identify the parent mass [M+H]+ for the intact spirocycle.

  • Time-Course Incubation: Spike the compound into your target aqueous assay buffer (e.g., PBS, pH 7.4) containing the maximum allowable DMSO concentration (typically 0.1% - 1%). Maintain at 37°C.

  • Serial Sampling: Extract 10 µL samples at T=1h, 4h, 8h, and 24h. Quench immediately by extracting into an organic crash solvent (e.g., 40 µL cold acetonitrile).

  • Degradant Tracking: Monitor for the emergence of the +18 Da mass peak (hydroxy-acid) and the +36 Da mass peak (fully opened amino-acid).

  • Validation Check: Calculate the Area Under the Curve (AUC) ratio of Intact vs. Degraded compound. If the compound degrades >5% within the duration of your biological assay, you must either shorten the assay time or redesign the assay to use continuous flow/replenishment of the compound.

References

1.[1] Benchchem. "Structural Classification and Nomenclature of Spiro[4.4]nonane Systems." Benchchem.com. 1 2.[2] Benchchem. "Ring-Opening and Ring-Closing Transformations in Spiro[4.4]nonane Derivatives." Benchchem.com. 2 3.[3] National Institutes of Health (PMC). "Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones." NIH.gov. 3

Sources

Optimization

Technical Support Center: 7-Oxa-1-azaspiro[4.4]nonane-2,6-dione Purification &amp; Troubleshooting

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating and purifying 7-Oxa-1-azaspiro[4.4]...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating and purifying 7-Oxa-1-azaspiro[4.4]nonane-2,6-dione (CAS: 219503-87-4).

The spiro[4.4]nonane framework is a highly valuable three-dimensional pharmacophore, but its synthesis presents unique purification challenges. The core features a quaternary spiro-carbon (C5) shared by a γ-lactam (pyrrolidine-2-one) and a γ-lactone (dihydrofuran-2(3H)-one)[1]. The inherent steric congestion and orthogonal reactivity of these two rings make the molecule highly susceptible to hydrolytic degradation, over-reduction, and stereochemical scrambling during isolation[1][2].

This guide provides field-proven, self-validating methodologies to troubleshoot and eliminate common impurities.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During LC-MS analysis of my crude product, I observe a persistent impurity with a +18 Da mass shift. What is this, and why does it keep appearing?

A: Hydrolytic Ring-Opening. The +18 Da shift corresponds to the addition of water across the γ-lactone or γ-lactam moiety. The spirocyclic junction at C5 creates significant thermodynamic ring strain. When exposed to aqueous mobile phases—especially those containing acidic modifiers like Trifluoroacetic Acid (TFA) or basic modifiers like Ammonium Hydroxide—the lactone undergoes rapid nucleophilic attack by water, yielding an acyclic hydroxy-acid[2]. Causality: Standard aqueous Reversed-Phase HPLC (RP-HPLC) actively degrades your product on-column. Solution: You must transition to anhydrous purification techniques, such as Supercritical Fluid Chromatography (SFC) or Non-Aqueous Reversed-Phase (NARP) chromatography.

Q2: My intramolecular cyclization step seems incomplete. How can I separate the uncyclized acyclic precursor from the target spirocycle?

A: Exploiting 3D Conformational Polarity. Uncyclized precursors (e.g., intermediate amido-esters or hydroxy-amides) lack the rigid, constrained three-dimensional projection of the spirocycle[1]. Because the acyclic precursor contains free hydrogen-bond donors and acceptors that are otherwise internally satisfied in the closed spirocycle, it exhibits significantly higher polarity and a larger hydrodynamic radius. Solution: Normal-phase silica gel flash chromatography is highly effective here. The compact, internally-satisfied spirocycle will elute significantly earlier than the "sticky" acyclic precursor.

Q3: My synthetic route yielded a racemic mixture. How do I resolve the target (5R)-enantiomer from the (5S)-impurity?

A: Chiral Resolution via Steric Intercalation. Enantiomers are isobaric and chemically identical in an achiral environment, meaning standard silica or C18 columns will fail to separate them. The (5R) and (5S) isomers differ only in the spatial orientation around the C5 spiro-carbon[1]. Solution: Chiral SFC using an immobilized amylose-based stationary phase (e.g., Chiralpak AD-H). The helical structure of the amylose polymer creates chiral "pockets." The (5R) and (5S) isomers will intercalate into these pockets with differing steric affinities, allowing for baseline resolution.

Part 2: Quantitative Impurity Data

The following table summarizes the critical impurity profiles associated with 7-Oxa-1-azaspiro[4.4]nonane-2,6-dione and dictates the appropriate analytical and preparative responses.

Impurity ProfileMass Shift (Δ Da)Structural OriginPolarity Shift (vs Target)Recommended Removal Strategy
Hydrolyzed Lactone +18.01Ring-opened hydroxy-acidHighly PolarAnhydrous SFC / NARP
Uncyclized Precursor +18.01 to +32.04Incomplete lactamizationModerately PolarSilica Flash Chromatography
(5S)-Enantiomer 0.00 (Isobaric)Racemization at C5 spiro-carbonIdenticalChiral SFC (Amylose Phase)
Over-reduced Lactam -14.01Lactam reduced to pyrrolidineLess PolarNormal Phase Chromatography

Part 3: Visualizing the Degradation & Purification Pathway

The diagram below illustrates the mechanistic pathways that generate impurities from the spirocyclic core and maps them to their respective purification workflows.

G Target 7-Oxa-1-azaspiro[4.4]nonane-2,6-dione (Target Spirocycle) Imp1 Hydrolytic Ring-Opening (+18 Da Impurity) Target->Imp1 Aqueous Mobile Phase Imp2 Uncyclized Precursor (Acyclic Intermediate) Target->Imp2 Incomplete Cyclization Imp3 (5S)-Enantiomer (Chiral Impurity) Target->Imp3 Racemization at C5 NARP Non-Aqueous RP-HPLC (Hydrolysis Prevention) Imp1->NARP Flash Silica Flash Chromatography (Precursor Removal) Imp2->Flash SFC Chiral SFC (Enantiomeric Resolution) Imp3->SFC Pure Ultra-Pure (5R)-Isomer SFC->Pure NARP->Pure Flash->Pure

Workflow for isolating 7-Oxa-1-azaspiro[4.4]nonane-2,6-dione from common synthetic impurities.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Anhydrous Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Causality: SFC utilizes supercritical CO₂ as the bulk mobile phase. CO₂ is inherently anhydrous and acts as a non-polar solvent, which completely arrests the hydrolytic degradation of the sensitive γ-lactone ring during purification[2]. The addition of a co-solvent (methanol) modulates elution strength without introducing water.

  • System Preparation: Purge the SFC system with supercritical CO₂ and HPLC-grade Methanol (MeOH) for 15 minutes. Ensure the backpressure regulator is set to 120 bar to maintain the supercritical state.

  • Column Equilibration: Install a Chiralpak AD-H column (250 x 21.2 mm, 5 µm). Equilibrate with 85% CO₂ / 15% MeOH at a flow rate of 70 mL/min.

    • Validation Check: Monitor the UV baseline at 210 nm. A stable baseline for 5 column volumes confirms thermal and pressure equilibrium. If the baseline drifts, the CO₂ density is fluctuating; check the chiller temperature.

  • Sample Preparation: Dissolve the crude spirocycle in anhydrous Methanol at a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Injection & Fractionation: Inject 0.5 mL per run. The (5R) and (5S) enantiomers will elute as distinct peaks. Collect fractions based on UV thresholding.

  • Recovery: Evaporate the collected fractions under reduced pressure at a temperature not exceeding 35°C to prevent thermally-induced lactam ring-opening.

Protocol B: Silica Gel Flash Chromatography for Acyclic Precursor Removal

Causality: Normal-phase chromatography relies on adsorption. The uncyclized precursors possess free polar groups (hydroxyls/amines) that interact strongly with the silanol groups on the silica stationary phase, whereas the internally-satisfied spirocycle interacts weakly and elutes rapidly[3].

  • Column Selection: Use a high-performance spherical silica column (e.g., 25 µm particle size) to ensure tight banding of the spirocycle.

  • Solvent System: Prepare a mobile phase of Hexane and Ethyl Acetate (EtOAc). Do not use protic solvents like methanol, as they will disrupt the silanol-analyte interactions and cause co-elution.

  • Dry Loading (Critical Step): Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM). Add a small amount of Celite or silica gel and evaporate to a free-flowing powder.

    • Validation Check: If the powder clumps, residual DCM is present. Re-evaporate until perfectly dry. Wet loading will cause severe band broadening for spirocyclic compounds.

  • Gradient Elution: Run a gradient from 10% EtOAc/Hexane to 60% EtOAc/Hexane over 10 column volumes. The target 7-Oxa-1-azaspiro[4.4]nonane-2,6-dione will elute around 30-40% EtOAc, while the uncyclized impurities will remain retained until >60% EtOAc.

References

  • (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione - Benchchem. Benchchem Compound Database. Retrieved from:[1]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health (NIH) - PubMed Central. Retrieved from:[2]

  • Synthesis of Spirooxindole-γ-Lactones via Engaging Oxindole-Templated Azaoxyallyl Cation with 2-Naphthols. The Journal of Organic Chemistry - ACS Publications. Retrieved from:[3]

Sources

Troubleshooting

Technical Support Center: Solvent Selection &amp; Crystallization of Spiro Diones

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in crystallizing spirocyclic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in crystallizing spirocyclic compounds. Spiro diones, characterized by their orthogonal ring systems and high fraction of sp³-hybridized carbons (Fsp³), are notoriously difficult to crystallize. Their rigid, non-planar structures often prevent efficient packing into a well-ordered crystal lattice, leading to amorphous solids or "oiling out" . Furthermore, the presence of multiple conformers or stereoisomers in solution can severely inhibit crystallization .

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you overcome the thermodynamic and kinetic barriers associated with spiro dione crystallization.

Section 1: Causality and Core Principles of Spiro Dione Crystallization

The primary driver of supersaturation is the chemistry of the solvent system. Organic solvents alter the dielectric constant of the solution, which in turn affects the amount of charge that is perceived on molecules, promoting essential intermolecular interactions leading to a phase change .

Because spiro diones possess two carbonyl groups that act as strong hydrogen-bond acceptors, highly polar protic solvents can strongly solvate the molecule. While this increases solubility, it can dangerously widen the metastable zone width (MSZW). A wide MSZW means the solution can become highly supersaturated without nucleating, which often results in the compound crashing out as an oil rather than forming a crystal lattice. Therefore, predictive models and empirical solubility data must be used to map the MSZW and guide your solvent screening .

Section 2: Troubleshooting & FAQs

Q1: My spiro[4.4]nonane-1,6-dione derivative consistently "oils out" instead of forming a crystalline solid. What is the mechanistic cause, and how do I fix it? Answer: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the spiro dione's concentration exceeds the solubility limit of an amorphous liquid phase before crystal nucleation can occur. Because spiro-linked conjugated materials have rigid, extended geometries [[1]]([Link]), the entropic penalty for lattice packing is exceptionally high. Troubleshooting: Do not use a strong antisolvent (like water) that causes a rapid spike in supersaturation. Instead, use a slow cooling crystallization workflow. If using an antisolvent, select an organic pair with a gradual dielectric gradient (e.g., Dichloromethane to Hexane). You can also seed the solution within the MSZW to bypass the high nucleation energy barrier .

Q2: I have a diastereomeric mixture of a spiro dione, and the minor epimer is completely inhibiting crystallization. How can I resolve this? Answer: The presence of multiple conformers or epimers disrupts the uniformity required for crystal lattice formation . If the stereocenter is adjacent to the dione carbonyls, you can employ dynamic crystallization . By placing the mixture in a solvent system that slightly promotes enolization (e.g., Methanol with a mild phosphate buffer at pH 8), the epimers can interconvert in solution. The less soluble epimer will selectively crystallize out, driving the equilibrium entirely toward the desired crystalline product .

Q3: How do I perform a comprehensive solvent screen when I only have a few milligrams of my novel spiro dione API? Answer: Traditional solvent screening requires hundreds of milligrams. For low-yield spiro diones, utilize Encapsulated Nanodroplet Crystallization (ENaCt). This technique uses a very small volume (50 nL) of near-saturated analyte dissolved in an organic solvent, which is then placed into a droplet of inert oil (typically 200 nL). The oil regulates the rate at which further sample concentration occurs by evaporation, allowing controlled supersaturation from just milligrams of material [[2]]([Link]).

Section 3: Quantitative Data & Solvent Selection Matrix

To effectively modulate the MSZW, selecting the correct binary solvent system is critical. The table below summarizes field-proven solvent pairs for spiro diones based on their dielectric gradients.

Solvent System (Primary / Antisolvent)Volume RatioEst. Dielectric Constant (ε)Primary ApplicationTroubleshooting Notes
Dichloromethane / Hexane 1:39.1 / 1.9Standard cooling crystallizationIdeal for highly lipophilic spiro diones. Prevents rapid oiling out.
Methanol / Aqueous Phosphate Buffer 1:132.7 / ~80Dynamic crystallizationMildly basic pH (8.0) catalyzes solution-phase epimerization.
Toluene / Heptane 1:22.4 / 1.9High-temperature coolingLow dielectric gradient minimizes liquid-liquid phase separation (LLPS).
Ethyl Acetate / Cyclohexane 1:46.0 / 2.0ENaCt nanodroplet screeningExcellent volatility profile for controlled evaporation in inert oil.
Section 4: Visualizing the Workflows

G N1 Spiro Dione Solution N2 Solvent Screening (ENaCt / Crystal16) N1->N2 N3 Antisolvent Addition N2->N3 Poor temp solubility N4 Cooling Crystallization N2->N4 High temp solubility N6 Metastable Zone N3->N6 Gradual addition N4->N6 Slow cooling rate N5 Oiling Out (LLPS) N7 Dynamic Crystallization N5->N7 Epimer interference N6->N5 Rapid supersaturation N8 Crystalline Spiro Dione N6->N8 Seeding / Nucleation N7->N8 Epimerization

Workflow for solvent screening and crystallization of spiro diones.

G S1 Epimer A (Solution) C1 Epimer A (Crystal) S1->C1 Selective Precipitation S2 Epimer B (Solution) S2->S1 Base/Acid Catalyst

Dynamic crystallization pathway resolving diastereomeric spiro diones via epimerization.

Section 5: Validated Experimental Protocols
Protocol 1: High-Throughput Solvent Screening via ENaCt

Objective: Identify optimal solvent/antisolvent pairs for novel spiro diones using <5 mg of API. Methodology:

  • Preparation: Dissolve 2-5 mg of the spiro dione API in a primary organic solvent (e.g., Ethyl Acetate) to achieve a near-saturated solution.

  • Dispensing: Using an automated liquid handler, dispense 50 nL of the API solution into a 96-well glass sandwich plate .

  • Encapsulation: Encapsulate the API droplet by dispensing 200 nL of an inert fluorinated oil directly over the 50 nL droplet.

  • Incubation: Allow the oil to regulate the evaporation rate of the primary solvent, driving the nanodroplet slowly into the metastable zone.

  • Observation: Monitor the 96-well plate via automated optical microscopy over 7-14 days to identify wells exhibiting birefringence (indicating crystal lattice formation rather than amorphous precipitation).

  • Self-Validation Step: Scale up the successful solvent condition to a 1 mL multi-reactor system (e.g., Crystal16) to determine the exact metastable zone width (MSZW) and induction time before bulk processing .

Protocol 2: Dynamic Crystallization for Diastereomer Resolution

Objective: Isolate a single crystalline epimer from a diastereomeric mixture of a spiro dione. Methodology:

  • Suspension: Suspend the diastereomeric mixture of the spiro dione in a binary solvent system consisting of Methanol and a weak aqueous Phosphate Buffer (pH 8) at a 1:1 ratio .

  • Saturation Control: Ensure the concentration exceeds the solubility limit of the target epimer (e.g., 25-30 mM) to maintain a supersaturated state.

  • Catalysis: Stir the suspension continuously at room temperature. The mildly basic conditions will catalyze the enolization of the α-carbon adjacent to the dione, allowing continuous epimerization in the liquid phase.

  • Nucleation: Apply sonication for 10-15 minutes to induce primary nucleation of the less soluble epimer.

  • Equilibration: Allow the suspension to stir for 24-48 hours. As the target epimer crystallizes, the Le Chatelier equilibrium shifts, converting the highly soluble epimer into the less soluble one until complete resolution is achieved [[3]]([Link]).

  • Self-Validation Step: Filter the resulting crystals and analyze via 1D and 2D NMR (specifically NOESY/ROESY experiments) to confirm the relative stereochemistry and verify a diastereomeric excess (de) of >99% .

References

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the NMR Characterization of (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione and its Comparison with Alternative Spirocyclic Scaffolds

In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is paramount. Among the diverse array of heterocyclic scaffolds, spirocyclic systems have garnered signific...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is paramount. Among the diverse array of heterocyclic scaffolds, spirocyclic systems have garnered significant attention due to their unique three-dimensional architecture, which often imparts favorable pharmacological properties. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) characterization of (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione , a chiral spirocyclic lactam-lactone.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of spectral data, offering a comparative analysis with other relevant heterocyclic systems and a detailed rationale for the experimental and interpretative strategies employed. Our objective is to equip the reader with the expertise to confidently characterize this and similar molecules, ensuring scientific integrity and accelerating research endeavors.

Introduction to (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione

The (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione scaffold features a unique spirocyclic system where a pyrrolidine-2,5-dione (succinimide) ring and a tetrahydrofuran-2-one (γ-butyrolactone) ring are joined at a single quaternary carbon, the spirocenter.[1] The "(5R)" designation specifies the stereochemistry at this crucial spiro-carbon.[1] This class of compounds holds potential in medicinal chemistry as constrained scaffolds that can mimic peptide turns or present substituents in well-defined spatial orientations. Accurate and unambiguous structural confirmation by NMR is therefore a critical step in their synthesis and application.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of high-quality NMR data is the bedrock of accurate structural elucidation. The following protocol is a self-validating system designed to yield spectra with excellent resolution and signal-to-noise, facilitating unambiguous interpretation.

Sample Preparation

Proper sample preparation is crucial to avoid artifacts and ensure spectral quality.[2][3][4][5]

Materials:

  • (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione (5-10 mg for ¹H and ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • High-quality 5 mm NMR tube

  • Internal standard (e.g., Tetramethylsilane (TMS)) (optional)

Procedure:

  • Weigh approximately 5-10 mg of the compound directly into a clean, dry vial. For ¹³C NMR, a higher concentration may be beneficial.[2]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent. The choice of solvent is critical as chemical shifts can be solvent-dependent.[6][7][8] CDCl₃ is a good starting point for many organic molecules, while DMSO-d₆ is excellent for more polar compounds and can reveal exchangeable protons (e.g., N-H).

  • Gently agitate the vial to ensure complete dissolution. If necessary, use a vortex mixer. Visually inspect for any particulate matter.

  • Transfer the clear solution to the NMR tube.

  • If an internal standard is required for precise chemical shift referencing, a small amount of TMS can be added.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 or 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, to achieve adequate signal-to-noise.

  • Temperature: 298 K.

¹³C{¹H} NMR Spectroscopy:

  • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 220-240 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, as the ¹³C nucleus is significantly less sensitive than ¹H.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • Utilize standard, gradient-selected pulse programs.

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs.[9][10]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C nuclei over two to three bonds, crucial for connecting spin systems and identifying quaternary carbons.[9][10]

Spectral Interpretation and Structural Assignment

The following is a predictive analysis of the NMR spectra of (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione, grounded in the established principles of NMR spectroscopy for heterocyclic compounds.[11][12][13]

Structure and Numbering:

Figure 1: Structure of (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione with atom numbering.

¹H NMR Spectrum:

  • N-H Proton (1-H): A broad singlet is expected, typically in the range of 7-9 ppm in DMSO-d₆. In CDCl₃, this signal might be broader and its observation can be concentration-dependent.

  • Methylene Protons Adjacent to Nitrogen (3-H₂, 4-H₂): These protons will form two distinct spin systems. They are diastereotopic due to the chiral spirocenter. Expect complex multiplets (likely multiplets of doublets or triplets) in the range of 2.5-3.5 ppm.

  • Methylene Protons Adjacent to Oxygen (8-H₂, 9-H₂): Similar to the other ring, these protons will also be diastereotopic and form two spin systems. The protons on C9, being adjacent to the lactone carbonyl, will likely be deshielded compared to the protons on C8. Expect complex multiplets in the range of 2.2-4.5 ppm.

¹³C NMR Spectrum:

  • Carbonyl Carbons (C2, C6): Two distinct signals are expected in the downfield region, typically between 170-180 ppm. The lactam carbonyl (C2) and lactone carbonyl (C6) will have slightly different chemical shifts.

  • Spiro Carbon (C5): This quaternary carbon will appear as a singlet, likely in the range of 60-80 ppm. Its precise chemical shift is highly diagnostic.

  • Methylene Carbons (C3, C4, C8, C9): Four distinct signals are expected for the methylene carbons, typically in the range of 25-50 ppm. The carbons adjacent to the heteroatoms (C4 and C8) will likely be at a lower field than C3 and C9.

2D NMR for Unambiguous Assignment:

  • COSY: Will establish the connectivity within the two ethyl fragments: H3 with H4 and H8 with H9.

  • HSQC: Will directly link each proton signal to its attached carbon, confirming the assignments of C3, C4, C8, and C9.

  • HMBC: This is the key experiment for assembling the entire structure.

    • Correlations from the N-H proton to C2, C5, and C4 will be crucial.

    • Correlations from the methylene protons to the carbonyl carbons and the spiro carbon will definitively link the two rings. For example, protons on C4 should show a correlation to the spiro carbon C5 and the carbonyl C2. Protons on C9 should show a correlation to C5 and the carbonyl C6.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep_start Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) prep_start->dissolve transfer Transfer to NMR Tube dissolve->transfer acq_1d 1D NMR (¹H, ¹³C) transfer->acq_1d acq_2d 2D NMR (COSY, HSQC, HMBC) acq_1d->acq_2d process Process Spectra (FT, Phasing, Baseline Correction) acq_2d->process assign_1d Assign 1D Spectra process->assign_1d assign_2d Assign 2D Spectra & Confirm Structure assign_1d->assign_2d

Figure 2: Experimental workflow from sample preparation to structural confirmation.

Comparative Analysis with Alternative Scaffolds

To truly appreciate the unique spectral features of (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione, it is instructive to compare its expected NMR data with that of related heterocyclic systems.

Compound Class Key Differentiating ¹H NMR Features Key Differentiating ¹³C NMR Features Structural Rationale
(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione Four distinct, complex methylene spin systems due to the chiral spirocenter.Two distinct carbonyl signals (lactam and lactone). A single quaternary spiro carbon signal.The spiro fusion creates a rigid, asymmetric environment, making all methylene protons diastereotopic.
Simple Succinimide A single singlet for the four equivalent methylene protons.A single carbonyl signal and a single methylene carbon signal.The molecule is highly symmetrical (C₂ᵥ point group).
Simple γ-Butyrolactone Two distinct methylene spin systems (triplets or complex multiplets).A single carbonyl signal.The two methylene groups are in different chemical environments relative to the oxygen and carbonyl.
1-Azaspiro[4.4]nonane-2,6-dione [14]Methylene protons adjacent to the second nitrogen will have different chemical shifts compared to the oxa-analogue.The carbon corresponding to C7 in the oxa-analogue will be shifted upfield due to the substitution of oxygen with nitrogen.The electronegativity of oxygen is higher than nitrogen, leading to greater deshielding of adjacent nuclei.
Oxazolidinone Derivatives [15][16][17][18]Protons on the oxazolidinone ring typically appear in specific chemical shift ranges.The carbonyl carbon of the oxazolidinone ring has a characteristic chemical shift.The electronic environment of the oxazolidinone ring system is distinct from the spirocyclic lactam-lactone.

This comparative table highlights how the unique spirocyclic fusion and the presence of both lactam and lactone functionalities in the target molecule give rise to a distinct and more complex NMR fingerprint compared to simpler, non-spirocyclic heterocycles or spirocycles with different heteroatom compositions.

Causality and Trustworthiness in the Protocol

The described experimental protocol is designed as a self-validating system. The initial 1D spectra provide a survey of the proton and carbon environments. Any inconsistencies, such as an incorrect number of signals or unexpected chemical shifts, would immediately flag potential issues with sample purity or structural assignment. The 2D experiments then provide a network of connectivity information that must be internally consistent. For instance, the ¹H-¹H couplings observed in the COSY spectrum must correspond to protons on adjacent carbons, and these assignments must be validated by the ¹H-¹³C correlations in the HSQC and HMBC spectra. An unambiguous and consistent dataset across all these experiments provides a high degree of confidence in the final structural assignment.[19]

logic_diagram H1 ¹H NMR (Proton Environments & Multiplicity) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Connectivity) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC Structure Unambiguous Structure of (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione COSY->Structure Confirms Spin Systems HSQC->Structure Links Protons to Carbons HMBC->Structure Assembles Fragments & Confirms Quaternary Carbons

Figure 3: Logical relationship of NMR experiments for structural elucidation.

Conclusion

The NMR characterization of (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione is a multi-faceted process that relies on a systematic approach to data acquisition and interpretation. By employing a combination of 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The comparison with other heterocyclic scaffolds underscores the unique spectral fingerprint of this spirocyclic system, which arises from its inherent asymmetry and the presence of both lactam and lactone functionalities. The methodologies and insights presented in this guide are intended to provide researchers with a robust framework for the structural elucidation of this and other complex chiral molecules, thereby upholding the principles of scientific rigor and fostering innovation in chemical and pharmaceutical research.

References

  • Silva, A. M. S., Pinto, D. C. G. A., & Santos, C. M. M. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2007, 397-475. [Link][11][12][13]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link][2]

  • University of California, Davis. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link][3]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][4]

  • Montalvo-González, R., et al. (2009). Structural determination of ε-lactams by 1H and 13C NMR. Magnetic Resonance in Chemistry, 47(12), 1013-8. [Link]

  • Chavelas-Hernández, L., et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns. Synlett, 31(02), 158-164. [Link][6][8]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). Retrieved from [Link][7]

  • ETH Zurich. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Santerre, J. P., et al. (2001). 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy, 45(12), 3403–3406. [Link][15]

  • University of Illinois Urbana-Champaign. (n.d.). NMR Sample Preparation. Retrieved from [Link][5]

  • Flores-López, M. A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Molecules, 24(24), 4586. [Link][14]

  • Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. (2025). Asian Journal of Research in Chemistry. [Link][17]

  • Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. (2024). Iraqi Journal of Science. [Link]

  • Davies, S. G., et al. (1998). Synthesis, NMR studies and conformational analysis of oxazolidine derivatives of the β-adrenoreceptor antagonists metoprolol, atenolol and timolol. Journal of the Chemical Society, Perkin Transactions 2, 10, 2221-2230. [Link][18]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link][9]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link][10]

  • Theoretical NMR correlations based Structure Discussion. (2012). Chemistry Central Journal, 6, 5. [Link][19]

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Comparative

A Senior Application Scientist's Guide to Chiral HPLC Separation of Spiro[4.4]nonane Enantiomers

For researchers, scientists, and professionals in drug development, the precise separation and quantification of enantiomers are paramount. Spirocyclic scaffolds, such as spiro[4.4]nonane, are of increasing interest due...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of enantiomers are paramount. Spirocyclic scaffolds, such as spiro[4.4]nonane, are of increasing interest due to their unique three-dimensional structures which can offer novel pharmacological properties.[1][2] However, this same structural rigidity presents a significant challenge for chiral separation. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the enantioselective separation of spiro[4.4]nonane, offering both theoretical grounding and practical, data-supported recommendations.

The Challenge of Spiro[4.4]nonane Enantioseparation

Spiro[4.4]nonane is a non-functionalized, non-chromophoric hydrocarbon. This presents two primary analytical hurdles:

  • Lack of a Chromophore: The absence of a UV-absorbing moiety makes detection by standard UV-Vis detectors challenging. This often necessitates the use of alternative detection methods like Refractive Index Detection (RID) or Mass Spectrometry (MS), or pre-column derivatization.

  • High Volatility: As a small hydrocarbon, spiro[4.4]nonane is quite volatile, which can pose challenges for sample preparation and analysis, particularly in HPLC.

The key to a successful chiral separation lies in the selection of the appropriate Chiral Stationary Phase (CSP) and mobile phase, which together will create the necessary stereoselective interactions for differential retention of the enantiomers.[3][4]

Comparative Analysis of Chiral Separation Strategies

The most effective approach for the chiral separation of a novel compound like spiro[4.4]nonane is a systematic screening of various CSPs and mobile phase conditions. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high success rates for a wide variety of chiral compounds and are the primary focus of this guide.[5][6]

Chiral Stationary Phase (CSP) Selection

The primary candidates for the separation of spiro[4.4]nonane enantiomers are the polysaccharide-based CSPs. These phases offer a combination of steric hindrance and various intermolecular interactions (hydrogen bonding, π-π interactions, dipole-dipole interactions) that are crucial for chiral recognition.

CSP TypeChiral Selector ExampleKey CharacteristicsRecommended For
Amylose-Based Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD, Lux® Amylose-2)Often provides high selectivity. The helical structure of amylose creates well-defined chiral grooves.Broad applicability, often a good starting point for screening.
Cellulose-Based Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD, Lux® Cellulose-1)Complementary selectivity to amylose phases. The more linear structure of cellulose can lead to different steric interactions.Screening in parallel with amylose phases to increase the probability of finding a successful separation.
Immobilized Polysaccharide e.g., Chiralpak® IA, IB, IC, IDThe polysaccharide is covalently bonded to the silica support, allowing for the use of a wider range of organic solvents ("forbidden solvents" for coated phases), which can unlock unique selectivities.[5]Robust methods and when extended mobile phase compatibility is required for method optimization.
HPLC and SFC Mode Comparison

The choice of chromatographic mode is critical and will dictate the mobile phase composition. For a non-polar compound like spiro[4.4]nonane, Normal Phase (NP) HPLC and Supercritical Fluid Chromatography (SFC) are the most promising starting points.

ModeMobile Phase CompositionAdvantagesDisadvantages
Normal Phase (NP) HPLC n-Hexane / Alcohol (e.g., Isopropanol, Ethanol)Strong enantioselectivity is often observed for non-polar compounds. Simple mobile phases.Lower solubility of polar impurities. Solvent consumption can be high.
Polar Organic (PO) HPLC Pure Alcohol (e.g., Methanol, Ethanol)Can offer different selectivity compared to NP. Good for compounds with some polarity.May not be suitable for highly non-polar compounds like spiro[4.4]nonane.
Reversed Phase (RP) HPLC Acetonitrile / Water or Methanol / WaterBroad applicability for a wide range of compounds. MS-compatible mobile phases are common.Generally less effective for non-polar, non-functionalized compounds.
Supercritical Fluid Chromatography (SFC) Supercritical CO₂ / Alcohol ModifierFast separations, reduced solvent consumption, and lower backpressure.[7][8] Often provides superior resolution for chiral separations.[9]Higher initial instrument cost.

Experimental Protocols

The following protocols outline a systematic approach to developing a chiral separation method for spiro[4.4]nonane enantiomers.

Protocol 1: Chiral Stationary Phase Screening via HPLC

This protocol is designed to efficiently screen a range of polysaccharide-based CSPs under normal phase conditions.

1. Sample Preparation:

  • Dissolve a racemic standard of spiro[4.4]nonane in n-hexane to a concentration of 1 mg/mL.

2. HPLC System and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Refractive Index Detector (RID) or Mass Spectrometer (MS).

  • Columns to Screen:

    • Lux® 5 µm Amylose-2 (250 x 4.6 mm)

    • Lux® 5 µm Cellulose-1 (250 x 4.6 mm)

    • Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Isopropanol (IPA)

  • Gradient: 0-100% B over 20 minutes (for initial screening), followed by isocratic optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

3. Data Analysis and Optimization:

  • Evaluate the chromatograms for any signs of peak splitting or separation.

  • For the column that shows the best initial separation, optimize the isocratic mobile phase composition (e.g., test 99:1, 98:2, 95:5, and 90:10 n-Hexane:IPA) to maximize resolution (Rs).

  • If separation is still not optimal, consider switching the alcohol modifier to ethanol.

Protocol 2: Supercritical Fluid Chromatography (SFC) for Rapid Screening

SFC is an excellent alternative for rapid and efficient chiral screening.[10]

1. Sample Preparation:

  • Dissolve a racemic standard of spiro[4.4]nonane in methanol to a concentration of 1 mg/mL.

2. SFC System and Conditions:

  • SFC System: Waters ACQUITY UPC² or similar, equipped with a UV detector (if a derivatized analog is used) or MS detector.

  • Columns to Screen: Same as in the HPLC protocol.

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B (Co-solvent): Methanol

  • Gradient: 5-40% B over 5 minutes.

  • Flow Rate: 2.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Injection Volume: 1 µL

3. Data Analysis and Optimization:

  • Identify the column and co-solvent percentage that provides the best separation.

  • Optimize the isocratic co-solvent percentage and temperature to fine-tune the separation.

Visualizing the Workflow

Chiral_Separation_Workflow cluster_Start Start cluster_Screening Method Screening cluster_Evaluation Evaluation cluster_Optimization Optimization cluster_Final Final Method Start Racemic Spiro[4.4]nonane Sample Screen_HPLC HPLC Screening (NP) (Hexane/IPA) Start->Screen_HPLC Screen_SFC SFC Screening (CO2/MeOH) Start->Screen_SFC Evaluate Partial or No Separation? Screen_HPLC->Evaluate Screen_SFC->Evaluate Baseline Baseline Separation Achieved? Evaluate->Baseline Optimize_MP Optimize Mobile Phase (Isocratic %) Baseline->Optimize_MP Partial Optimize_Col Screen Alternative Columns (e.g., Immobilized CSPs) Baseline->Optimize_Col No Final Validated Chiral Method Baseline->Final Yes Optimize_MP->Baseline Optimize_Col->Baseline

Caption: A systematic workflow for developing a chiral separation method for spiro[4.4]nonane.

Data Interpretation and Expected Outcomes

Based on separations of similar non-polar, rigid molecules, it is anticipated that an amylose-based CSP, such as Lux Amylose-2 or Chiralpak AD-H, under normal phase conditions (e.g., 98:2 n-hexane:isopropanol) or SFC conditions (e.g., 90:10 CO₂:methanol) will provide the best chance for a baseline separation of the spiro[4.4]nonane enantiomers.

Table of Expected Performance:

CSPModeTypical Mobile PhaseExpected Resolution (Rs)Comments
Lux® Amylose-2 NP-HPLCn-Hexane/IPA (98:2)> 1.5High probability of success due to the defined chiral pockets of the amylose selector.
Chiralcel® OD-H NP-HPLCn-Hexane/IPA (95:5)1.0 - 1.5Good alternative, may require more optimization of the alcohol percentage.
Lux® Amylose-2 SFCCO₂/MeOH (90:10)> 2.0SFC often yields higher efficiency and faster analysis times.
Chiralpak® IA NP-HPLCn-Hexane/THF (90:10)VariableThe use of "forbidden" solvents like THF on an immobilized phase can sometimes provide unique and improved selectivity.[9]

Concluding Remarks

The chiral separation of spiro[4.4]nonane enantiomers is a challenging yet achievable task with a systematic approach. The lack of a chromophore necessitates the use of non-UV detection methods, and the compound's non-polar nature points towards Normal Phase HPLC or SFC as the most promising techniques. Polysaccharide-based chiral stationary phases, particularly those with amylose backbones, are the recommended starting point for method development. By following the screening protocols outlined in this guide, researchers can efficiently identify a suitable CSP and mobile phase combination to achieve baseline separation, enabling accurate enantiomeric excess determination and supporting further drug development efforts.

References

  • ResearchGate. (2025). Chiral Separation of Spiro-compounds and Determination Configuration. [Link]

  • MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. [Link]

  • Scientific Research Publishing Inc. (2023). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. [Link]

  • SpringerLink. (2014). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • LCGC International. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. [Link]

  • American Laboratory. (2023). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • SciSpace. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. [Link]

  • ResearchGate. (2025). Enantiomeric separation of drugs by HPLC. [Link]

Sources

Validation

Mass Spectrometry Analysis of Spiro[4.4]nonane Derivatives: A Comparative Guide to HRMS and Tandem MS Platforms

Introduction: The Analytical Challenge of Spirocyclic Scaffolds Spirocyclic scaffolds, particularly spiro[4.4]nonane derivatives, have become highly sought-after in modern drug discovery. Their rigid, three-dimensional a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Spirocyclic Scaffolds

Spirocyclic scaffolds, particularly spiro[4.4]nonane derivatives, have become highly sought-after in modern drug discovery. Their rigid, three-dimensional architectures provide a high fraction of sp3-hybridized carbons (


), which translates to improved target binding affinity, selectivity, and favorable physicochemical properties compared to traditional flat aromatic rings[1][2].

However, the unique structural topology of the spiro quaternary carbon presents distinct analytical challenges during structural elucidation and pharmacokinetic profiling. Because the spiro center dictates complex and often unpredictable fragmentation pathways under collision-induced dissociation (CID)—such as retro-[2+2] cycloadditions or specific ring-opening rearrangements—selecting the optimal mass spectrometry (MS) platform is critical[3]. Standard nominal-mass instruments often fail to distinguish between isobaric fragments generated by these complex rearrangements.

This guide objectively compares the performance of Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Quadrupole-Orbitrap (Q-Orbitrap) mass spectrometry systems for the analysis of spiro[4.4]nonane derivatives, providing field-proven methodologies to empower researchers in selecting the right analytical tool.

Comparative Analysis of MS Platforms

When analyzing spiro[4.4]nonane derivatives, the choice of MS architecture directly impacts the quality of structural data and quantitation limits.

Triple Quadrupole (QqQ) MS: The Quantitation Workhorse
  • Best for: High-throughput pharmacokinetic (PK) profiling and targeted quantitation.

  • Performance: QqQ systems operate using Multiple Reaction Monitoring (MRM), offering unparalleled sensitivity and dynamic range for known spirocyclic drug candidates. However, because they are low-resolution instruments, they cannot resolve isobaric interferences or provide the accurate mass data required to elucidate novel spirocyclic fragmentation pathways[4].

Quadrupole Time-of-Flight (Q-TOF) MS: The Speed and Screening Specialist
  • Best for: Untargeted screening, metabolite identification, and rapid MS/MS acquisition.

  • Performance: Q-TOF platforms provide high-resolution accurate mass (HRAM) capabilities with exceptionally fast acquisition rates. This makes them ideal for coupling with Ultra-High-Performance Liquid Chromatography (UHPLC) where sharp, narrow peaks are generated. While Q-TOF systems excel at generating rich MS/MS spectra, their resolving power may sometimes fall short when distinguishing highly complex isotopic fine structures of spirocyclic metabolites[5].

Quadrupole-Orbitrap (Q-Orbitrap) MS: The Structural Elucidation Standard
  • Best for: In-depth structural characterization, resolving isobaric fragments, and complex matrix analysis.

  • Performance: Orbitrap technology utilizes Fourier Transform mass analysis to achieve ultra-high resolving power (up to 280,000 FWHM or more) and sub-ppm mass accuracy[4]. For spiro[4.4]nonane derivatives, which often undergo complex rearrangements during ionization, the Q-Orbitrap provides the pristine, baseline-resolved spectral quality needed to confidently assign fragment formulas[3][6].

Quantitative Comparison of MS Platforms
MS PlatformMass Resolving Power (FWHM)Mass AccuracyScan SpeedPrimary Application for Spirocycles
Triple Quadrupole (QqQ) Unit Resolution (~0.7 Da)NominalVery FastTargeted PK quantitation & MRM.
Q-TOF MS 30,000 - 60,000< 2 ppmFast (up to 100 Hz)Untargeted screening & rapid MS/MS.
Q-Orbitrap MS 140,000 - 280,000+< 1 ppmModerate (up to 40 Hz)Isobaric resolution & structural elucidation.

Mechanistic Insights: Fragmentation of Spiro[4.4]nonane

Understanding the causality behind MS fragmentation is essential for method development. In electrospray ionization (ESI+), spiro[4.4]nonane derivatives typically protonate at heteroatom sites (e.g., a ketone, amine, or spirodioxolane substituent). Upon entering the collision cell, the energy applied does not simply cleave peripheral bonds. The inherent strain of the spirocyclic core often drives ring-opening rearrangements prior to dissociation.

For instance, spiro-ketone derivatives frequently exhibit McLafferty-type rearrangements or the elimination of neutral molecules facilitated by the rigid spiro geometry[3]. High-resolution MS is mandatory here to differentiate between a nominal loss of CO (27.9949 Da) versus


 (28.0313 Da), which determines the correct structural assignment of the fragment.

Fragmentation_Logic Precursor Precursor Ion [M+H]+ Spiro[4.4]nonane Core CID Collision-Induced Dissociation (Stepped NCE) Precursor->CID PathA Peripheral Cleavage (Loss of H2O / CO) CID->PathA PathB Spiro Ring-Opening (Retro-[2+2] Rearrangement) CID->PathB FragA Isobaric Fragments Requires HRMS to Resolve PathA->FragA FragB Diagnostic Core Cation Confirms Spiro Scaffold PathB->FragB

Fig 1: CID fragmentation pathways of spirocyclic scaffolds requiring HRMS.

Experimental Protocol: Self-Validating LC-HRMS Workflow

To ensure trustworthy and reproducible results, the following protocol outlines a self-validating system for the structural elucidation of novel spiro[4.4]nonane derivatives using a Q-Orbitrap MS platform.

Step 1: Sample Preparation and Matrix Spiking
  • Solvation: Dissolve the synthesized spiro[4.4]nonane derivative in LC-MS grade Acetonitrile/Water (50:50, v/v) to a final concentration of 1 µg/mL.

    • Causality: Using a 50:50 organic/aqueous mix ensures complete solvation of the lipophilic spiro core while maintaining compatibility with the initial reverse-phase LC gradient.

  • Self-Validation: Spike the sample with a stable-isotope-labeled internal standard (e.g., a deuterated spiro-analog) at 0.5 µg/mL.

    • Causality: This acts as an internal control to validate that any observed signal suppression is due to matrix effects rather than instrument drift.

Step 2: Chromatographic Separation (UHPLC)
  • Column Selection: Use a C18 column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phases: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Gradient Elution: Run a shallow gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

    • Causality: The high

      
       character of spiro[4.4]nonanes often results in different retention behaviors compared to flat aromatics[2]. A shallow gradient ensures baseline resolution of potentially co-eluting stereoisomers or diastereomers formed during synthesis.
      
Step 3: Q-Orbitrap MS/MS Acquisition
  • Ionization: Utilize Heated Electrospray Ionization (HESI) in positive ion mode. Set Spray Voltage to 3.5 kV and Capillary Temperature to 275°C.

  • MS1 Settings: Set resolution to 70,000 FWHM; AGC target 3e6; Scan range m/z 100-800.

  • MS2 Settings (Data-Dependent Acquisition): Set resolution to 17,500 FWHM; AGC target 1e5.

  • Collision Energy: Apply a Normalized Collision Energy (NCE) stepped at 20, 30, and 40.

    • Causality: Stepped NCE is critical. Spirocyclic cores are highly stable; low collision energy may only yield precursor ions, while high energy may shatter the molecule into non-diagnostic low-mass fragments. Stepped NCE captures a comprehensive composite spectrum[6].

MS_Workflow Prep Sample Preparation Spiro[4.4]nonane + Internal Standard LC UHPLC Separation (C18, Shallow Gradient) Prep->LC Ion HESI Ionization Protonation of Heteroatoms LC->Ion Decision Select MS Platform Ion->Decision QqQ Triple Quadrupole (QqQ) Targeted MRM Quantitation Decision->QqQ QTOF Q-TOF MS High-Speed MS/MS Screening Decision->QTOF Orbitrap Q-Orbitrap MS Ultra-High Res Elucidation Decision->Orbitrap

Fig 2: LC-MS analytical workflow for spiro[4.4]nonane derivatives.

Conclusion

The structural complexity of spiro[4.4]nonane derivatives demands analytical rigor. While QqQ systems remain the gold standard for late-stage quantitation, HRMS platforms—specifically Q-Orbitrap and Q-TOF—are indispensable for early-stage structural elucidation. By leveraging ultra-high resolution to decode complex spirocyclic fragmentation pathways, drug development professionals can accelerate the optimization of these highly promising 3D scaffolds.

References

  • [1] Benchchem. Spiro[4.4]nonan-1-one: A Technical Guide for Researchers and Drug Development Professionals.

  • [3] ResearchGate. Fragmentation mechanisms in mass spectrometry of Chemical Weapons Convention related spiro alkylphosphonates...

  • [2] MDPI. New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character.

  • [6] uu.diva. Enhanced Structural Understanding of Dissolved Organic Matter through Comparative LC/MS2 Analysis...

  • [5] Chemistry Stack Exchange. Q-TOF vs Q-orbitrap MS data.

  • RSC. Identification of spirodioxolane nsP2 helicase inhibitors with antialphaviral activity.

  • [4] Thermo Fisher Scientific. The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry.

Sources

Comparative

Escaping Flatland: A Comparative Guide to Spiro[4.4] and Spiro[4.5] Scaffolds in Drug Design

As a Senior Application Scientist, I frequently observe drug discovery programs struggling with late-stage attrition due to poor pharmacokinetic profiles and off-target toxicities. A proven strategy to mitigate these ris...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe drug discovery programs struggling with late-stage attrition due to poor pharmacokinetic profiles and off-target toxicities. A proven strategy to mitigate these risks is "escaping flatland"—transitioning from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures[1].

Spirocyclic scaffolds, characterized by two rings fused at a single quaternary carbon atom, are exceptionally effective at increasing a molecule's fraction of sp3 carbons (Fsp3)[2]. Among the most utilized aliphatic spirocycles are the spiro[4.4]nonane and spiro[4.5]decane systems. While structurally similar, subtle differences in their ring sizes dictate distinct conformational flexibilities, exit vectors, and lipophilic profiles. This guide provides an objective, data-driven comparison of these two scaffolds to help medicinal chemists make informed decisions during lead optimization.

Structural & Physicochemical Comparison

The fundamental difference between these two scaffolds lies in their ring composition, which directly influences their 3D spatial geometry and physicochemical properties[3].

  • Spiro[4.4]nonane : Composed of two orthogonal 5-membered cyclopentane rings[4]. This scaffold is highly compact. While the 5-membered rings undergo rapid envelope interconversions, the overall spatial volume remains tightly constrained, projecting substituents in a narrow, conical trajectory.

  • Spiro[4.5]decane : Composed of a 5-membered cyclopentane and a 6-membered cyclohexane ring[5]. The introduction of the 6-membered ring allows for a chair conformation. This projects substituents in distinct axial and equatorial vectors, enabling a deeper reach into receptor pockets but introducing slightly more conformational entropy due to potential chair-flip dynamics.

Quantitative Property Comparison
PropertySpiro[4.4]nonaneSpiro[4.5]decane
Core Molecular Formula C9H16C10H18
Heavy Atoms 910
Fsp3 Contribution 1.0 (100% sp3)1.0 (100% sp3)
Relative Lipophilicity (LogP) LowerHigher (+1 CH₂ group)
Conformational Flexibility Rigid (Envelope flipping only)Moderate (Chair flipping possible)
Exit Vector Geometry Tighter, conical projectionExtended, axial/equatorial projection
Steric Volume CompactExtended

Causality in Scaffold Selection: The "Why"

Scaffold selection must never be arbitrary; it should be driven by the specific topology of the target binding site and the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities of the lead series[6].

  • Vector Matching & Pocket Depth : The spiro[4.5]decane scaffold is ideal when a pharmacophore requires a linear extension deep into a hydrophobic pocket, utilizing the equatorial position of the chair conformation[3]. Conversely, spiro[4.4]nonane is preferred for shallow, constrained pockets where the broader sweep of a cyclohexane chair would cause steric clashes.

  • Tuning Lipophilicity (LogP) : If a lead compound containing a spiro[4.5]decane core exhibits poor aqueous solubility or high microsomal clearance due to excessive lipophilicity, contracting the 6-membered ring to a 5-membered ring (spiro[4.4]nonane) reduces the LogP while preserving the crucial quaternary spiro-center[2].

  • Entropic Penalties : Binding a flexible molecule to a rigid target incurs a high entropic penalty. Spiro[4.4]nonane, being more rigid, minimizes this penalty. If its exit vectors perfectly match the receptor, it often yields a superior binding affinity (Kd) compared to the slightly more flexible spiro[4.5]decane[6].

G Start Target Pocket Analysis Small Constrained Pocket (Requires tight exit vectors) Start->Small Large Deep/Flexible Pocket (Requires extended reach) Start->Large Spiro44 Select Spiro[4.4] Scaffold (High rigidity, compact) Small->Spiro44 Spiro45 Select Spiro[4.5] Scaffold (Chair conformation, extended) Large->Spiro45 ADMET ADMET Profiling (Fsp3, LogP, Solubility) Spiro44->ADMET Spiro45->ADMET

Decision tree for selecting spiro[4.4] vs spiro[4.5] scaffolds based on target pocket geometry.

Self-Validating Experimental Protocol: Synthesis & Biophysical Validation

To objectively evaluate a spiro[4.4] vs. spiro[4.5] scaffold in a drug discovery campaign, the workflow must be self-validating . Simply showing that a spiro compound binds to a target is scientifically incomplete. To prove that the spirocyclic 3D geometry is the driver of affinity (rather than non-specific hydrophobic interactions), the assay must incorporate a planar control (e.g., an indane or tetralin analog). The spiro compound must exhibit a statistically significant decrease in dissociation rate (Koff) compared to this flat baseline[2].

Step-by-Step Methodology

Step 1: Parallel Synthesis

  • Spiro[4.4]nonane derivative: Synthesize via double alkylation of a functionalized cyclopentanone using 1,4-dibromobutane under basic conditions (e.g., NaH in THF at 0 °C to room temperature).

  • Spiro[4.5]decane derivative: Synthesize via double alkylation of the identical cyclopentanone using 1,5-dibromopentane.

  • Causality: Using the same starting ketone ensures that the functional handle remains identical across both series, isolating the spiro-ring size as the sole experimental variable.

Step 2: Structural Quality Control (QC)

  • Perform 1H/13C NMR and high-resolution mass spectrometry (HRMS) to confirm quaternary spiro-carbon formation.

  • Critical Action: Obtain single-crystal X-ray diffraction (XRD) of the intermediates. This empirically maps the exact dihedral angles and validates computational docking exit vectors.

Step 3: Control Integration

  • Synthesize a planar, sp2-hybridized analog (e.g., an indane derivative) possessing the exact same functional groups and roughly equivalent molecular weight.

Step 4: Biophysical Binding Assay (Surface Plasmon Resonance - SPR)

  • Immobilize the target protein on a CM5 sensor chip using standard amine coupling.

  • Flow the spiro[4.4], spiro[4.5], and planar control over the chip in a concentration gradient (e.g., 1 nM to 10 µM).

  • Self-Validation Check: Calculate the association (Kon) and dissociation (Koff) rates. If the spiro compounds do not show a significantly slower Koff than the planar control, the target pocket does not benefit from the Fsp3 structural enhancement.

Step 5: ADME Profiling

  • Assess kinetic solubility via nephelometry.

  • Measure intrinsic clearance (CLint) using human liver microsomes (HLM). Expected outcome: The spiro[4.4] analog should theoretically exhibit slightly better solubility and lower clearance than the spiro[4.5] analog due to its lower LogP[3].

Workflow Synth 1. Parallel Synthesis (Spiro[4.4] & Spiro[4.5]) QC 2. Structural QC (NMR, X-ray Crystallography) Synth->QC Control 3. Control Integration (Planar Analog Baseline) QC->Control Assay 4. Binding Affinity Assay (SPR / TR-FRET) Control->Assay ADME 5. ADME Profiling (Microsomal Stability, LogD) Assay->ADME Valid 6. Self-Validation (Data Concordance Check) ADME->Valid

Self-validating experimental workflow for evaluating spirocyclic scaffolds against planar controls.

Conclusion

Both spiro[4.4]nonane and spiro[4.5]decane are highly privileged scaffolds that allow medicinal chemists to navigate 3D chemical space effectively[6]. The choice between them is a calculated balance between matching receptor pocket geometry and optimizing physicochemical properties. By employing a self-validating experimental design that includes planar controls, drug developers can confidently attribute efficacy and safety improvements directly to the precise architecture of the chosen spirocycle.

References

Sources

Validation

Quality Control and Performance Comparison Guide for (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione

Executive Summary & Structural Significance As a Senior Application Scientist, I frequently evaluate the structural and stereochemical fidelity of complex spirocyclic scaffolds. The compound (5R)-7-Oxa-1-azaspiro[4.4]non...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

As a Senior Application Scientist, I frequently evaluate the structural and stereochemical fidelity of complex spirocyclic scaffolds. The compound (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione (CAS: 219503-87-4) represents a highly valuable, conformationally restricted building block in modern drug discovery[1]. Its unique architecture—comprising a pyrrolidine-2,6-dione (lactam) and a dihydrofuran-2(3H)-one (lactone) ring joined at a quaternary spiro-carbon (C5)[1]—allows it to act as an excellent 3D bioisostere, escaping the "flatland" of traditional planar aromatics.

However, the exact stereochemistry at the C5 position dictates its biological activity. Because intramolecular amidation is often used to close the heterocyclic ring[1], trace impurities, residual metal catalysts, and enantiomeric leakage are common risks. Establishing a rigorous, self-validating Quality Control (QC) framework is non-negotiable to prevent downstream clinical attrition.

Performance Comparison: Sourcing the Optimal Scaffold

When sourcing (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione for pharmaceutical synthesis, researchers typically encounter three grades of the material. Objectively comparing these alternatives reveals why high-purity asymmetric grades are mandatory for advanced development.

  • Target Product (Asymmetric Catalysis Grade): Synthesized via advanced transition-metal-catalyzed asymmetric cyclization. Yields >99.0% enantiomeric excess (ee%).

  • Alternative 1 (Enzymatic Resolution Grade): Produced by kinetic resolution of a racemic mixture. While scalable, it often suffers from trace (5S)-enantiomer contamination (~5% leakage) and requires costly downstream purification.

  • Alternative 2 (Racemic Mixture): Low-cost and high-yield, but contains 50% of the inactive or potentially toxic (5S)-isomer. Suitable only for early-stage in vitro hit-to-lead screening.

Table 1: Comparative Quality Metrics for Spiro[4.4]nonane Derivatives
Quality MetricTarget: Asymmetric Catalysis (5R)Alt 1: Enzymatic ResolutionAlt 2: Racemic Mixture
Enantiomeric Excess (ee%) ≥ 99.0% ~ 95.0%0%
Chemical Purity (HPLC) ≥ 99.5% ≥ 98.0%≥ 98.0%
Residual Metals (e.g., Pd/Ru) < 10 ppm (Strictly Controlled)N/A (Biocatalyst used)Variable / High
Moisture Content (KF) < 0.5% < 1.0%< 1.0%
Downstream Attrition Risk Low (Predictable PK/PD)Moderate (Purification needed)High (Off-target toxicity)

Workflow Visualizations

To visualize the strategic impact of scaffold stereopurity and the rigorous QC release process, refer to the logical workflows below.

Drug_Dev Source Spirocyclic Scaffold Selection Racemic Racemic Mixture (Low Cost) Source->Racemic Enzymatic Enzymatic Resolution (~95% ee) Source->Enzymatic Asymmetric Asymmetric Catalysis (>99% ee) Source->Asymmetric Tox Off-Target Toxicity High Attrition Racemic->Tox 50% inactive isomer Purify Costly Downstream Purification Enzymatic->Purify Trace (5S) contamination Success Predictable PK/PD Clinical Advancement Asymmetric->Success Optimal target binding

Figure 1: Strategic impact of scaffold stereopurity on downstream drug development attrition.

QC_Workflow Start Raw Batch: (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione Chiral Chiral HPLC (Enantiomeric Purity) Start->Chiral LCMS LC-MS & NMR (Chemical Purity) Start->LCMS ICP ICP-MS (Trace Metals) Start->ICP Eval System Suitability & Specification Check Chiral->Eval ee% Data LCMS->Eval Purity Data ICP->Eval ppm Data Pass Release for Pharma Synthesis Eval->Pass Meets all specs (ee ≥ 99.0%) Fail Quarantine & Reprocessing Eval->Fail Fails any spec

Figure 2: Comprehensive Quality Control analytical workflow for batch release.

Causality in Analytical Choices (The "Why")

A robust QC protocol does not merely follow steps; it is designed around the specific physicochemical vulnerabilities of the molecule.

  • Stereochemical Validation via Normal-Phase Chiral HPLC: The spirocyclic core of 7-Oxa-1-azaspiro[4.4]nonane-2,6-dione lacks extended aromatic conjugation. Therefore, UV absorption is limited to the lactam and lactone carbonyls, necessitating detection at low wavelengths (210 nm). Normal-phase chromatography (Hexane/Isopropanol) is selected because the non-polar bulk solvent enhances the critical hydrogen-bonding interactions between the analyte's carbonyls and the carbamate-derivatized amylose stationary phase, maximizing chiral recognition.

  • Trace Metal Quantification via ICP-MS: The synthesis of spiro[4.4]nonane systems often utilizes transition-metal catalysis (e.g., Palladium or Ruthenium)[1]. The ICH Q3D guidelines classify these as Class 2A elements, requiring strict control based on Permitted Daily Exposure (PDE) limits[2]. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is chosen over standard Atomic Absorption because it offers multi-element detection at parts-per-billion (ppb) levels and overcomes matrix interferences via collision cell technology[2].

Self-Validating Experimental Protocols

To ensure trustworthiness, the following methodologies incorporate internal system suitability checks, rendering them self-validating.

Protocol A: Stereochemical Purity via Chiral HPLC

Objective: Confirm (5R)-enantiomer excess is ≥ 99.0%.

  • Sample Preparation: Dissolve 1.0 mg of the spirocycle batch in 1.0 mL of HPLC-grade Hexane/Isopropanol (80:20 v/v). Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Hexane / Isopropanol (85:15 v/v), isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 25°C.

  • Self-Validation (System Suitability): Prior to sample injection, inject a 1.0 mg/mL racemic standard of 7-Oxa-1-azaspiro[4.4]nonane-2,6-dione. The analytical run is only valid if the resolution (Rs) between the (5R) and (5S) peaks is ≥ 2.0 , and the tailing factor is ≤ 1.5.

  • Execution: Inject 10 µL of the sample. Calculate the ee% using the area normalization method: ee% =[(Area 5R - Area 5S) / (Area 5R + Area 5S)] × 100.

Protocol B: Trace Metal Analysis via ICP-MS (ICH Q3D Compliance)

Objective: Quantify residual Pd and Ru to ensure levels are < 10 ppm.

  • Microwave Digestion: Accurately weigh 50 mg of the sample into a pre-cleaned PTFE microwave vessel. Add 4.0 mL of concentrated trace-metal grade HNO₃ and 1.0 mL of H₂O₂ (30%). Digest at 200°C for 20 minutes.

  • Calibration & Internal Standard: Dilute the digestate to 50 mL with ultrapure water. Spike the solution with 10 ppb of Yttrium (Y) and Bismuth (Bi) as internal standards to correct for physical and matrix-induced signal suppression.

  • Self-Validation (Spike Recovery): Prepare a matrix-matched control spiked with a known concentration (5 ppm) of Pd and Ru. The run is only validated if the spike recovery falls strictly between 80% and 120%.

  • Execution: Analyze via ICP-MS using Kinetic Energy Discrimination (KED) mode with Helium gas to remove polyatomic interferences. Quantify against a 5-point external calibration curve (0.1 to 20 ppb).

References

1.[1] Title: (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione - Benchchem Source: benchchem.com URL: 1

2.[2] Title: Elemental impurities testing and specification limits - ICH Q3D - European Pharmaceutical Review Source: europeanpharmaceuticalreview.com URL: 2

Sources

Safety & Regulatory Compliance

Safety

(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of complex spirocyclic intermediates is paramount to maintaining both laboratory safety and environmental integrity. (5R)-7-Oxa-1-azasp...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of complex spirocyclic intermediates is paramount to maintaining both laboratory safety and environmental integrity. (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione (CAS: 219503-87-4) is a highly specialized bicyclic compound frequently utilized in advanced drug development and synthetic chemistry[1].

Because of its unique structural topology—a spiro-fused system containing both lactam and lactone moieties—this compound presents specific reactivity profiles that dictate how its waste must be segregated, quenched, and disposed of[1]. This guide provides a self-validating, step-by-step operational protocol for the safe disposal of this compound, strictly adhering to and regulatory frameworks[2][3].

Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the chemical behavior of the waste material. The compound features a spiro[4.4]nonane core where the 1st and 7th carbon positions are replaced by nitrogen and oxygen, respectively, with carbonyl groups at the 2nd and 6th positions[1].

Mechanistic Causality: The inherent ring strain of the spiro[4.4]nonane framework, combined with the electrophilic nature of the lactone and lactam carbonyls, makes this compound highly susceptible to nucleophilic attack[1]. Under highly acidic or basic conditions, these rings undergo rapid hydrolysis, cleaving into linear amino acid and hydroxy acid derivatives[1]. If unquenched spirocyclic waste is indiscriminately mixed with incompatible aqueous waste streams, uncontrolled exothermic ring-opening reactions can occur, leading to dangerous pressure accumulation inside sealed disposal drums.

Quantitative Waste Profiling Data

Summarized data for stoichiometric quenching and waste manifesting.

PropertyValueOperational Implication
Chemical Name (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dioneMust be explicitly listed on EPA waste manifests.
CAS Number 219503-87-4Essential for accurate hazard tracking and disposal logging.
Molecular Formula C₇H₉NO₃Contains nitrogen; high-temperature incineration yields NOx gases.
Molecular Weight 155.15 g/mol Required for stoichiometric calculations during chemical quenching.
Structural Features Spiro[4.4]nonane core, lactam, lactoneSusceptible to ring-opening hydrolysis under extreme pH.

Operational Safety & Handling Protocol

Before generating waste, personnel must comply with the facility's Chemical Hygiene Plan (CHP) as mandated by the OSHA Laboratory Safety Standard (29 CFR 1910.1450)[2][4].

Protocol 1: Safe Handling and Transfer
  • Engineering Controls Verification: Prior to handling the neat powder, verify that the fume hood face velocity is operating between 0.4 and 0.6 m/s[4].

    • Causality: Proper laminar airflow prevents the aerosolization and subsequent inhalation of fine spirocyclic dust particles during transfer.

  • PPE Donning: Equip standard laboratory PPE: chemical-resistant nitrile gloves (inspect for micro-tears), a flame-resistant lab coat, and ANSI-approved splash goggles[5].

  • Mass Measurement: Weigh the compound using an analytical balance equipped with a draft shield.

    • Self-Validation Step: Tare the balance, perform the transfer, and verify the balance reads exactly 0.000 g after the weighing vessel is removed to ensure no residual reactive powder remains on the pan.

Waste Segregation & Disposal Workflows

In accordance with the , laboratory waste must be systematically segregated at the point of generation[6][7].

Protocol 2: Chemical Quenching and Liquid Waste Segregation

When disposing of reaction mother liquors or aqueous workup solutions containing (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione:

  • Aqueous Waste Neutralization (Critical): If the compound is dissolved in acidic or basic aqueous media, place the flask in an ice bath and slowly neutralize the solution to a pH of 6.0–8.0 using 1M HCl or 1M NaOH.

    • Causality: Neutralization halts the continuous ring-opening hydrolysis of the lactam/lactone moieties, preventing delayed off-gassing and pressure buildup inside the sealed waste drum[1].

    • Self-Validation Step: Confirm the pH using universal indicator strips or a calibrated pH meter before transferring the liquid to the waste carboy.

  • Solvent Segregation: Separate intact organic mother liquors into designated "Non-Halogenated Organic Waste" or "Halogenated Organic Waste" carboys, depending on the solvent used[8]. Never mix this organic waste with heavy metal streams or strong oxidizers.

  • Container Labeling: Affix a GHS-compliant "Hazardous Waste" label to the container immediately. The label must list the full chemical name, CAS number (219503-87-4), and the primary hazard characteristics (e.g., "Toxic/Irritant")[9][10].

Protocol 3: Solid Waste Management
  • Collection: Place all contaminated consumables (e.g., empty reagent vials, spatulas, Kimwipes, and compromised nitrile gloves) into a puncture-resistant, transparent hazardous waste bag[8].

  • Double-Bagging: Seal the primary bag and place it inside a secondary hazardous waste bin lined with a heavy-duty liner.

    • Causality: Double containment prevents the escape of residual spirocyclic dust into the laboratory environment if the primary bag is compromised.

Regulatory Accumulation and Final Disposal

WasteWorkflow Start Waste Generation: (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione Solid Solid Waste (Contaminated PPE, Vials) Start->Solid Liquid Liquid Waste (Reaction Mother Liquors) Start->Liquid SolidBin Double-Bagged Solid Hazardous Waste Solid->SolidBin Hydrolysis Aqueous Waste (Ring-Opened Hydrolysates) Liquid->Hydrolysis Aqueous workup Organic Organic Solvents (Intact Spiro Compound) Liquid->Organic Organic extraction AqueousBin Aqueous Waste Drum (pH Neutralized 6-8) Hydrolysis->AqueousBin SolventBin Non-Halogenated Organic Waste Drum Organic->SolventBin SAA Satellite Accumulation Area (SAA) Under Fume Hood SolidBin->SAA AqueousBin->SAA SolventBin->SAA CAA EPA Central Accumulation Area (Max 90/180 Days) SAA->CAA Transfer when full

Figure 1: EPA-compliant laboratory waste segregation and disposal workflow for spirocyclic compounds.

Under EPA 40 CFR 262 Subpart K (Regulations for Hazardous Waste Generated at Academic Laboratories), sealed waste containers must be stored in secondary containment trays within the laboratory's Satellite Accumulation Area (SAA)[3].

Once a container reaches its volume limit, it must be dated and transferred to the facility's Central Accumulation Area (CAA) within 3 consecutive days[11]. Final destruction must be executed by a licensed hazardous waste vendor via high-temperature incineration, which effectively breaks down the spirocyclic core into benign combustion byproducts (CO₂, H₂O, and scrubbed NOx)[8][12].

Spill Response & Decontamination Methodology

In the event of an accidental release of the neat powder or concentrated solution:

  • Isolation: Immediately evacuate the local area and lower the fume hood sash.

  • Containment:

    • Solid Spills: Gently cover the powder with damp, lint-free paper towels to prevent aerosolization.

    • Liquid Spills: Encircle and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Collection: Use non-sparking polyethylene tools to scoop the absorbed material into a rigid hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a mild, slightly basic detergent solution (pH ~8.5), followed by a thorough DI water rinse. Causality: The mild base will facilitate the hydrolysis of any microscopic spirocyclic residues left on the benchtop, rendering them into less reactive linear amino acid salts before final wipe-down[1].

References

  • "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." Occupational Safety and Health Administration (OSHA). URL: [Link]

  • "Regulations for Hazardous Waste Generated at Academic Laboratories." Environmental Protection Agency (EPA). URL: [Link]

  • "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies of Sciences, Engineering, and Medicine. URL: [Link]

Sources

Handling

Operational Safety and Logistics Guide: Handling (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione

As laboratory safety protocols evolve, standardizing the handling of novel research chemicals is critical for maintaining research integrity and personnel health. This guide provides step-by-step, self-validating operati...

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory safety protocols evolve, standardizing the handling of novel research chemicals is critical for maintaining research integrity and personnel health. This guide provides step-by-step, self-validating operational procedures for handling (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione , ensuring that your laboratory meets the highest standards of chemical hygiene.

Chemical Profile & Mechanistic Hazard Assessment

(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione (CAS: 219503-87-4) is a specialized spirocyclic research chemical[1]. Standard safety data sheets for novel spirocycles often lack long-term toxicological data, requiring researchers to apply predictive, mechanism-based hazard assessments.

Causality of Hazard: The core risk stems from the molecule's unique architecture. It is a spirocycle comprising a pyrrolidin-2-one (lactam) and a dihydrofuran-2(3H)-one (lactone) joined at a quaternary spiro carbon[1]. The inherent ring strain of the spiro[4.4]nonane framework, combined with the highly electrophilic carbonyl carbons at the 2- and 6-positions, makes these rings highly susceptible to nucleophilic attack (e.g., hydrolysis or amidation)[1].

In a biological environment, such electrophiles can act as haptenating agents. If absorbed, they can covalently bind to nucleophilic residues on skin or respiratory proteins, potentially triggering allergic contact dermatitis or respiratory sensitization. Consequently, the foundational principle of this handling protocol is the strict mitigation of dermal contact and inhalation of aerosolized powder.

Scale-Dependent Personal Protective Equipment (PPE) Matrix

PPE selection must be treated as a dynamic system that scales with the mass of the compound and its physical state (dry powder vs. solvated). Following the[2], the following matrix establishes the baseline requirements for handling this compound[3].

Table 1: Scale-Dependent PPE and Engineering Controls
Operational ScaleMass RangeHand ProtectionEye/Face ProtectionRespiratory & Body ProtectionEngineering Control
Analytical < 10 mgSingle Nitrile (≥ 4 mil)Safety glasses with side shieldsStandard fire-resistant lab coatStandard Fume Hood
Preparative 10 mg – 10 gDouble Nitrile (Inner: 4 mil, Outer: 8 mil)Chemical splash gogglesLab coat + Disposable sleevesFume Hood with sash lowered
Bulk/Scale-up > 10 gDouble Nitrile or Butyl rubber (solvent dependent)Splash goggles + Full face shieldTyvek suit, N95/P100 respiratorGlovebox or Powder Isolator

Causality of PPE Choices:

  • Glove Materials: For handling the dry powder, standard nitrile gloves provide an adequate barrier against solid particulates[4]. However, if the compound is dissolved in highly penetrative carrier solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) during synthesis, nitrile is insufficient. DMSO rapidly permeates nitrile, carrying dissolved electrophilic solutes directly through the skin barrier. In such cases, butyl rubber or double-gloving with a specialized laminate inner glove is mandatory.

  • Respiratory Protection: Fume hoods mitigate airborne dust[3]. However, during bulk transfers (>10 g) where local exhaust ventilation may be insufficient to capture all micro-particulates, an N95 or P100 particulate respirator is required to prevent inhalation of the reactive lactone/lactam dust[4].

Operational Workflows: Step-by-Step Methodologies

To ensure a self-validating safety system, every handling step must be verifiable and designed to prevent containment failure. This protocol aligns with the authoritative standards set forth in [4].

Protocol: Safe Weighing and Transfer of Dry Powder
  • Preparation & Airflow Verification: Verify that the chemical fume hood's face velocity is operating between 80–100 feet per minute (fpm)[2]. Clear the hood of clutter to prevent turbulent micro-drafts that could aerosolize the fine powder.

  • Static Mitigation: Fine spirocyclic powders often accumulate static charge, causing them to repel from spatulas and aerosolize. Wipe the exterior of the reagent bottle and the metal weighing spatula with a grounded anti-static cloth. If available, activate an ionizing bar inside the balance enclosure.

  • Closed-Tare Weighing Method:

    • Place a pre-tared, sealable glass vial on the analytical balance inside the fume hood.

    • Carefully dispense the required mass of (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione into the vial.

    • Critical Step: Cap the vial tightly before removing it from the balance enclosure. This prevents ambient air currents from dispersing the powder during transit to the reaction vessel.

  • Solvent Addition (Closed System): To prepare a stock solution, do not reopen the vial. Instead, use a vial with a septum cap and inject the anhydrous solvent (e.g., DMF or DMSO) directly via syringe. This maintains a closed system and prevents inhalation exposure.

  • Decontamination: Wipe down the balance pan and spatulas with a solvent known to dissolve the compound (e.g., ethanol or acetone), followed by a secondary wipe with distilled water to ensure complete removal of residues.

Safety Workflow Visualization

The following diagram maps the logical progression of risk mitigation during the handling of this spirocyclic compound.

SafetyWorkflow Start Risk Assessment & PPE Donning Hood Transfer to Fume Hood/Isolator Start->Hood Weigh Weighing (Closed System) Hood->Weigh Reaction Reaction Setup & Execution Weigh->Reaction Spill Spill Detected? Reaction->Spill Clean Emergency Spill Protocol Spill->Clean Yes Dispose Waste Disposal & PPE Doffing Spill->Dispose No Clean->Dispose

Operational safety workflow for handling hazardous spirocyclic compounds.

Spill Response and Disposal Plan

Because the compound contains hydrolyzable lactone and lactam rings, chemical degradation can be leveraged as a secondary containment strategy during spill neutralization[1].

Emergency Spill Protocol (Solid Spill)
  • Isolate & Escalate: Evacuate personnel from the immediate vicinity. Upgrade PPE to include double gloves and a P100 respirator if the spill occurred outside of local exhaust ventilation[5].

  • Chemical Suppression: Do not dry-sweep, as this will aerosolize the reactive powder. Cover the spill with absorbent paper towels dampened with a dilute basic solution (e.g., 0.1 M NaOH) or water. The moisture suppresses dust, while the basic conditions initiate ring-opening hydrolysis, neutralizing the electrophilic hazard of the lactone/lactam rings[1].

  • Collection: After allowing 10–15 minutes for suppression, sweep the damp material using a non-sparking scoop into a compatible, sealable hazardous waste container.

Disposal Logistics

Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, this material must be managed as hazardous chemical waste.

  • Solid Waste: Collect all contaminated gloves, anti-static wipes, and empty reagent vials in a rigid, puncture-resistant container labeled "Hazardous Solid Waste - Spirocyclic Organic Compounds."

  • Liquid Waste: Segregate solutions containing the compound into halogenated or non-halogenated organic waste streams, depending on the carrier solvent used.

  • Final Destruction: High-temperature incineration is the required method of final disposal to ensure the complete thermal destruction of the heterocyclic framework and prevent environmental contamination.

References

  • Occupational Safety and Health Administration (OSHA) | Laboratory Safety Guidance (29 CFR 1910.1450) | [Link]

  • National Research Council (US) Committee | Working with Chemicals - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards |[Link]

Sources

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